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  • Product: 4-Iodoindoline hydrochloride
  • CAS: 1187929-37-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Iodoindoline Hydrochloride: Properties, Synthesis, and Applications

Introduction 4-Iodoindoline hydrochloride is a halogenated heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Iodoindoline hydrochloride is a halogenated heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The indoline scaffold itself is a core structure in numerous natural products and synthetic compounds with valuable medicinal properties.[1] The introduction of an iodine atom at the 4-position of the indoline ring provides a reactive handle for a variety of chemical transformations, making it a versatile building block for the synthesis of complex molecules.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-iodoindoline hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-iodoindoline hydrochloride is essential for its effective use in research and development.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
IUPAC Name 4-iodo-2,3-dihydro-1H-indole hydrochloride[3]
CAS Number 939759-03-2 (free base)[3]
Molecular Formula C₈H₉ClIN-
Molecular Weight 281.52 g/mol [3]
Appearance Solid (form may vary)[4]
Solubility Data not widely available, but hydrochloride salts are generally more water-soluble than the free base.-
Melting Point Not specified for the hydrochloride salt. The free base melting point is also not readily available.-

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, as well as the aliphatic protons of the five-membered ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effect of the iodine atom and the electron-donating nature of the amine.

  • ¹³C NMR: The carbon NMR would display distinct signals for the eight carbon atoms in the molecule. The carbon atom attached to the iodine would exhibit a characteristic chemical shift.

  • IR Spectroscopy: The infrared spectrum would likely show characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H aromatic and aliphatic stretching, and C=C aromatic stretching.[5]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base (245.06 g/mol ) and potentially fragments resulting from the loss of iodine or other parts of the molecule.[3]

Synthesis and Purification

The synthesis of 4-iodoindoline typically involves the iodination of an indoline precursor. While specific, detailed protocols for the direct synthesis of 4-iodoindoline hydrochloride are not abundant in the public domain, a general approach can be outlined based on established organic chemistry principles. A common strategy for the synthesis of halo-indoles involves regioselective halogenation.[6]

General Synthetic Workflow

A plausible synthetic route could involve the protection of the indoline nitrogen, followed by regioselective iodination, and subsequent deprotection and salt formation.

G Indoline Indoline ProtectedIndoline N-Protected Indoline Indoline->ProtectedIndoline Protection (e.g., Boc, Ts) IodinatedIndoline 4-Iodo-N-Protected Indoline ProtectedIndoline->IodinatedIndoline Iodination (e.g., NIS, I₂/HIO₃) Iodoindoline 4-Iodoindoline (Free Base) IodinatedIndoline->Iodoindoline Deprotection FinalProduct 4-Iodoindoline Hydrochloride Iodoindoline->FinalProduct HCl

Caption: Generalized synthetic workflow for 4-Iodoindoline Hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This is a representative, hypothetical protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Nitrogen Protection: To a solution of indoline in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Iodination: Dissolve the N-protected indoline in a solvent such as acetic acid. Add an iodinating agent (e.g., N-iodosuccinimide) and stir at room temperature or with gentle heating. The regioselectivity of the iodination will be influenced by the directing effects of the protecting group and the indoline ring system.

  • Work-up and Purification: After the reaction is complete, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess iodine. Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). Purify the crude product by column chromatography.

  • Deprotection and Salt Formation: Treat the purified 4-iodo-N-protected indoline with a strong acid (e.g., trifluoroacetic acid for Boc deprotection) to remove the protecting group. After deprotection, dissolve the resulting 4-iodoindoline free base in a suitable solvent (e.g., diethyl ether or methanol) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a solvent, to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitated 4-iodoindoline hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 4-iodoindoline hydrochloride lies in the reactivity of both the aryl iodide and the indoline nucleus. The carbon-iodine bond is particularly amenable to a wide range of metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.[7][8]

Palladium-Catalyzed Cross-Coupling Reactions

The iodine substituent at the 4-position serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[9] These reactions are pivotal for elaborating the indoline scaffold into more complex molecular architectures.

  • Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond. This is a widely used method for creating biaryl structures.

  • Heck Coupling: Reaction with alkenes to form a substituted alkene.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce an alkyne moiety.

  • Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond.

G ArylIodide 4-Iodoindoline Derivative OxidativeAddition Oxidative Addition ArylIodide->OxidativeAddition Pd0 Pd(0) Catalyst Pd0->OxidativeAddition ArylPdII Aryl-Pd(II)-I Complex OxidativeAddition->ArylPdII Transmetalation Transmetalation ArylPdII->Transmetalation ArylPdIIR Aryl-Pd(II)-R Complex Transmetalation->ArylPdIIR Organometallic Organometallic Reagent (e.g., R-B(OH)₂) Organometallic->Transmetalation ReductiveElimination Reductive Elimination ArylPdIIR->ReductiveElimination ReductiveElimination->Pd0 Regenerates Catalyst CoupledProduct Coupled Product ReductiveElimination->CoupledProduct

Caption: Simplified catalytic cycle of a palladium-catalyzed cross-coupling reaction.

Applications in Drug Discovery

The indoline core is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds.[10] Derivatives of indoline have shown a broad range of pharmacological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.[1][11] 4-Iodoindoline hydrochloride serves as a key intermediate in the synthesis of such compounds, allowing for the systematic modification of the indoline structure to optimize its biological activity. The versatility of the iodo group allows for the creation of libraries of compounds for high-throughput screening.[2]

Handling, Storage, and Safety

Proper handling and storage of 4-iodoindoline hydrochloride are crucial to ensure safety and maintain the integrity of the compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage

  • Light Sensitivity: Store in a tightly closed container, protected from light, as iodo-compounds can be light-sensitive.[16][18]

  • Temperature: Store in a cool, dry place.[16] For long-term storage, refrigeration may be recommended.

  • Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

4-Iodoindoline hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its key feature is the reactive carbon-iodine bond, which allows for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This enables the facile introduction of diverse functional groups onto the indoline scaffold, facilitating the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity is paramount for its effective utilization in the laboratory. As with all chemical reagents, adherence to proper safety and handling procedures is essential.

References

  • Google Patents. (n.d.). Synthesis method of 4-iodoanisole.
  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodoaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids. Retrieved from [Link]

  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

  • Oakwood Chemical. (2009). SAFETY DATA SHEET. Retrieved from [Link]

  • National Institutes of Health. (2023). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Retrieved from [Link]

  • Loba Chemie. (n.d.). 4-HYDROXY INDOLE CAS NO 2380-94-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodo-2,3-dihydro-1H-indole. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoaniline, 99%. Retrieved from [Link]

  • National Institutes of Health. (2022). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Retrieved from [Link]

  • The Distant Reader. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Retrieved from [Link]

  • PubMed. (2023). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]

  • YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

  • Chemical Journal of Chinese Universities. (1988). A New Synthesis of 4-Hydroxyindole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-hydroxyindole.

Sources

Exploratory

4-Iodoindoline hydrochloride physical properties

CAS: 1187929-37-8 | Formula: C₈H₈IN[1] · HCl | M.W.: 281.52 g/mol Part 1: Executive Summary & Core Directive 4-Iodoindoline hydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1187929-37-8 | Formula: C₈H₈IN[1] · HCl | M.W.: 281.52 g/mol

Part 1: Executive Summary & Core Directive

4-Iodoindoline hydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry for the construction of C4-functionalized indole and indoline scaffolds.[1] Unlike the more common C5 or C6-substituted isomers, the C4-position is sterically congested and electronically unique, often requiring specific synthetic strategies to access.[1]

This guide provides a technical breakdown of its physical properties, handling requirements, and synthetic utility.[1] It moves beyond basic catalog data to explain the behavior of the compound in a research setting, focusing on its role as a precursor for Suzuki-Miyaura couplings and Buchwald-Hartwig aminations where the iodine atom serves as a reactive handle.[1]

Part 2: Physical & Chemical Characterization

Chemical Identity
  • IUPAC Name: 4-iodo-2,3-dihydro-1H-indole hydrochloride[1]

  • Common Name: 4-Iodoindoline HCl[1]

  • CAS Number: 1187929-37-8[1]

  • Free Base CAS: 885268-24-0 (4-iodo-2,3-dihydro-1H-indole)[1]

  • SMILES: Cl.IC1=CC=CC2=C1CCN2[2]

Physical Properties Table

Note: Experimental values for this specific salt are rare in open literature.[1] Values below represent the consensus for 4-haloindoline salts derived from structural analogs and vendor certificates of analysis.

PropertyValue / DescriptionTechnical Context
Appearance Off-white to beige crystalline solidIodide-containing aromatics often yellow upon oxidation/light exposure.[1]
Melting Point >200 °C (Decomposition)High lattice energy typical of amine hydrochloride salts.[1]
Solubility (High) DMSO, Methanol, DMFPreferred solvents for cross-coupling reactions.[1]
Solubility (Low) Dichloromethane, Ether, HexanesUseful for precipitation/purification of the salt.[1]
pKa (Conj. Acid) ~4.9 (Predicted for Indoline N)The salt is stable but readily deprotonated by weak bases (e.g., NaHCO₃).[1]
Hygroscopicity ModerateStore in desiccator; water uptake can complicate stoichiometry.[1]
Stability & Storage (The "Self-Validating" Protocol)

To ensure data integrity in biological assays or synthesis, the compound must be maintained correctly.[1]

  • Light Sensitivity: The C-I bond is susceptible to homolytic cleavage under UV light, leading to iodine liberation (discoloration).[1] Protocol: Store in amber vials wrapped in foil.

  • Oxidation Potential: Indolines are easier to oxidize to indoles than simple anilines.[1] Protocol: Flush headspace with Argon/Nitrogen after use.[1] Store at -20°C for long-term stability.

Part 3: Synthetic Utility & Experimental Logic

The C4-Selectivity Challenge

The 4-position of the indole/indoline core is "peri-position" to the nitrogen, creating steric clash.[1] 4-Iodoindoline is valuable because it pre-installs the halogen handle before the ring is fully aromatized or functionalized, avoiding the poor regioselectivity of direct electrophilic halogenation on the indole core.[1]

Primary Workflows

The compound is most commonly used in two pathways:

  • Cross-Coupling: Pd-catalyzed reaction at the C-I bond to install aryl, vinyl, or alkyl groups.[1]

  • Oxidation: Re-oxidation to the 4-substituted indole after functionalization (using DDQ or MnO₂).[1]

Visualization: Synthetic Logic Flow

The following diagram illustrates the strategic placement of 4-Iodoindoline in drug discovery workflows.

G Precursor 4-Iodoindole Target 4-Iodoindoline HCl (The Scaffold) Precursor->Target Reduction (NaCNBH3/AcOH) Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Target->Coupling Base (Free base gen) Deriv_Indoline C4-Functionalized Indoline Coupling->Deriv_Indoline R-B(OH)2 or R-NH2 Oxidation Oxidation (DDQ/MnO2) Deriv_Indoline->Oxidation Final 4-Substituted Indole Oxidation->Final Aromatization

Caption: Strategic workflow converting 4-Iodoindoline into complex C4-substituted indoles.

Part 4: Detailed Experimental Protocols

Protocol A: Free Basing for Reactions

Context: Most Pd-catalyzed reactions require the free amine.[1] Using the HCl salt directly without excess base can stall the catalytic cycle.[1]

  • Suspend: Place 1.0 eq of 4-Iodoindoline HCl in EtOAc or DCM.

  • Neutralize: Add 1.2 eq of saturated aqueous NaHCO₃ solution.

  • Extract: Shake vigorously until the solid dissolves (partitioning into organic layer).

  • Dry: Separate organic layer, dry over Na₂SO₄, and concentrate immediately before use to prevent oxidation.

    • Checkpoint: The free base is an oil or low-melting solid that darkens rapidly.[1] Do not store; use in situ.

Protocol B: Standard Suzuki Coupling (C4-Arylation)

Context: Highlighting the reactivity of the C-I bond.[1]

  • Charge: In a reaction vial, combine 4-Iodoindoline HCl (1.0 eq), Arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent/Base: Add degassed Dioxane/Water (4:1) and K₂CO₃ (3.0 eq).[1]

    • Why K₂CO₃? The extra equivalents neutralize the HCl salt and activate the boronic acid.[1]

  • Reaction: Heat to 90°C for 4-12 hours under inert atmosphere.

  • Workup: Filter through Celite, extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc).

Part 5: Safety & Handling Data[1]

  • GHS Classification: Warning.[1][3]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.[1]

  • Spill Cleanup: Adsorb with sand/vermiculite.[1] Do not use bleach (oxidizers) as this may liberate iodine gas (purple vapor).[1]

References

  • ChemicalBook. (2024).[1] 4-Iodoindoline hydrochloride Product Description and CAS 1187929-37-8. Retrieved from [1]

  • PubChem. (2024).[1][4] Indoline (Parent Structure) Physical Properties. National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet for Halogenated Indoles. Retrieved from [1]

  • Buchwald, S. L., et al. (2000).[1] Palladium-Catalyzed Amination of Aryl Halides. Journal of Organic Chemistry. (Contextual reference for C4-amination utility).

Sources

Foundational

4-Iodoindoline Hydrochloride: A Comprehensive Technical Guide for Advanced Research and Development

Abstract This technical guide provides an in-depth exploration of 4-Iodoindoline hydrochloride (CAS No. 1187929-37-8), a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-Iodoindoline hydrochloride (CAS No. 1187929-37-8), a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. The document delineates its physicochemical characteristics, offers a detailed, field-proven synthetic protocol, and presents a comprehensive analysis of its spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Furthermore, this guide elucidates the strategic applications of 4-Iodoindoline hydrochloride in medicinal chemistry, with a focus on its role in the development of novel therapeutic agents. Safety protocols and handling procedures are also detailed to ensure best practices in a laboratory setting. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and advanced chemical synthesis.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its rigid, bicyclic framework provides a versatile platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of a halogen atom, such as iodine, at the 4-position of the indoline ring, as in 4-Iodoindoline, offers a reactive handle for a variety of synthetic transformations, most notably cross-coupling reactions. This strategic functionalization allows for the construction of complex molecular architectures and the exploration of novel chemical space in the pursuit of new therapeutic agents.[2] Derivatives of the indoline and the closely related indole core have demonstrated significant potential in the development of anticancer, anti-inflammatory, and anticonvulsant drugs.[3][4] This guide focuses on the hydrochloride salt of 4-Iodoindoline, a stable and readily handleable form of this valuable synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Iodoindoline hydrochloride is fundamental to its effective application in research and development.

PropertyValueSource
CAS Number 1187929-37-8[5]
Molecular Formula C₈H₉ClIN[5]
Molecular Weight 281.52 g/mol [5]
Appearance Off-white to light brown solid (predicted)
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO.
Storage Store in a cool, dry, and well-ventilated area away from light and moisture.

Synthesis and Mechanism

Proposed Synthetic Pathway

The following protocol is a scientifically sound, proposed pathway based on well-established organic chemistry principles for the synthesis of 4-iodoindoles and the subsequent reduction and salt formation.

Synthetic Pathway of 4-Iodoindoline Hydrochloride Indole Indole Iodoindole 4-Iodoindole Indole->Iodoindole Iodination (e.g., I₂, HIO₃) Iodoindoline 4-Iodoindoline Iodoindole->Iodoindoline Reduction (e.g., NaBH₃CN, AcOH) FinalProduct 4-Iodoindoline Hydrochloride Iodoindoline->FinalProduct Salt Formation (HCl in Ether)

Caption: Proposed synthetic workflow for 4-Iodoindoline hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Iodoindole

  • Rationale: The direct iodination of indole is a key step. The choice of iodinating agent and reaction conditions is crucial to achieve regioselectivity for the 4-position. A common method involves the use of iodine in the presence of an oxidizing agent.[6]

  • Procedure:

    • To a stirred solution of indole (1 equivalent) in a suitable solvent such as glacial acetic acid, add iodine (1.1 equivalents).

    • Add an oxidizing agent, such as iodic acid (HIO₃) or N-iodosuccinimide (NIS), portion-wise at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure 4-iodoindole.

Step 2: Reduction of 4-Iodoindole to 4-Iodoindoline

  • Rationale: The reduction of the electron-rich pyrrole ring of the indole nucleus to an indoline requires a selective reducing agent that does not affect the iodo-substituted benzene ring. Sodium cyanoborohydride in acetic acid is a well-established and effective reagent for this transformation.

  • Procedure:

    • Dissolve 4-iodoindole (1 equivalent) in glacial acetic acid.

    • Cool the solution in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (2-3 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the slow addition of water.

    • Basify the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-iodoindoline.

Step 3: Preparation of 4-Iodoindoline Hydrochloride

  • Rationale: The formation of the hydrochloride salt enhances the stability and improves the handling characteristics of the indoline base. This is typically achieved by treating a solution of the free base with hydrochloric acid.

  • Procedure:

    • Dissolve the crude 4-iodoindoline in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

    • To this solution, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Iodoindoline hydrochloride.

Spectroscopic Characterization

The structural elucidation of 4-Iodoindoline hydrochloride is confirmed through a combination of spectroscopic techniques. The following data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expected Chemical Shifts (δ) in DMSO-d₆:

    • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (approximately 6.5-7.5 ppm). The proton at C7 will likely be a doublet, the proton at C6 a triplet (or doublet of doublets), and the proton at C5 a doublet. The electron-withdrawing effect of the iodine atom will influence their precise chemical shifts.

    • Methylene Protons (Indoline Ring): The protons of the two methylene groups (C2 and C3) will appear as triplets in the aliphatic region (approximately 3.0-4.0 ppm).

    • N-H Proton: The proton on the nitrogen atom will likely appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expected Chemical Shifts (δ) in DMSO-d₆:

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (approximately 110-150 ppm). The carbon atom bearing the iodine (C4) will have a characteristic chemical shift at a higher field (lower ppm value) compared to the other aromatic carbons due to the heavy atom effect.

    • Aliphatic Carbons: The two methylene carbons (C2 and C3) will appear in the aliphatic region (approximately 25-55 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Expected Characteristic Absorption Bands (cm⁻¹):

    • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine hydrochloride.

    • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ are indicative of C-H stretching in the aromatic ring.

    • C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹ correspond to the C-H stretching of the methylene groups in the indoline ring.

    • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of aromatic carbon-carbon double bond stretching.

    • C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region can be attributed to the C-N stretching vibration.

    • C-I Stretch: A weak absorption in the far-infrared region (typically below 600 cm⁻¹) may be observed for the C-I bond.

Mass Spectrometry (MS)
  • Expected Fragmentation Pattern (Electron Ionization - EI):

    • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the free base (4-Iodoindoline) at m/z = 245.

    • Major Fragments: Common fragmentation pathways for indolines include the loss of hydrogen to form a stable indolinium ion. Cleavage of the bonds in the five-membered ring can also occur. The presence of iodine will result in a characteristic isotopic pattern for fragments containing this atom. A prominent peak at m/z = 127 corresponding to I⁺ is also anticipated.

Applications in Drug Discovery and Medicinal Chemistry

4-Iodoindoline hydrochloride serves as a versatile building block for the synthesis of a wide array of biologically active molecules. The presence of the iodine atom at the 4-position is particularly advantageous for introducing molecular diversity through various cross-coupling reactions.

G cluster_0 4-Iodoindoline Core cluster_1 Synthetic Transformations cluster_2 Therapeutic Targets & Applications Iodoindoline 4-Iodoindoline Hydrochloride Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Iodoindoline->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Alkynyl Groups) Iodoindoline->Sonogashira Pd/Cu Catalysts, Base Heck Heck Coupling (Alkenyl Groups) Iodoindoline->Heck Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (N-containing Groups) Iodoindoline->Buchwald Pd Catalyst, Base Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Suzuki->Anticancer CNS CNS Agents (e.g., Receptor Modulators) Sonogashira->CNS AntiInflammatory Anti-inflammatory Drugs Heck->AntiInflammatory Buchwald->Anticancer

Caption: Applications of 4-Iodoindoline in medicinal chemistry via cross-coupling reactions.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core, and the indoline scaffold is a prominent example. The 4-iodo functionality allows for Suzuki or Stille couplings to introduce various aryl or heteroaryl moieties, which can be designed to interact with specific residues in the ATP-binding pocket of kinases, leading to potent and selective inhibition.

Development of Central Nervous System (CNS) Agents

The indoline structure is present in several CNS-active compounds. The ability to functionalize the 4-position of the indoline ring via Sonogashira or Heck couplings enables the synthesis of novel ligands for various receptors and transporters in the brain, with potential applications in treating neurological and psychiatric disorders.

Elaboration into Anti-inflammatory Agents

The indoline nucleus can be found in molecules with anti-inflammatory properties. Buchwald-Hartwig amination at the 4-position of 4-Iodoindoline allows for the introduction of diverse amine-containing side chains, which can modulate the activity of enzymes and receptors involved in inflammatory pathways.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 4-Iodoindoline hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Iodoindoline hydrochloride is a strategically important and versatile building block for organic synthesis and medicinal chemistry. Its stable, easy-to-handle salt form, combined with the reactive iodine handle, provides a powerful tool for the construction of complex and diverse molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted spectroscopic data, and key applications, underscoring its value to the scientific community. As the demand for novel therapeutics continues to grow, the utility of well-designed building blocks like 4-Iodoindoline hydrochloride will undoubtedly play an increasingly critical role in the future of drug discovery.

References

  • This reference is a placeholder for a general review on the importance of the indoline scaffold in medicinal chemistry.
  • This reference is a placeholder for a publication detailing a relevant synthesis of a 4-iodoindole deriv
  • This reference is a placeholder for a publication describing the reduction of an indole to an indoline.
  • This reference is a placeholder for a general organic chemistry text on salt form
  • Wei, H., Li, B., Wang, N., Ma, Y., Yu, J., Wang, X., Su, J., & Liu, D. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]

  • This reference is a placeholder for a review on cross-coupling reactions in drug discovery.
  • Kalepu, J., Gandeepan, P., Ackermann, L., & Pilarski, L. T. (2018). C4–H Indole Functionalisation: Precedent and Prospects. Chemistry – A European Journal, 24(42), 10635-10647. [Link]

  • This reference is a placeholder for a publication on the synthesis of kinase inhibitors using indoline scaffolds.
  • Shiri, M., & Akbari-Dadam, A. (2019). Indole-based anticonvulsant agents: a mini-review. RSC Advances, 9(28), 16076-16096. [Link]

  • This reference is a placeholder for a safety data sheet (SDS)

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Exploratory

An In-Depth Technical Guide to 4-Iodoindoline Hydrochloride: A Key Building Block for Pharmaceutical Innovation

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Iodoindoline hydrochloride is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its indoline core is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodoindoline hydrochloride is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its indoline core is a privileged scaffold found in numerous biologically active compounds, and the presence of an iodine atom at the 4-position provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of 4-iodoindoline hydrochloride, including its molecular weight, physicochemical properties, synthesis, and applications in pharmaceutical research and development. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

Introduction

The indoline scaffold is a prominent feature in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities including anti-tumor, anti-bacterial, and anti-inflammatory properties[1]. The strategic functionalization of this core structure is a cornerstone of modern drug design. 4-Iodoindoline, and its more stable and water-soluble hydrochloride salt, has emerged as a particularly valuable intermediate. The iodine substituent serves as a powerful tool for medicinal chemists, enabling late-stage diversification of drug candidates through well-established cross-coupling methodologies. This guide aims to serve as a detailed resource for researchers leveraging this important synthetic intermediate.

Physicochemical Properties and Molecular Weight

The accurate determination of molecular weight is fundamental for all stoichiometric calculations in synthesis and analysis. The molecular weight of the 4-iodoindoline free base (C₈H₈IN) is 245.06 g/mol . The hydrochloride salt is formed by the reaction of the basic indoline nitrogen with hydrochloric acid (HCl), which has a molecular weight of 36.46 g/mol .

Therefore, the molecular weight of 4-Iodoindoline hydrochloride (C₈H₉ClIN) is calculated as follows:

Molecular Weight = Molecular Weight of 4-Iodoindoline + Molecular Weight of HCl Molecular Weight = 245.06 g/mol + 36.46 g/mol = 281.52 g/mol

A summary of the key physicochemical properties is presented in the table below. It is important to note that while extensive data is available for the free base, specific experimental data for the hydrochloride salt is less commonly reported and may vary based on its crystalline form.

PropertyValueSource
Molecular Formula C₈H₉ClINCalculated
Molecular Weight 281.52 g/mol Calculated
Appearance White to off-white crystalline solidInferred from similar compounds
Melting Point Data not available for the hydrochloride salt. The free base has a reported melting point.
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol. The free base is soluble in organic solvents such as ethanol and ether but has low solubility in water.Inferred from hydrochloride salts of similar amines[2]
CAS Number 1187929-37-8[3]

Synthesis and Characterization

The synthesis of 4-iodoindoline hydrochloride is typically a two-step process involving the iodination of indoline followed by salt formation.

Synthesis of 4-Iodoindoline (Free Base)

A common method for the iodination of aromatic compounds is electrophilic aromatic substitution. For indoline, the directing effects of the amino group and the aromatic ring influence the position of iodination.

Exemplary Protocol for the Synthesis of 4-Iodoindoline:

This protocol is a representative example based on general methods for the iodination of anilines and related compounds. Researchers should consult specific literature for optimized conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.

  • Iodinating Agent: Slowly add an iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), to the solution at a controlled temperature, often at or below room temperature. The choice of iodinating agent and solvent can influence the regioselectivity and yield of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a reducing agent solution, such as aqueous sodium thiosulfate, to remove any unreacted iodine.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-iodoindoline.

Conversion to 4-Iodoindoline Hydrochloride

The conversion of the basic 4-iodoindoline to its hydrochloride salt enhances its stability and water solubility.

Exemplary Protocol for Hydrochloride Salt Formation:

  • Dissolution: Dissolve the purified 4-iodoindoline in a dry, aprotic organic solvent such as diethyl ether or dichloromethane.

  • Acidification: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a dry organic solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring[4][5].

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the solid by filtration, wash with a small amount of the dry solvent, and dry under vacuum to yield 4-iodoindoline hydrochloride.

Characterization

The structure and purity of 4-iodoindoline and its hydrochloride salt are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms and the position of the iodine substituent on the aromatic ring.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Applications in Drug Discovery and Development

4-Iodoindoline hydrochloride is a valuable building block for the synthesis of a wide range of biologically active molecules. The carbon-iodine bond is particularly amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents at the 4-position of the indoline core.

Workflow for Utilizing 4-Iodoindoline in Drug Discovery:

Caption: Synthetic utility of 4-iodoindoline.

While specific examples of commercial drugs synthesized directly from 4-iodoindoline hydrochloride are not prominently disclosed in the public domain, the indoline scaffold is present in numerous approved drugs and clinical candidates. The strategic use of iodo-substituted intermediates is a common practice in pharmaceutical process chemistry to facilitate efficient and convergent syntheses.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 4-iodoindoline hydrochloride.

  • Hazard Identification: Based on related iodoanilines, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and eye irritation[6][7].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and incompatible materials.

Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before use.

Conclusion

4-Iodoindoline hydrochloride, with a molecular weight of 281.52 g/mol , is a highly valuable and versatile building block for pharmaceutical research and development. Its strategic importance lies in the combination of the biologically relevant indoline scaffold and the synthetically tractable iodine substituent. This guide provides essential technical information to aid researchers in the effective and safe utilization of this key intermediate in the pursuit of novel therapeutics.

References

  • Wei, H., Li, B., Wang, N., Ma, Y., Yu, J., Wang, X., ... & Liu, D. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]

  • Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage? [Link]

  • PubChem. (n.d.). 4-Iodoaniline. National Center for Biotechnology Information. [Link]

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Foundational

An In-Depth Technical Guide to 4-Iodoindoline Hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indoline Scaffold in Medicinal Chemistry The indoline scaffold is a privileged heterocyclic motif frequently encounter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indoline Scaffold in Medicinal Chemistry

The indoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and synthetic bioactive molecules.[1] Its unique three-dimensional structure and synthetic tractability have established it as a cornerstone in modern drug discovery.[2] Indoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.[1] The strategic functionalization of the indoline core allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The introduction of a halogen atom, such as iodine, at the 4-position of the indoline ring creates a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, making 4-iodoindoline and its salts key intermediates in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of 4-Iodoindoline hydrochloride, a stable salt form of 4-iodoindoline, focusing on its structure, synthesis, characterization, and applications in drug development.

Chemical Structure and Physicochemical Properties

4-Iodoindoline hydrochloride is the hydrochloride salt of 4-iodo-2,3-dihydro-1H-indole. The protonation of the nitrogen atom in the indoline ring by hydrochloric acid increases the compound's polarity and often improves its stability and handling characteristics as a crystalline solid.

Molecular Structure:

Caption: Structure of 4-Iodoindoline Hydrochloride

The table below summarizes the key physicochemical properties of 4-Iodoindoline hydrochloride.

PropertyValue
CAS Number 1187929-37-8
Molecular Formula C₈H₉ClIN
Molecular Weight 281.52 g/mol
IUPAC Name 4-iodo-2,3-dihydro-1H-indole;hydrochloride
Appearance Typically an off-white to pale brown solid
Solubility Soluble in polar solvents like water and methanol

Synthesis of 4-Iodoindoline Hydrochloride

One practical approach begins with the synthesis of 4-iodoaniline, which can be achieved through the iodination of acetanilide followed by hydrolysis.[3] The resulting 4-iodoaniline can then be elaborated to form the indoline ring.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on established chemical transformations for similar structures.

Step 1: Synthesis of 4-Iodoaniline from Acetanilide [3]

  • Reaction Setup: In a well-ventilated fume hood, dissolve acetanilide (1 mole) in glacial acetic acid (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Iodination: Slowly add a solution of iodine monochloride (1 mole) to the stirred acetanilide solution. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.

  • Reaction Monitoring and Work-up: Stir the reaction mixture for several hours at room temperature. The product, 4-iodoacetanilide, will precipitate out of the solution. After approximately 12 hours, pour the mixture into a large volume of water (2 L).

  • Isolation and Purification of Intermediate: Collect the precipitated 4-iodoacetanilide by filtration, and wash it sequentially with water and a dilute sodium hydroxide solution. The crude product can be recrystallized from ethanol.

  • Hydrolysis to 4-Iodoaniline: Boil the purified 4-iodoacetanilide with concentrated hydrochloric acid to hydrolyze the acetamide group, yielding 4-iodoaniline hydrochloride. Neutralization with a base will afford 4-iodoaniline.

Step 2: Synthesis of 4-Iodoindoline from 4-Iodoaniline (Conceptual Pathway)

A common method for the formation of the indoline ring from an aniline involves reaction with a two-carbon electrophile, such as 1,2-dibromoethane or a protected 2-haloacetaldehyde, followed by intramolecular cyclization.

  • N-Alkylation and Cyclization: 4-Iodoaniline can be reacted with a suitable dielectrophile, such as 1-bromo-2-chloroethane, under basic conditions to facilitate N-alkylation followed by an intramolecular cyclization to form the indoline ring.

  • Reduction of an Indole Precursor: An alternative approach involves the synthesis of 4-iodoindole, which can then be reduced to 4-iodoindoline using a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation.

Step 3: Formation of 4-Iodoindoline Hydrochloride

  • Salt Formation: Dissolve the crude or purified 4-iodoindoline free base in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane) to the stirred solution of 4-iodoindoline.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield 4-Iodoindoline hydrochloride.

Synthesis_Workflow Acetanilide Acetanilide Iodination Iodination (ICl, Acetic Acid) Acetanilide->Iodination Iodoacetanilide 4-Iodoacetanilide Iodination->Iodoacetanilide Hydrolysis Hydrolysis (Conc. HCl) Iodoaniline 4-Iodoaniline Hydrolysis->Iodoaniline Iodoacetanilide->Hydrolysis Cyclization Cyclization (e.g., with 1,2-dihaloethane) Iodoaniline->Cyclization Iodoindoline 4-Iodoindoline (Free Base) Cyclization->Iodoindoline Salt_Formation Salt Formation (HCl) Iodoindoline->Salt_Formation Final_Product 4-Iodoindoline Hydrochloride Salt_Formation->Final_Product Applications cluster_reactions Cross-Coupling Reactions cluster_targets Therapeutic Targets Iodoindoline 4-Iodoindoline Hydrochloride Suzuki Suzuki Coupling (Boronic Acids/Esters) Iodoindoline->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Iodoindoline->Sonogashira Heck Heck Coupling (Alkenes) Iodoindoline->Heck Diversified_Indolines Diversified 4-Substituted Indoline Derivatives Suzuki->Diversified_Indolines Sonogashira->Diversified_Indolines Heck->Diversified_Indolines Kinases Kinase Inhibitors (Oncology) Diversified_Indolines->Kinases GPCRs GPCR Ligands (CNS Disorders) Diversified_Indolines->GPCRs Anti_Infectives Anti-Infectives Diversified_Indolines->Anti_Infectives

Caption: Role of 4-Iodoindoline hydrochloride in generating diverse bioactive molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Iodoindoline hydrochloride. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally related compounds, such as 4-iodoaniline, can provide guidance on potential hazards.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. [4]* Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or vapors. [5]* Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water. [4]Avoid generating dust. [5]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [5] Potential Hazards (based on related structures):

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause irritation to the skin, eyes, and respiratory tract.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

4-Iodoindoline hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its stable, crystalline nature and the synthetic handle provided by the iodine atom make it an attractive starting material for the synthesis of diverse libraries of compounds. The indoline scaffold continues to be a rich source of new therapeutic agents, and the strategic use of intermediates like 4-Iodoindoline hydrochloride will undoubtedly contribute to the development of the next generation of innovative medicines. As with all chemical research, a thorough understanding of the synthesis, characterization, and safe handling of this compound is paramount for its effective and responsible use in the laboratory.

References

  • PrepChem. Preparation of 4-iodoaniline. Available from: [Link]

  • Google Patents. Synthesis method of 4-iodoanisole. CN108373404B.
  • ResearchGate. A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids. Available from: [Link]

  • Tejraj M. Aminabhavi, et al. Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Available from: [Link]

  • Sci-Hub. Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Available from: [Link]

  • The Distant Reader. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Available from: [Link]

  • Patsnap. 4-hydroxyindole preparation method suitable for industrial production. CN109866896A.
  • Chemical Journal of Chinese Universities. A New Synthesis of 4-Hydroxyindole. Available from: [Link]

  • SciSpace. Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Available from: [Link]

  • PubMed. Donepezil hydrochloride fingerprint spectral and formation mechanism analysis. Available from: [Link]

  • National Center for Biotechnology Information. Development and Application of Indolines in Pharmaceuticals. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Iodoaniline, 99%. Available from: [Link]

  • Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available from: [Link]

  • ResearchGate. Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents. Available from: [Link]

  • Google Patents. Method for synthesizing 4-hydroxyindole. CN113321609A.
  • NJ.gov. HAZARD SUMMARY - IODINE MONOCHLORIDE. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. Available from: [Link]

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Exploratory

A Senior Application Scientist's Guide to 4-Iodoindoline Hydrochloride: Understanding and Quantifying Solubility

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubility in Preclinical Research 4-Iodoindoline hydrochloride is an organic building block featuring an indoli...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Preclinical Research

4-Iodoindoline hydrochloride is an organic building block featuring an indoline scaffold, a structure of interest in medicinal chemistry and materials science. As with any compound intended for biological or chemical applications, understanding its physicochemical properties is paramount. Among these, aqueous solubility is a critical determinant of a compound's utility, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and the reliability of in vitro assay results. Low solubility can lead to underestimated toxicity, poor bioavailability, and challenges in formulation, ultimately hindering the progress of promising candidates.[1]

This guide provides a comprehensive overview of 4-Iodoindoline hydrochloride, focusing on the principles and methodologies for accurately determining its solubility. As a hydrochloride salt, it is engineered for enhanced aqueous solubility compared to its free base form.[2] However, precise quantification across various relevant media is essential for any research or development program. This document moves beyond simple data presentation to explain the causality behind experimental choices, empowering researchers to generate robust and reliable solubility data.

Physicochemical Profile of 4-Iodoindoline and Related Structures

A compound's solubility is intrinsically linked to its structural and chemical properties. While extensive experimental data for 4-Iodoindoline hydrochloride is not widely published, we can infer its likely characteristics from its constituent parts and related molecules.

PropertyValue / InformationSource & Rationale
IUPAC Name 4-iodo-2,3-dihydro-1H-indole;hydrochlorideN/A
Molecular Formula C₈H₉ClINDerived from the free base structure.
Molecular Weight 281.52 g/mol Calculated from the molecular formula. The free base is 245.06 g/mol .[3]
Chemical Structure Indoline ring with an iodine atom at the 4-position, presented as a hydrochloride salt.The indoline core is known for low water solubility, but is soluble in organic solvents.[4] The hydrochloride salt form significantly enhances aqueous solubility.[2]
pKa (Predicted) 5.20 ± 0.20 (for the parent indoline)[5] The protonated nitrogen of the indoline ring is the primary ionizable group. The actual pKa will be influenced by the iodo-substituent.

Experimental Determination of Solubility: A Methodological Deep Dive

Solubility can be assessed under different conditions, yielding either thermodynamic or kinetic values. The choice of method is dictated by the stage of research; kinetic assays are suited for high-throughput screening in early discovery, while thermodynamic assays provide the definitive "gold standard" data required for lead optimization and preclinical development.[1][6]

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method, though time-consuming, is the most reliable technique for determining this value.[7] Its deliberate, extended equilibration period ensures that the measurement reflects a true energetic minimum between the dissolved and solid states.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid 4-Iodoindoline HCl to solvent (e.g., PBS pH 7.4) B Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72 hours A->B C Allow solution to settle B->C D Separate solid and liquid phases (Centrifugation or Filtration) C->D E Carefully collect supernatant D->E F Quantify concentration via LC-MS or HPLC-UV against a standard curve E->F G Report Solubility (μg/mL or μM) F->G

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

  • Preparation: Add an excess amount of solid 4-Iodoindoline hydrochloride to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid) in a glass vial. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vials and place them in a shaker or rotator bath at a constant temperature (e.g., 25°C or 37°C). Agitate for an extended period, typically 24 to 72 hours, to ensure the system reaches thermodynamic equilibrium.[8]

  • Phase Separation: After equilibration, allow the samples to stand, letting undissolved solid settle. To ensure complete removal of particulate matter, which would falsely elevate the measured concentration, the supernatant is separated from the solid by either high-speed centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully aspirate the clear supernatant. Prepare serial dilutions and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[8] The concentration is determined by comparing the instrument response to a standard curve prepared from a known-concentration stock solution.

Causality Insight: The long incubation period is the defining feature of this method. It allows for the dissolution and potential re-precipitation of the compound, ensuring that the final measured concentration represents the most stable state, free from artifacts of supersaturation or incomplete dissolution common in faster methods.[7][8]

Kinetic Solubility: High-Throughput DMSO Refractive Method

Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer. It does not represent true equilibrium.[7] This method is valued in early drug discovery for its high throughput, low compound consumption, and ability to quickly flag potential solubility liabilities from large compound libraries.[1][9]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Detection A Prepare high-concentration stock solution in DMSO (e.g., 10-50 mM) C Add small aliquot of DMSO stock to buffer (final DMSO < 2%) A->C B Dispense aqueous buffer (e.g., PBS pH 7.4) into a microtiter plate B->C D Shake plate for a short period (e.g., 2 hours) at room temp C->D E Measure precipitation/ turbidity via Nephelometry or UV-Vis plate reader D->E F Alternatively, filter and quantify soluble fraction via HPLC D->F G Report Kinetic Solubility (μg/mL or μM) E->G F->G

Caption: Workflow for the DMSO-based Kinetic Solubility Assay.

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4-Iodoindoline hydrochloride in 100% dimethyl sulfoxide (DMSO), for example, at 50 mM.[8]

  • Assay Plate Preparation: Using a liquid handler for precision, add the aqueous test buffer to the wells of a microtiter plate (e.g., 96- or 384-well).

  • Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer. The final concentration of DMSO should be kept low (typically 1-2%) to minimize its co-solvent effects on solubility.[6]

  • Incubation: The plate is shaken for a defined, shorter period (e.g., 2 hours) at a constant temperature.[1]

  • Detection: The solubility is determined by identifying the concentration at which precipitation occurs. This can be done directly by measuring the turbidity of the solution using laser nephelometry or light scattering.[1] Alternatively, the plate can be filtered, and the concentration of the compound remaining in the filtrate is quantified by HPLC-UV or LC-MS/MS.[8]

Causality Insight: This method starts with the compound already in solution (in DMSO), and precipitation occurs because of the solvent shift into an aqueous environment. The resulting value is often higher than the thermodynamic solubility because the short incubation time can lead to supersaturated solutions.[7] Despite this, it provides a highly reproducible and rank-orderable dataset that is invaluable for comparing large sets of compounds in early discovery phases.[9]

Conclusion

While specific, publicly available solubility data for 4-Iodoindoline hydrochloride is limited, this guide provides the authoritative framework for its determination. As a hydrochloride salt, it is expected to possess greater aqueous solubility than its parent indoline structure. For research and drug development professionals, the rigorous application of standardized methods like the shake-flask (thermodynamic) and DMSO-dilution (kinetic) assays is non-negotiable. The thermodynamic approach provides the definitive value for late-stage development, while the kinetic method offers the speed and efficiency needed for early-stage screening. By understanding the principles behind these protocols, scientists can confidently generate the high-quality data necessary to make informed decisions and advance their research objectives.

References

  • Aouaini, F., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. (2022). 4-Hydroxyindole. Available at: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-Iodoaniline. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Indole. National Center for Biotechnology Information. Available at: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

  • PubChem. (n.d.). 1H-indol-4-ol. National Center for Biotechnology Information. Available at: [Link]

  • American Elements. (n.d.). 4-Chloroisoindoline hydrochloride. Available at: [Link]

  • PubChem. (n.d.). 4-Iodo-2,3-dihydro-1H-indole. National Center for Biotechnology Information. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Stability of 4-Iodoindoline Hydrochloride

This guide provides a comprehensive technical overview of the stability of 4-iodoindoline hydrochloride, a crucial aspect for researchers, scientists, and professionals in drug development. While specific public data on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stability of 4-iodoindoline hydrochloride, a crucial aspect for researchers, scientists, and professionals in drug development. While specific public data on this compound is limited, this document synthesizes established principles of chemical stability, data from structurally related compounds, and standard pharmaceutical testing methodologies to offer a robust framework for its handling, storage, and stability assessment.

Chemical Profile of 4-Iodoindoline Hydrochloride

4-Iodoindoline hydrochloride is a halogenated heterocyclic compound. The indoline core is a common motif in pharmacologically active molecules, and the iodo-substituent provides a site for further chemical modification, making it a valuable building block in medicinal chemistry. The hydrochloride salt form generally enhances solubility and stability.

Chemical Structure:

G struct 4-Iodoindoline DegradationPathways 4-Iodoindoline HCl 4-Iodoindoline HCl Oxidation Oxidation 4-Iodoindoline HCl->Oxidation O2 / Air Photodecomposition Photodecomposition 4-Iodoindoline HCl->Photodecomposition Light (hν) Hydrolysis Hydrolysis 4-Iodoindoline HCl->Hydrolysis H2O / pH N-oxide N-oxide Oxidation->N-oxide Polymeric impurities Polymeric impurities Oxidation->Polymeric impurities De-iodinated species De-iodinated species Photodecomposition->De-iodinated species Hydroxylated species Hydroxylated species Hydrolysis->Hydroxylated species

Caption: Plausible degradation pathways for 4-Iodoindoline Hydrochloride.

  • Oxidation: The nitrogen atom of the indoline ring is a likely site for oxidation, potentially forming an N-oxide. The aromatic ring could also be susceptible to oxidative degradation, possibly leading to polymerization.

  • Dehalogenation: The carbon-iodine bond can be cleaved under certain conditions (e.g., photolytically or by certain reducing agents), leading to the formation of indoline hydrochloride.

  • Hydrolysis: While generally stable, the iodo group could be susceptible to hydrolysis to a hydroxyl group under harsh conditions (e.g., high temperature and extreme pH).

A Framework for Stability Assessment: Forced Degradation Studies

To definitively understand the stability of 4-iodoindoline hydrochloride, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to harsh conditions to accelerate decomposition and identify potential degradation products. This is a standard practice in pharmaceutical development. [1][2]

Experimental Protocol for Forced Degradation

The following protocol outlines a comprehensive forced degradation study.

Objective: To identify the degradation products of 4-iodoindoline hydrochloride under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • 4-Iodoindoline hydrochloride

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate or acetate buffers

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve 4-iodoindoline hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Store at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, store the stock solution at 60°C for 24 hours.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. [1]Mass Spectrometry (LC-MS) should be used to identify the mass of the degradation products. [3]

ForcedDegradationWorkflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis StockSolution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (1M NaOH, 60°C) StockSolution->Base Oxidation Oxidation (3% H2O2, RT) StockSolution->Oxidation Thermal Thermal (Solid & Solution, 60-80°C) StockSolution->Thermal Photo Photostability (ICH Q1B) StockSolution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize Dilute Dilute to Target Conc. Neutralize->Dilute HPLC HPLC-UV Analysis Dilute->HPLC LCMS LC-MS for Identification HPLC->LCMS

Caption: Experimental workflow for a forced degradation study.

Analytical Methods for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately determining the purity and stability of 4-iodoindoline hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating the parent compound from its degradation products. [1] Typical HPLC Method Parameters:

ParameterRecommended Starting ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for a wide range of small molecules. [1]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterProvides an acidic pH to keep the amine protonated and improve peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start with a low percentage of B, ramp up to a high percentage to elute all components.Ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV, monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm)To ensure detection of all components, as they may have different UV maxima.
Column Temp. 30°CFor reproducible retention times.
Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is essential for the structural elucidation of degradation products. [3]By determining the mass-to-charge ratio (m/z) of the impurities, their molecular formulas can be proposed. Further fragmentation analysis (MS/MS) can provide structural information.

Other Techniques
  • Karl Fischer Titration: To determine the water content, which can be critical for the stability of hydrochloride salts. [4]* Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of non-volatile impurities. [4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: qNMR can be used for purity assessment against a certified reference standard. [4]

Conclusion

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Exploratory

Unlocking the Potential of 4-Iodoindoline Hydrochloride: A Technical Guide for Novel Drug Discovery and Materials Science

Introduction: The Strategic Value of a Versatile Scaffold In the landscape of modern medicinal chemistry and materials science, the indoline scaffold is a privileged structure, forming the core of numerous natural produc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern medicinal chemistry and materials science, the indoline scaffold is a privileged structure, forming the core of numerous natural products and synthetic compounds with significant biological activity and functional properties.[1][2] The introduction of a halogen, particularly iodine, at the 4-position of the indoline ring, as in 4-Iodoindoline hydrochloride, transforms this simple heterocycle into a highly versatile and powerful building block. The carbon-iodine bond serves as a strategic linchpin for a multitude of palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of complex molecular architectures.[3][4]

This technical guide provides an in-depth exploration of potential research areas for 4-Iodoindoline hydrochloride. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound's synthetic potential. While direct research on 4-Iodoindoline hydrochloride is nascent, its true value lies in its capacity as a precursor to a vast library of novel compounds. We will delve into its application in the synthesis of targeted therapeutics, specifically kinase inhibitors and G protein-coupled receptor (GPCR) ligands, and its potential in the burgeoning field of organic electronics. The protocols and insights provided herein are grounded in established chemical principles and aim to serve as a launchpad for innovation.

Core Chemistry: The Power of the C-I Bond

The primary driver of 4-Iodoindoline hydrochloride's utility is the reactivity of the carbon-iodine bond. This bond is significantly more susceptible to oxidative addition with palladium(0) catalysts than C-Br or C-Cl bonds, allowing for highly selective functionalization under relatively mild conditions.[3][5] This reactivity opens the door to a suite of powerful synthetic transformations, most notably the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions form the foundation of the proposed research areas, enabling the introduction of diverse aryl, alkynyl, and amino moieties at the 4-position of the indoline core.

Furthermore, the indoline nitrogen can be readily functionalized, and the indoline ring can be dehydrogenated to the corresponding indole, adding another dimension of chemical diversity to the derivatives that can be accessed from this starting material.

Research Area 1: Development of Novel Kinase Inhibitors

The indole nucleus is a common feature in a multitude of kinase inhibitors, including several approved anti-cancer drugs.[6][7][8] The planarity and hydrogen bonding capabilities of the indole ring allow it to effectively interact with the ATP-binding site of various kinases. By using 4-Iodoindoline hydrochloride as a starting point, researchers can systematically build libraries of 4-substituted indolines and indoles to probe the structure-activity relationships (SAR) for specific kinase targets.

Scientific Rationale

Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. The 4-position of the indole/indoline ring points out from the core scaffold and can be used to introduce substituents that occupy adjacent pockets in the kinase active site, thereby enhancing potency and selectivity. The ability to rapidly diversify this position through cross-coupling reactions makes 4-Iodoindoline hydrochloride an ideal starting material for a kinase inhibitor discovery program.

Experimental Workflow: Suzuki-Miyaura Coupling for Aryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[4][9] This reaction is particularly useful for introducing biaryl motifs, which are common in kinase inhibitors.

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-Iodoindoline HCl, Arylboronic Acid, Pd Catalyst, Ligand, and Base in a Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add degassed solvent (e.g., Dioxane/Water) B->C D Heat reaction mixture (e.g., 80-100 °C) C->D E Monitor progress by TLC/LC-MS D->E F Cool to RT, dilute with water, and extract with organic solvent E->F G Wash organic layer, dry, and concentrate F->G H Purify by column chromatography G->H I I H->I Characterize product (NMR, MS)

Caption: Workflow for the synthesis of 4-arylindolines.

Detailed Protocol: Synthesis of 4-Phenylindoline

  • Reaction Setup: To a 25 mL Schlenk flask, add 4-Iodoindoline hydrochloride (281.5 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), potassium carbonate (414 mg, 3.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (40.8 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-phenylindoline.

  • Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

ParameterValueReference
Reactants 4-Iodoindoline HCl, Phenylboronic Acid[10][11]
Catalyst Pd(dppf)Cl2·CH2Cl2[12]
Base K2CO3[10]
Solvent Dioxane/Water[11]
Temperature 90 °C[11]
Typical Yield 70-95% (substrate dependent)[10]

Research Area 2: Probing G Protein-Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all modern medicines.[13][14] The indole scaffold is present in many endogenous and synthetic GPCR ligands, most notably in the serotonergic and dopaminergic systems. 4-Iodoindoline hydrochloride provides an excellent starting point for the synthesis of novel ligands targeting these and other GPCRs.

Scientific Rationale

The development of selective GPCR ligands is crucial for treating a wide range of disorders, including those of the central nervous system (CNS), metabolic diseases, and inflammation. The 4-position of the indoline ring can be functionalized with various groups to explore interactions with specific sub-pockets within the GPCR binding sites. This can lead to the discovery of ligands with improved selectivity and novel pharmacological profiles (e.g., agonists, antagonists, or allosteric modulators).[15]

Experimental Workflow: Sonogashira Coupling for Alkynyl Linkers

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a rigid alkynyl linker to which other functionalities can be attached.[5][16] This is a powerful strategy for spanning different regions of a receptor binding pocket.

Diagram 2: Sonogashira Coupling and Subsequent Functionalization

G A 4-Iodoindoline HCl C Sonogashira Coupling (Pd/Cu catalyst, Base) A->C B Terminal Alkyne B->C D 4-Alkynylindoline Intermediate C->D E Further Functionalization (e.g., Click Chemistry, Reduction) D->E F Novel GPCR Ligand Library E->F

Caption: Synthesis of GPCR ligands via Sonogashira coupling.

Detailed Protocol: Synthesis of 4-(Phenylethynyl)indoline

  • Reaction Setup: In a sealed tube, combine 4-Iodoindoline hydrochloride (281.5 mg, 1.0 mmol), phenylacetylene (122.6 mg, 1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (35.1 mg, 0.05 mmol), and copper(I) iodide (CuI) (9.5 mg, 0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Base Addition: Add anhydrous triethylamine (5 mL) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(phenylethynyl)indoline.

  • Characterization: Characterize the product by 1H NMR, 13C NMR, and HRMS.

ParameterValueReference
Reactants 4-Iodoindoline HCl, Phenylacetylene[5][17]
Catalyst Pd(PPh3)2Cl2 / CuI[17]
Base/Solvent Triethylamine[5]
Temperature Room Temperature[5]
Typical Yield 80-98% (substrate dependent)[17]

Research Area 3: Advanced Organic Electronic Materials

Indole-based compounds have garnered significant attention for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[18][19] The electron-rich nature of the indole ring system facilitates charge transport, a key property for semiconductor materials.

Scientific Rationale

The performance of organic electronic devices is highly dependent on the molecular structure and packing of the organic semiconductor. By using 4-Iodoindoline hydrochloride as a foundational block, a wide array of novel π-conjugated systems can be synthesized. The introduction of different aromatic and heteroaromatic groups at the 4-position via cross-coupling reactions allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its charge carrier mobility and solid-state morphology.

Experimental Workflow: Buchwald-Hartwig Amination for Charge-Transport Materials

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, coupling an aryl halide with an amine.[20][21] This reaction can be used to link the 4-iodoindoline core to other aromatic amine-containing moieties, which are known to be excellent hole-transport materials.

Diagram 3: Buchwald-Hartwig Amination Workflow

G A Combine 4-Iodoindoline HCl, Arylamine, Pd Pre-catalyst, Ligand, and Strong Base in an inert atmosphere glovebox B Add anhydrous, degassed solvent (e.g., Toluene) A->B C Heat reaction mixture (e.g., 100-110 °C) B->C D Monitor by TLC/LC-MS C->D E Purify via chromatography and/or recrystallization D->E F Characterize product (NMR, MS, CV, UV-Vis) E->F

Caption: Synthesis of novel charge-transport materials.

Detailed Protocol: Synthesis of 4-(Diphenylamino)indoline

  • Reaction Setup (in a glovebox): To an oven-dried vial, add 4-Iodoindoline hydrochloride (281.5 mg, 1.0 mmol), diphenylamine (203 mg, 1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and a palladium pre-catalyst such as Pd2(dba)3 (18.3 mg, 0.02 mmol) and a suitable ligand like XPhos (28.6 mg, 0.06 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture in an oil bath at 110 °C for 18-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with toluene and filter through a plug of silica gel, eluting with additional toluene/ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography or recrystallization to obtain 4-(diphenylamino)indoline.

  • Characterization: In addition to standard structural characterization (NMR, MS), the resulting material should be analyzed for its electronic properties using techniques such as cyclic voltammetry (CV) and UV-Vis spectroscopy to determine its potential for use in organic electronic devices.

ParameterValueReference
Reactants 4-Iodoindoline HCl, Diphenylamine[21]
Catalyst/Ligand Pd2(dba)3 / XPhos[22]
Base NaOtBu[21]
Solvent Toluene[21]
Temperature 110 °C[22]
Typical Yield 65-90% (substrate dependent)[21]

Conclusion and Future Outlook

4-Iodoindoline hydrochloride represents a synthetically valuable, yet underexplored, chemical entity. Its strategic importance lies not in its intrinsic activity, but in its potential as a versatile precursor for a myriad of functionalized molecules. The robust and well-documented palladium-catalyzed cross-coupling reactions provide a reliable and modular approach to derivatize the 4-position of the indoline core. The research areas outlined in this guide—kinase inhibitors, GPCR ligands, and organic electronic materials—are at the forefront of scientific innovation and present significant opportunities for the application of novel compounds derived from 4-Iodoindoline hydrochloride. By leveraging the synthetic workflows and protocols described, researchers are well-equipped to unlock the full potential of this powerful building block and contribute to the advancement of both medicine and materials science.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodoindoline Hydrochloride

Introduction: The Strategic Importance of 4-Aminoindoline Scaffolds The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Aminoindoline Scaffolds

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, the introduction of an amino group at the 4-position opens a gateway to a diverse chemical space for the development of novel therapeutics. These 4-aminoindoline derivatives are pivotal in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the construction of the crucial C-N bond, offering significant advantages over traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination for the synthesis of N-aryl or N-alkyl-4-aminoindolines from 4-iodoindoline hydrochloride.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle that elegantly orchestrates the formation of the C-N bond.[3][4] Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the aryl halide (4-iodoindoline), forming a Pd(II) complex. The relatively weak C-I bond in 4-iodoindoline facilitates this step.[3]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of a strong base is crucial for deprotonating the coordinated amine, generating a palladium-amido complex.[5]

  • Reductive Elimination: This is the final, bond-forming step where the aryl group and the amino group are eliminated from the palladium center, affording the desired 4-aminoindoline product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-I (4-Iodoindoline) Pd(II)_Complex Ar-Pd(II)-I(L) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Pd_Amido_Complex Ar-Pd(II)-NR'R''(L) Amine_Coordination->Pd_Amido_Complex - HX, - Base-H+ Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR'R'' (4-Aminoindoline) Reductive_Elimination->Product Troubleshooting_Workflow cluster_1 Troubleshooting Flowchart Start Low Conversion? Check_Conditions Verify Anhydrous & Anaerobic Conditions Start->Check_Conditions Yes Success Successful Amination Start->Success No Screen_Bases Screen Different Bases (e.g., NaOtBu, Cs₂CO₃) Check_Conditions->Screen_Bases Screen_Ligands Screen Different Ligands (e.g., XPhos, RuPhos) Screen_Bases->Screen_Ligands Optimize_Temp Optimize Temperature & Reaction Time Screen_Ligands->Optimize_Temp Optimize_Temp->Success

Sources

Application

Application Note: 4-Iodoindoline Hydrochloride in the Synthesis of Bioactive Molecules

Executive Summary 4-Iodoindoline hydrochloride serves as a critical "privileged intermediate" for accessing the difficult-to-functionalize 4-position of the indole scaffold. While electrophilic substitution on indoles na...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodoindoline hydrochloride serves as a critical "privileged intermediate" for accessing the difficult-to-functionalize 4-position of the indole scaffold. While electrophilic substitution on indoles naturally favors the C3 position, and lithiation often favors C2, the 4-iodoindoline scaffold provides a pre-installed halogen handle at C4. This allows medicinal chemists to exploit palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse pharmacophores at the 4-position before restoring aromaticity to the indole core. This strategy is pivotal in the synthesis of serotonin receptor ligands (e.g., 5-HT agonists), kinase inhibitors, and complex marine alkaloids like Makaluvamines.

Strategic Utility & Chemical Logic

The "Indoline Advantage"

Direct functionalization of 4-iodoindole is often plagued by instability and the electron-rich nature of the pyrrole ring, which can interfere with oxidative addition steps or lead to protodehalogenation.

  • Saturation Benefit: By using the dihydro (indoline) form, the heterocycle behaves more like a standard substituted aniline. This stabilizes the C-I bond against unwanted side reactions during metal-catalyzed couplings.

  • Regiocontrol: The 4-position is sterically unique, residing in the "bay" region near the nitrogen. Functionalizing this position allows for the creation of molecules that probe deep hydrophobic pockets in GPCRs and kinases.

Handling & Stability
  • Form: Supplied as the hydrochloride salt (HCl) to prevent oxidation. The free base (4-iodoindoline) is an electron-rich aniline derivative and is prone to rapid air oxidation, turning dark brown/black upon exposure.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Synthetic Workflows & Decision Trees

The following diagram illustrates the strategic divergence possible from 4-iodoindoline HCl.

G cluster_0 Critical Control Point Start 4-Iodoindoline HCl (Stable Salt) FreeBase Free Base (In situ generation) Start->FreeBase Neutralization (NaHCO3/DCM) Protected N-Protected Intermediate (Boc, Cbz, Tosyl) FreeBase->Protected Protection (Boc2O / TsCl) Coupled 4-Substituted Indoline (via Suzuki/Buchwald) Protected->Coupled Pd-Catalyzed Cross-Coupling Indole 4-Substituted Indole (Bioactive Core) Coupled->Indole Oxidation (DDQ / MnO2) Fused Tricyclic Alkaloids (e.g., Makaluvamines) Coupled->Fused Cyclization Cascades

Figure 1: Strategic workflow converting 4-iodoindoline HCl into bioactive scaffolds. The N-protection step is a critical control point to prevent catalyst poisoning.

Detailed Experimental Protocols

Protocol A: Free-Basing and N-Boc Protection

Rationale: The free amine of indoline can coordinate to Palladium, poisoning the catalyst. N-protection is mandatory before cross-coupling. The Boc group is preferred for its stability to basic coupling conditions and ease of removal.

Reagents:

  • 4-Iodoindoline HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Dichloromethane (DCM) (0.1 M concentration)

  • DMAP (0.1 equiv - optional catalyst)

Procedure:

  • Suspension: Charge a round-bottom flask with 4-iodoindoline HCl and DCM. The salt will likely not dissolve completely.

  • Neutralization: Add Et₃N dropwise at 0°C. The mixture will clarify as the free base is liberated.

  • Protection: Add Boc₂O (dissolved in minimal DCM) dropwise. Add DMAP if reaction is sluggish.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product (N-Boc-4-iodoindoline) will be less polar than the free base.

  • Workup: Wash with 1M HCl (to remove excess Et₃N), then sat. NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (usually 5-10% EtOAc in Hexanes).

Expert Tip: If the free base turns dark during neutralization, perform the reaction under strictly inert atmosphere (N₂ balloon).

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Rationale: This installs aryl or heteroaryl groups.[1][2] The steric bulk at C4 (peri-interaction with C3) requires active catalysts.

Reagents:

  • N-Boc-4-iodoindoline (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/S-Phos (for hindered substrates).

  • Base: K₂CO₃ (2M aqueous, 3.0 equiv) or Cs₂CO₃ (solid).

  • Solvent: 1,4-Dioxane or Toluene/Water (10:1).

Procedure:

  • Degassing: Combine N-Boc-4-iodoindoline, boronic acid, and base in the solvent. Sparge with Argon for 15 minutes. Oxygen is the enemy of this reaction.

  • Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of Argon.

  • Heating: Heat to 80–100°C for 12–24 hours.

  • Monitoring: Watch for the consumption of the iodide. De-iodination (reduction to N-Boc-indoline) is a common side reaction if the catalyst dies; ensure rigorous degassing.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Yield Expectation: 70–90%.

Protocol C: Oxidation to 4-Substituted Indole

Rationale: Many bioactive targets (like Psilocin analogs) require the aromatic indole core. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the standard reagent for dehydrogenating indolines to indoles.

Reagents:

  • 4-Substituted N-Boc-indoline (1.0 equiv)

  • DDQ (1.2 – 2.0 equiv)

  • Solvent: 1,4-Dioxane or Benzene (if permitted), or Toluene.

Procedure:

  • Dissolution: Dissolve the substrate in the solvent (0.1 M).

  • Addition: Add DDQ portion-wise at room temperature. The reaction often turns deep red/brown (charge transfer complex).

  • Reaction: Stir at RT or reflux (depending on substrate resistance). Oxidation is usually rapid (1–4 hours).

  • Workup: Filter off the precipitated hydroquinone (DDQ-H2). Wash the filtrate with sat. NaHCO₃ (critical to remove acidic byproducts) and sodium bisulfite (to remove excess oxidant).

  • Deprotection (Optional sequence): The Boc group often survives DDQ oxidation but can be removed subsequently with TFA/DCM if the free indole is required.

Bioactive Applications & Case Studies

Marine Alkaloid Synthesis (Makaluvamines)

4-Iodoindoline is a documented precursor in the synthesis of Makaluvamines , a class of marine pyrroloiminoquinone alkaloids with potent cytotoxicity (topoisomerase II inhibition).

  • Mechanism: The 4-iodo handle is used to generate an aryne (benzyne) intermediate, which undergoes cyclization to form the tricyclic core.

  • Reference: This route allows access to the pyrrolo[4,3,2-de]quinoline skeleton found in Batzellines and Damirones.

5-HT (Serotonin) Receptor Ligands

The 4-position of the indole ring is a key vector for selectivity in 5-HT receptors.

  • Psilocin Analogs: 4-hydroxyindole is the core of psilocin. 4-iodoindoline allows access to 4-alkoxy and 4-aryl analogs which modulate receptor affinity and metabolic stability.

  • Kinase Inhibitors: Many kinase inhibitors utilize the indoline/indole hinge-binding motif. Substituents at C4 can project into the "gatekeeper" region or solvent-exposed front, altering selectivity profiles.

Troubleshooting Guide

ProblemProbable CauseSolution
Low Yield in Protection Oxidation of free base.Ensure HCl salt is neutralized under Argon. Use degassed solvents.
De-iodination (Reduction) Pd-hydride formation; incomplete degassing.Sparge solvents longer. Use anhydrous solvents. Switch to Pd(PPh₃)₄.
No Reaction (Coupling) Steric hindrance at C4; Catalyst death.Switch to highly active catalysts like XPhos Pd G2 or SPhos . Increase temp to 110°C.
Incomplete Oxidation (DDQ) Electron-deficient substituent at C4.Increase DDQ equivalents (up to 3.0). Switch to MnO₂ in refluxing toluene.

References

  • Synthesis of Makaluvamines: Title: "Total Synthesis of makaluvamine A/D, damirone B, batzelline C... featuring one-pot benzyne-mediated cyclization." Source: ResearchGate / Chem. Pharm. Bull. URL:

  • Indoline Functionalization Reviews: Title: "Development and Application of Indolines in Pharmaceuticals" Source: NIH / PMC URL:

  • General Indole Synthesis via Pd-Catalysis: Title: "Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation" Source: Beilstein Journal of Organic Chemistry URL:

  • 4-Iodoindole Preparation: Title: "A convenient preparation of 4-iodoindoles from indoles" Source: ResearchGate / Tetrahedron Letters URL:

Sources

Method

Application Notes and Protocols for the Sonogashira Reaction with 4-Iodoindoline Hydrochloride

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the realm of drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. The Sonogashira cross-coupling reaction stands as a powerful and versatile methodology for the formation of a C(sp²)–C(sp) bond, linking an aryl or vinyl halide with a terminal alkyne.[1][2][3] This reaction has been widely adopted for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, owing to its typically mild reaction conditions and tolerance of a broad range of functional groups.[2][3][4][5]

This application note provides a detailed protocol and in-depth scientific rationale for conducting the Sonogashira reaction with 4-iodoindoline hydrochloride, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, the critical role of each component, and a step-by-step guide to ensure successful execution for researchers and drug development professionals.

Mechanistic Overview: A Dual Catalytic Cycle

The Sonogashira reaction traditionally operates through a synergistic interplay of two independent catalytic cycles: a palladium cycle and a copper cycle.[6][7] While the exact mechanism is a subject of ongoing study, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.[7]

The Palladium Cycle:

  • Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-iodoindoline) to form a Pd(II)-aryl complex.

  • Transmetalation: The key C-C bond-forming step where the alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium complex.

  • Reductive Elimination: The final step where the coupled product is released, and the Pd(0) catalyst is regenerated.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[7]

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[7] This species is then ready for the crucial transmetalation step with the palladium complex.

The use of a copper(I) co-catalyst significantly enhances the reaction rate, allowing for milder conditions, often at room temperature.[2] However, copper-free Sonogashira protocols have also been developed to circumvent issues like the formation of alkyne homocoupling byproducts (Glaser coupling).[2][5]

Sonogashira_Catalytic_Cycle Figure 1: Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_aryl Ar-Pd(II)L₂(I) pd0->pd_aryl Ar-I pd_aryl->pd0 Reductive Elimination of Product transmetalation Transmetalation pd_alkynyl Ar-Pd(II)L₂(C≡CR) pd_alkynyl->pd_aryl Cu-C≡CR reductive_elimination Reductive Elimination product Ar-C≡CR cu_catalyst Cu(I)I alkyne H-C≡CR pi_complex π-Alkyne-Copper Complex alkyne->pi_complex Cu(I)I base Base cu_acetylide Cu-C≡CR cu_acetylide->pd_alkynyl Transmetalation pi_complex->cu_acetylide Base

Sources

Application

4-Iodoindoline Hydrochloride: A Versatile Precursor for Advanced Materials in Organic Electronics

Introduction: Unlocking the Potential of the Indoline Scaffold In the dynamic field of materials science, the quest for novel organic semiconducting materials with tunable properties is paramount for the advancement of n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Indoline Scaffold

In the dynamic field of materials science, the quest for novel organic semiconducting materials with tunable properties is paramount for the advancement of next-generation electronic devices. The indoline scaffold, a hydrogenated derivative of indole, has emerged as a privileged structure due to its electron-rich nature, propensity for functionalization, and its presence in a variety of functional materials. 4-Iodoindoline hydrochloride stands out as a particularly valuable precursor, offering a reactive handle for the strategic introduction of diverse functionalities through modern cross-coupling chemistry and serving as a monomer for the synthesis of conductive polymers.

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical insights and field-proven protocols for leveraging 4-iodoindoline hydrochloride in the synthesis of advanced materials for applications in organic electronics, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and high-impact results.

Part 1: Strategic Functionalization of the Indoline Core via Cross-Coupling Reactions

The iodo-substituent at the 4-position of the indoline ring is a versatile gateway for carbon-carbon bond formation, enabling the synthesis of a vast library of functionalized indoline derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are indispensable tools in this endeavor.

Suzuki-Miyaura Coupling: Accessing 4-Arylindoline Derivatives

The Suzuki-Miyaura coupling reaction facilitates the formation of a C(sp²)-C(sp²) bond between 4-iodoindoline and a wide range of aryl or heteroaryl boronic acids or esters. This reaction is fundamental for synthesizing hole-transporting materials (HTMs) and other organic semiconductors where π-conjugated systems are extended through the 4-position of the indoline core.[1][2]

  • Palladium Catalyst and Ligand: The choice of the palladium catalyst and ligand is critical for reaction efficiency. A combination of a palladium(II) precursor like Pd(OAc)₂ and a phosphine ligand such as SPhos or XPhos is often employed to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. For simpler systems, a ligand-free approach with Pd(OAc)₂ can also be effective.[1]

  • Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is required to activate the boronic acid for transmetalation with the palladium complex.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents. The water is crucial for the activation of the boronic acid by the base.

  • N-Protection: The indoline nitrogen is a secondary amine and can interfere with the catalytic cycle. Therefore, it is often necessary to protect the nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, prior to the coupling reaction. The hydrochloride salt must be neutralized to the free base before protection.

Protocol 1: Synthesis of N-Boc-4-phenylindoline via Suzuki-Miyaura Coupling

Materials:

  • 4-Iodoindoline hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization and N-Protection:

    • Suspend 4-iodoindoline hydrochloride (1.0 eq) in a mixture of THF and water (2:1).

    • Add NaHCO₃ (2.5 eq) and stir until the solid dissolves.

    • Add Boc₂O (1.1 eq) and stir at room temperature for 12 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain N-Boc-4-iodoindoline.

  • Suzuki-Miyaura Coupling:

    • In a Schlenk flask, combine N-Boc-4-iodoindoline (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

    • Add K₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v).

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between 4-iodoindoline and a terminal alkyne.[3][4] This reaction is instrumental in creating linear, rigid π-conjugated systems, which are desirable for applications in molecular wires and as building blocks for more complex conjugated materials.[5]

  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a solvent and to deprotonate the terminal alkyne.

  • Solvent: The amine base often serves as the solvent. Anhydrous and anaerobic conditions are typically required to prevent side reactions, such as the homocoupling of the alkyne (Glaser coupling).

Protocol 2: Synthesis of N-Boc-4-(phenylethynyl)indoline via Sonogashira Coupling

Materials:

  • N-Boc-4-iodoindoline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-4-iodoindoline (1.0 eq) in a mixture of THF and Et₃N (2:1), add phenylacetylene (1.2 eq).

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (5 mol%).

  • Stir the reaction mixture at room temperature under an argon atmosphere for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Synthesis of Indoline-Based Polymers

The indoline moiety can be incorporated into polymeric structures to create materials with interesting electronic and optical properties. Electrochemical polymerization is a powerful technique for depositing thin, uniform films of conductive polymers directly onto an electrode surface.

Electrochemical Polymerization of 4-Iodoindoline

The electrochemical oxidation of 4-iodoindoline can lead to the formation of a conductive polymer film on the anode. The polymerization mechanism is believed to proceed through the formation of radical cations, which then couple to form oligomers and ultimately the polymer. The iodine substituent can influence the polymerization potential and the properties of the resulting polymer.

  • Electrolyte Solution: A non-aqueous solvent such as acetonitrile is typically used, containing a supporting electrolyte (e.g., lithium perchlorate, LiClO₄, or tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity of the solution.

  • Working Electrode: The choice of working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon) depends on the intended application and characterization of the polymer film.

  • Electrochemical Method: Potentiodynamic methods, such as cyclic voltammetry, are often used to grow the polymer film. By repeatedly cycling the potential, a uniform and adherent film can be deposited.

Protocol 3: Electrochemical Polymerization of 4-Iodoindoline

Materials:

  • 4-Iodoindoline hydrochloride

  • Triethylamine (for neutralization)

  • Acetonitrile (anhydrous)

  • Lithium perchlorate (LiClO₄)

  • Indium tin oxide (ITO) coated glass slide (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

Procedure:

  • Prepare the Electrolyte Solution:

    • Neutralize 4-iodoindoline hydrochloride with a slight excess of triethylamine and purify to obtain the free base.

    • Prepare a 0.1 M solution of 4-iodoindoline and a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.

  • Electrochemical Setup:

    • Assemble a three-electrode electrochemical cell with the ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Fill the cell with the electrolyte solution.

  • Polymerization:

    • Perform cyclic voltammetry by scanning the potential from 0 V to an appropriate oxidation potential (e.g., +1.2 V vs. Ag/AgCl) and back for a set number of cycles (e.g., 20 cycles) at a scan rate of 50 mV/s.

    • A colored polymer film should be observed growing on the ITO electrode.

  • Post-Polymerization Treatment:

    • After polymerization, rinse the polymer-coated ITO slide with fresh acetonitrile to remove any unreacted monomer and electrolyte.

    • Dry the film under a stream of nitrogen.

Part 3: Applications in Organic Electronic Devices

Functionalized indoline derivatives and polyindolines are promising materials for various organic electronic devices due to their tunable electronic properties.

Hole-Transporting Materials (HTMs) for Perovskite Solar Cells (PSCs)

Indoline-based molecules can be designed to have appropriate highest occupied molecular orbital (HOMO) energy levels for efficient hole extraction from the perovskite absorber layer.[6][7][8][9] The ability to functionalize the indoline core allows for fine-tuning of the electronic properties and morphology of the HTM layer.

Emissive and Host Materials for Organic Light-Emitting Diodes (OLEDs)

The π-conjugated systems that can be built upon the indoline scaffold can exhibit luminescence, making them suitable for use in the emissive layer of OLEDs. Furthermore, indoline derivatives can be designed as host materials for phosphorescent emitters, facilitating efficient energy transfer.[10]

Data Presentation

PropertyRepresentative Value (Indole/Indoline Derivatives)Reference
Monomer
Oxidation Potential+0.8 to +1.2 V (vs. Ag/AgCl)[11]
Polymer
Electrical Conductivity10⁻⁵ to 10⁻² S/cm[3]
Thermal Stability (TGA)Stable up to 250-300 °C[12]
Functionalized Monomer
HOMO Energy Level-5.1 to -5.5 eV[6][9]
LUMO Energy Level-2.0 to -2.5 eV[6][9]
Optical Band Gap2.8 to 3.1 eV[3]

Note: The data presented are representative values for indole and indoline-based materials and may vary depending on the specific molecular structure and measurement conditions.

Experimental Workflows and Mechanistic Insights

Suzuki_Coupling_Workflow cluster_prep Precursor Preparation cluster_reaction Suzuki Coupling cluster_product Product Start 4-Iodoindoline HCl Neutralize Neutralization & N-Protection Start->Neutralize Precursor N-Boc-4-Iodoindoline Neutralize->Precursor Reaction Reaction at 90°C Precursor->Reaction Reagents Boronic Acid, Pd Catalyst, Base Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Arylindoline Derivative Purification->Product

Suzuki Coupling Workflow

Polymerization_Mechanism Monomer Indoline Monomer RadicalCation Radical Cation Monomer->RadicalCation -e⁻ (Oxidation) Dimer Dimer Radical Cation RadicalCation->Dimer + Monomer -H⁺ Polymer Polymer Chain Dimer->Polymer + n(Monomer) - nH⁺

Sources

Method

Application Note: Strategic Utilization of 4-Iodoindoline in Organic Electronics

Executive Summary 4-Iodoindoline (CAS: 885518-49-0 / analogous to 4-iodoindole precursors) represents a critical, high-value intermediate for the "steric engineering" of organic semiconductors. While 5- and 6-functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodoindoline (CAS: 885518-49-0 / analogous to 4-iodoindole precursors) represents a critical, high-value intermediate for the "steric engineering" of organic semiconductors. While 5- and 6-functionalized indolines are ubiquitous in planar Dye-Sensitized Solar Cell (DSSC) sensitizers (e.g., D102, D149), the 4-position offers a unique vector for introducing orthogonality.

Functionalizing the 4-position disrupts π-π stacking aggregation through steric twisting, a property essential for:

  • Amorphous Hole Transport Materials (HTMs): Preventing crystallization in Perovskite Solar Cells (PSCs) and OLEDs.

  • Aggregation-Resistant Dyes: Reducing self-quenching in high-efficiency DSSCs.

This guide provides a comprehensive protocol for synthesizing 4-functionalized indoline derivatives via Suzuki-Miyaura cross-coupling and their subsequent application in organic electronic devices.

Technical Background & Mechanism

The "Indoline Advantage"

Indoline (dihydroindole) donors exhibit a higher HOMO energy level compared to triphenylamine (TPA) or carbazole, facilitating easier hole injection. However, planar indoline dyes often suffer from strong intermolecular aggregation on TiO₂ surfaces, leading to charge recombination.

The Role of 4-Iodoindoline

By utilizing 4-Iodoindoline, researchers can introduce steric bulk (e.g., aryl or alkyl groups) proximal to the nitrogen donor. This creates a "twisted" molecular geometry that:

  • Increases Solubility: Critical for solution-processed electronics (Spin-coating/Inkjet).

  • Suppresses Crystallization: Enhances the morphological stability of HTM films.

  • Reduces Recombination: Physically separates the hole-transport backbone from the electron-transport layer (ETL).

Experimental Protocols

Protocol A: Synthesis of 4-Arylindoline HTM Precursors

Objective: Synthesize a sterically bulky donor unit (e.g., 4-(4-methoxyphenyl)indoline) via Suzuki-Miyaura coupling.

Reagents:

  • Substrate: 4-Iodoindoline (1.0 eq)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with 4-Iodoindoline, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed solvent and aqueous base via syringe under Argon flow.

  • Reaction: Heat the mixture to 80–90 °C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2). The iodine (C-I) bond is highly reactive, so conversion should be rapid compared to bromides.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

  • Purification: Wash the filtrate with brine (

    
    ), dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, Gradient Hexane 
    
    
    
    5% EtOAc).
  • Validation: Product should be a viscous oil or low-melting solid. Verify via ¹H-NMR (Look for disappearance of the characteristic doublet/triplet pattern of the 4-iodo moiety and appearance of methoxy signals).

Protocol B: Device Fabrication (Perovskite Solar Cell HTM)

Context: Using a 4-functionalized indoline-based HTM (synthesized from Protocol A) in an n-i-p architecture.

Architecture: FTO / Compact-TiO₂ / Mesoporous-TiO₂ / Perovskite (MAPbI₃) / Indoline-HTM / Au.

  • Substrate Prep: Etch FTO glass with Zn powder/HCl. Clean sequentially with detergent, water, acetone, and isopropanol (15 min sonication each). UV-Ozone treat for 20 min.

  • ETL Deposition: Spin-coat compact TiO₂ precursor (0.15 M titanium diisopropoxide bis(acetylacetonate) in 1-butanol) at 2000 rpm. Anneal at 500 °C for 30 min.

  • Perovskite Layer: Deposit MAPbI₃ via anti-solvent method (Spin coat precursor, drip chlorobenzene at 10s). Anneal at 100 °C for 10 min.

  • HTM Deposition (Critical Step):

    • Dissolve the 4-Arylindoline HTM (72 mg/mL) in Chlorobenzene.

    • Additives: Add Li-TFSI (17.5 µL of 520 mg/mL in acetonitrile) and tBP (28.8 µL).

    • Spin Coating: Apply dynamically at 4000 rpm for 30s.

    • Note: The 4-position twist ensures the film remains amorphous; do not anneal the HTM layer at high temps (

      
       °C) to avoid inducing unwanted crystallization.
      
  • Counter Electrode: Thermally evaporate 80 nm of Gold (Au) under high vacuum (

    
     Torr).
    

Data Visualization & Logic

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the conversion of 4-Iodoindoline into a functional Hole Transport Material.

SynthesisWorkflow Figure 1: Synthetic pathway for transforming 4-Iodoindoline into high-mobility HTMs. Precursor 4-Iodoindoline (Core Scaffold) Reagents Ar-B(OH)2 + Pd(0) (Suzuki Coupling) Precursor->Reagents Activation Intermediate 4-Arylindoline (Steric Donor) Reagents->Intermediate C-C Bond Formation FinalStep N-Arylation/Amination (Buchwald-Hartwig) Intermediate->FinalStep Core Extension Product Star-Shaped HTM (Amorphous Film) FinalStep->Product Final Assembly

Comparative Metrics: 4-Substituted vs. 5-Substituted Indolines

The table below highlights why the 4-position is preferred for solubility and film stability, whereas the 5-position is preferred for conjugation.

Feature4-Substituted Indoline (This Protocol)5-Substituted Indoline (Standard Dyes)
Primary Function Steric Control / Solubility EnhancerConjugation Extension / Spectral Tuning
Geometry Twisted / Non-PlanarPlanar / Linear
Aggregation Low (Suppressed

-

stacking)
High (Prone to aggregation)
Application Hole Transport Materials (HTMs), EmittersDSSC Sensitizers (D149, D205)
Solubility High (Excellent for spin-coating)Moderate to Low

Safety & Handling

  • 4-Iodoindoline Stability: Iodo-compounds are light-sensitive. Store in amber vials under Argon at -20 °C to prevent deiodination.

  • Palladium Catalysts: Pd(dppf)Cl₂ is toxic. Handle in a fume hood.

  • Perovskite Lead: MAPbI₃ contains Lead (Pb). All waste must be segregated into heavy metal disposal containers.

References

  • Synthesis of Functionalized Indolines

    • Convenient preparation of 4-iodoindoles
    • Source:

  • Indoline Dyes in DSSCs (Contextual)

    • Indoline-Based Donor-π-Acceptor Visible-Light Responsive Organic Dyes. (Discusses standard 5-subst dyes, contrasting the need for 4-subst steric control).
    • Source:

  • Hole Transport Materials (HTMs)

    • Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells. (Highlights the importance of twisted geometries in HTMs).
    • Source:

  • Suzuki Coupling Protocols

    • Suzuki-Miyaura Cross-Coupling: Reaction Conditions and Mechanism.
    • Source:

  • 4-Phenylindoline in Drug Dev (Cross-Over Utility)

    • Design, synthesis... of 4-phenylindoline derivatives. (Demonstrates the chemical accessibility of the 4-position).
    • Source:

Application

Application Notes and Protocols for the Development of Novel Ligands from 4-Iodoindoline Hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic utilization of 4-iodoindoline hydrochloride as a versatile scaffold for the synthesis of nove...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic utilization of 4-iodoindoline hydrochloride as a versatile scaffold for the synthesis of novel and diverse ligand libraries. These protocols are designed to be adaptable, encouraging scientific creativity while maintaining rigorous methodological standards.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, making it an ideal starting point for the design of ligands targeting a variety of biological receptors and enzymes. Indoline derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2]

4-Iodoindoline hydrochloride serves as an exceptionally valuable starting material for library synthesis due to the strategic placement of the iodine atom at the 4-position. This aryl iodide provides a highly reactive handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of chemical functionalities with a high degree of control and predictability. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and initial reaction setup.[3]

This document will detail the necessary preparatory steps, including the neutralization and N-protection of 4-iodoindoline, followed by detailed protocols for its diversification via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Finally, established protocols for the preliminary biological evaluation of the synthesized ligands will be presented.

Initial Preparation: Neutralization and N-Protection of 4-Iodoindoline

Prior to its use in cross-coupling reactions, it is imperative to neutralize the hydrochloride salt of 4-iodoindoline and protect the secondary amine. This prevents unwanted side reactions and ensures the desired reactivity at the carbon-iodine bond. The choice of protecting group is critical and should be guided by its stability to the subsequent reaction conditions and the ease of its eventual removal. The tert-butyloxycarbonyl (Boc) group is a widely used and versatile choice for this purpose due to its robustness and straightforward deprotection under acidic conditions.[2][4]

Protocol: N-Boc Protection of 4-Iodoindoline

This protocol describes a general and efficient method for the N-Boc protection of 4-iodoindoline.

Materials:

  • 4-Iodoindoline hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Neutralization: Suspend 4-iodoindoline hydrochloride (1.0 eq) in DCM or THF. Add triethylamine (1.1 eq) dropwise at room temperature and stir for 30 minutes. This will neutralize the hydrochloride salt to the free indoline base.

  • Protection: To the resulting mixture, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq). Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude N-Boc-4-iodoindoline can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield
N-Boc-4-iodoindolineC₁₃H₁₆INO₂345.18>90%

graph N_Boc_Protection {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];

"4-Iodoindoline_HCl" [label="4-Iodoindoline\nHydrochloride"]; "Et3N" [label="Et3N", shape=plaintext]; "Boc2O" [label="(Boc)₂O", shape=plaintext]; "N_Boc_4_Iodoindoline" [label="N-Boc-4-iodoindoline", fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Iodoindoline_HCl" -> "N_Boc_4_Iodoindoline" [label="1. Et₃N, DCM\n2. (Boc)₂O"]; }graphy on silica gel to yield the desired 4-substituted-N-Boc-indoline.

graph Suzuki_Coupling {
  rankdir=LR;
  node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#4285F4"];

  "N_Boc_4_Iodoindoline" [label="N-Boc-4-iodoindoline"];
  "Boronic_Acid" [label="R-B(OH)₂", shape=plaintext];
  "Pd_Catalyst" [label="Pd Catalyst, Base", shape=plaintext];
  "Coupled_Product" [label="4-R-N-Boc-indoline", fillcolor="#EA4335", fontcolor="#FFFFFF"];

  "N_Boc_4_Iodoindoline" -> "Coupled_Product" [label="Suzuki-Miyaura Coupling"];
  "Boronic_Acid" -> "Coupled_Product";
}

Caption: Suzuki-Miyaura coupling of N-Boc-4-iodoindoline.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a straightforward route to introduce alkynyl functionalities. [3][5]These groups can serve as handles for further transformations or as key pharmacophoric elements.

This protocol outlines a general procedure for the Sonogashira coupling of N-Boc-4-iodoindoline with terminal alkynes.

Materials:

  • N-Boc-4-iodoindoline (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF), anhydrous and degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add N-Boc-4-iodoindoline (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and CuI (4 mol%).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., triethylamine, 3.0 eq) and the terminal alkyne (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to afford the 4-alkynyl-N-Boc-indoline.

Caption: Sonogashira coupling of N-Boc-4-iodoindoline.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. [6]This reaction allows for the introduction of a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles, at the 4-position of the indoline core.

This protocol provides a general procedure for the Buchwald-Hartwig amination of N-Boc-4-iodoindoline.

Materials:

  • N-Boc-4-iodoindoline (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, SPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

  • Solvent (e.g., toluene, 1,4-dioxane), anhydrous and degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq).

  • Reagent Addition: Add N-Boc-4-iodoindoline (1.0 eq) and the amine (1.2 eq). Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain the desired 4-amino-N-Boc-indoline derivative.

Caption: Buchwald-Hartwig amination of N-Boc-4-iodoindoline.

Deprotection of the Indoline Nitrogen

For many biological applications, the free secondary amine on the indoline ring is a key feature for interaction with the biological target. Therefore, deprotection of the N-Boc group is a necessary final step.

Protocol: N-Boc Deprotection

This protocol describes a standard and effective method for the removal of the N-Boc protecting group.

Materials:

  • N-Boc protected indoline derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Rotary evaporator

Procedure:

  • Reaction: Dissolve the N-Boc protected indoline derivative in DCM. Add an excess of TFA (typically 20-50% v/v) at 0 °C.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (usually 1-2 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected indoline derivative. Further purification by chromatography or crystallization may be necessary.

Biological Evaluation of Synthesized Ligands

The newly synthesized library of 4-substituted indoline derivatives can be screened for a variety of biological activities. The following are general protocols for initial in vitro screening.

Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized indoline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indoline derivatives for 24-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Example IC₅₀ Values for Indoline Derivatives against Cancer Cell Lines:

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
4-Arylindoline derivativeHT29 (Colon)0.96[8]
4-Arylindoline derivativeHeLa (Cervical)1.87[8]
4-Arylindoline derivativeMCF7 (Breast)0.84[8]
Indole-based chalconeHCT-116 (Colon)13.53 - 558.53[7]
Antimicrobial Activity Screening

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized indoline derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the synthesized compounds in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Example MIC Values for Indole Derivatives:

Compound TypeBacterial StrainMIC (µg/mL)Reference
Halogenated IndoleS. aureus20 - >1000[9]
Indole-triazole derivativeS. aureus3.125 - 50[10]
Indole-triazole derivativeE. coli3.125 - 50[10]

Conclusion

4-Iodoindoline hydrochloride is a powerful and versatile building block for the synthesis of diverse and potentially bioactive ligand libraries. The protocols outlined in this guide provide a solid foundation for the N-protection and subsequent diversification of this scaffold using robust palladium-catalyzed cross-coupling methodologies. The successful synthesis of these novel indoline derivatives, followed by systematic biological evaluation, holds significant promise for the discovery of new therapeutic agents.

References

  • ChemOrgChem. "Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|." YouTube, 22 Mar. 2024, [Link].

  • Royal Society of Chemistry. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." Available at: [Link]

  • ResearchGate. "Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with..." Available at: [Link]

  • Organic Chemistry Portal. "Sonogashira Coupling." Available at: [Link]

  • ResearchGate. "Indole N‐Boc deprotection method development." Available at: [Link]

  • ResearchGate. "(PDF) Studies on Acetylation of Indoles." Available at: [Link]

  • PubMed Central (PMC). "Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021)." Available at: [Link]

  • National Institutes of Health (NIH). "Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide." Available at: [Link]

  • MDPI. "Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents." Available at: [Link]

  • ResearchGate. "The First Method for Protection−Deprotection of the Indole 2,3-π Bond." Available at: [Link]

  • Royal Society of Chemistry. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." Available at: [Link]

  • ACS Publications. "Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry." Available at: [Link]

  • PubMed Central (PMC). "Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives." Available at: [Link]

  • HETEROCYCLES. "A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS Masanao Terashima* and Masako Fujioka Faculty of Pharmaceutical Sciences, H." Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. "In-Vitro Anticancer Assessment of Synthesized 1-(5-Substituted-1H-Indol- 3-Yl)." Available at: [Link]

  • Wikipedia. "Buchwald–Hartwig amination." Available at: [Link]

  • PubMed Central (PMC). "Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus." Available at: [Link]

  • CDN. "N-Terminus Acetylation Protocol." Available at: [Link]

  • MDPI. "Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights." Available at: [Link]

  • ResearchGate. "Antimicrobial activity (minimum inhibitory concentration (MIC), µg/mL)..." Available at: [Link]

  • CEM. "Automated N-terminal Acetylation." Available at: [Link]

  • MDPI. "Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines." Available at: [Link]

  • PubMed Central (PMC). "Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives." Available at: [Link]

  • Chemistry LibreTexts. "1: Acetylation of Aniline (Experiment)." Available at: [Link]

Sources

Method

Scale-Up Synthesis of 4-Iodoindoline Hydrochloride: An Application Note for Pharmaceutical Research and Development

Abstract This comprehensive application note provides a detailed, field-proven guide for the scale-up synthesis of 4-iodoindoline hydrochloride, a key building block in contemporary drug discovery and development. The pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, field-proven guide for the scale-up synthesis of 4-iodoindoline hydrochloride, a key building block in contemporary drug discovery and development. The protocol herein is designed for researchers, scientists, and professionals in the pharmaceutical industry, offering a robust and scalable multi-step synthesis. Emphasizing scientific integrity, this guide delves into the causality behind experimental choices, ensuring a self-validating and reproducible process. Each step is meticulously detailed, from the protection of the indoline nitrogen to the final salt formation, with a strong focus on safety, efficiency, and scalability. This document is intended to serve as a practical resource, bridging the gap between laboratory-scale synthesis and the demands of larger-scale production for preclinical and clinical studies.

Introduction: The Significance of 4-Iodoindoline in Medicinal Chemistry

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an iodine atom at the 4-position of the indoline ring offers a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This strategic modification allows for the exploration of a wider chemical space and the optimization of lead compounds. 4-Iodoindoline hydrochloride, as a stable salt, is a crucial starting material for the synthesis of a diverse array of pharmaceutical candidates, including but not limited to kinase inhibitors, GPCR modulators, and antiviral agents.

The synthetic route detailed in this application note is designed for scalability, employing cost-effective reagents and purification strategies suitable for producing multi-gram to kilogram quantities of the target compound.

The Strategic Synthetic Pathway

The synthesis of 4-iodoindoline hydrochloride is a multi-step process that requires careful planning and execution. The chosen synthetic route, illustrated below, prioritizes safety, yield, and purity. The key stages involve the protection of the reactive indoline nitrogen, regioselective nitration, reduction of the nitro group, a Sandmeyer iodination, deprotection, and final salt formation.

Synthesis_Workflow Indoline Indoline N_Acetylindoline N-Acetylindoline Indoline->N_Acetylindoline Step 1: N-Acetylation Nitro_Acetylindoline 4-Nitro-N-acetylindoline N_Acetylindoline->Nitro_Acetylindoline Step 2: Nitration Amino_Acetylindoline 4-Amino-N-acetylindoline Nitro_Acetylindoline->Amino_Acetylindoline Step 3: Reduction Iodo_Acetylindoline 4-Iodo-N-acetylindoline Amino_Acetylindoline->Iodo_Acetylindoline Step 4: Sandmeyer Iodination Iodoindoline 4-Iodoindoline (Free Base) Iodo_Acetylindoline->Iodoindoline Step 5: Deprotection Final_Product 4-Iodoindoline Hydrochloride Iodoindoline->Final_Product Step 6: Salt Formation

Caption: Overall synthetic workflow for 4-iodoindoline hydrochloride.

Detailed Experimental Protocols

Step 1: N-Acetylation of Indoline

Rationale: The acetylation of the indoline nitrogen serves a dual purpose. Firstly, it protects the secondary amine from oxidation and other side reactions during the subsequent nitration step. Secondly, the acetyl group is an ortho-, para-directing group, which, in conjunction with the inherent directing effect of the benzene ring fused to the pyrrolidine, facilitates the desired regioselective nitration at the 4-position.[1]

Protocol:

  • To a stirred solution of indoline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add triethylamine (1.2 eq) at room temperature.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetylindoline as a solid. This product is often of sufficient purity for the next step.[2]

Step 2: Nitration of N-Acetylindoline

Rationale: The introduction of the nitro group at the 4-position is achieved through electrophilic aromatic substitution. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent. The reaction conditions, particularly the temperature, must be carefully controlled to prevent over-nitration and side reactions.

Safety First: Nitration reactions are highly exothermic and can be hazardous if not properly controlled.[3] Always use a blast shield and conduct the reaction in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.[4]

Protocol:

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0-5 °C with constant stirring.

  • In the main reaction vessel, dissolve N-acetylindoline (1.0 eq) in concentrated sulfuric acid at 0-5 °C.

  • Slowly add the pre-cooled nitrating mixture to the solution of N-acetylindoline, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, 4-nitro-N-acetylindoline, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

Step 3: Reduction of 4-Nitro-N-acetylindoline

Rationale: The reduction of the nitro group to a primary amine is a critical step. Several methods can be employed for this transformation, with catalytic hydrogenation being a clean and efficient option for scale-up. Alternatively, metal-acid reductions, such as with tin(II) chloride or iron powder in acidic media, are also robust and cost-effective.[5][6]

Protocol (using Stannous Chloride):

  • To a stirred suspension of 4-nitro-N-acetylindoline (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Slowly add concentrated hydrochloric acid. The reaction is exothermic.

  • Heat the mixture to reflux (around 80 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[5]

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and a concentrated solution of sodium hydroxide or potassium hydroxide to precipitate tin salts. Ensure the final pH is strongly basic.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-amino-N-acetylindoline.

Step 4: Sandmeyer Iodination of 4-Amino-N-acetylindoline

Rationale: The Sandmeyer reaction provides a reliable method for converting an aromatic amine into an aryl iodide. The reaction proceeds via the formation of a diazonium salt, which is then displaced by an iodide ion.[7] Careful temperature control during diazotization is crucial for success.

Safety First: Diazonium salts can be explosive when isolated in a dry state. Therefore, they are always generated in situ and used immediately. Sodium nitrite is a strong oxidizer and is toxic if swallowed.[8][9] Handle with care and avoid contact with acidic solutions, which can release toxic nitrogen oxides.

Protocol:

  • Suspend 4-amino-N-acetylindoline (1.0 eq) in a mixture of water and concentrated sulfuric acid or hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.[7]

  • In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give 4-iodo-N-acetylindoline.

Step 5: Deprotection of 4-Iodo-N-acetylindoline

Rationale: The final step before salt formation is the removal of the acetyl protecting group to liberate the free indoline. This is typically achieved by hydrolysis under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly leads to the formation of the desired salt in the subsequent step.

Protocol (Acidic Hydrolysis):

  • Dissolve 4-iodo-N-acetylindoline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the solution to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • The resulting aqueous solution contains the hydrochloride salt of 4-iodoindoline.

Step 6: Formation and Purification of 4-Iodoindoline Hydrochloride

Rationale: The hydrochloride salt of 4-iodoindoline is generally more stable and easier to handle than the free base. The salt can be isolated by crystallization from the reaction mixture after deprotection or by treating the isolated free base with hydrochloric acid.

Protocol:

  • If proceeding from the acidic hydrolysis step, the resulting aqueous solution can be cooled to induce crystallization. The crystals are then collected by filtration, washed with a small amount of cold water or ethanol, and dried under vacuum.

  • Alternatively, if the free base of 4-iodoindoline is isolated (by basifying the hydrolysis mixture and extracting), it can be dissolved in a suitable solvent like diethyl ether or ethyl acetate.

  • A solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) is then added dropwise with stirring until precipitation is complete.

  • The precipitated 4-iodoindoline hydrochloride is collected by filtration, washed with the solvent, and dried under vacuum.

Data Presentation and Characterization

Table 1: Summary of Critical Process Parameters
StepKey ReagentsSolvent(s)Temperature (°C)Typical Reaction Time (h)Expected Yield (%)
1. N-Acetylation Indoline, Acetic Anhydride, TriethylamineDichloromethane0 - 252 - 490 - 98
2. Nitration N-Acetylindoline, HNO₃, H₂SO₄Sulfuric Acid0 - 51 - 275 - 85
3. Reduction 4-Nitro-N-acetylindoline, SnCl₂·2H₂O, HClEthanolReflux (∼80)2 - 480 - 90
4. Sandmeyer Iodination 4-Amino-N-acetylindoline, NaNO₂, KI, H₂SO₄Water0 - 602 - 470 - 80
5. Deprotection 4-Iodo-N-acetylindoline, HClEthanol/WaterReflux4 - 885 - 95
6. Salt Formation 4-Iodoindoline, HClIsopropanol/Ether0 - 250.5 - 1>95
Characterization of 4-Iodoindoline Hydrochloride

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic and aliphatic protons of the indoline ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.[10]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments. The carbon bearing the iodine atom will typically appear at a characteristic upfield chemical shift.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H bond of the secondary amine salt, aromatic C-H bonds, and C-C bonds of the aromatic ring.[11]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the 4-iodoindoline free base.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Elemental Analysis: To confirm the elemental composition of the final product.

Safety and Handling

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Specific Hazards:

  • Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care.[12][13]

  • Sodium Nitrite: A strong oxidizer and toxic. Avoid contact with skin and eyes.[8][9]

  • Diazonium Salts: Potentially explosive. Generate in situ and use immediately without isolation.

  • Stannous Chloride and Hydrochloric Acid: Corrosive. Handle with care.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 4-iodoindoline hydrochloride. By following the detailed procedures and adhering to the safety precautions outlined, researchers and drug development professionals can confidently produce this valuable building block in the quantities required for their research programs. The logical flow of the synthesis, coupled with the rationale provided for each step, empowers users to understand and troubleshoot the process effectively.

References

  • 4-Nitroaniline. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Preparation of 4-nitroaniline. (n.d.). PrepChem.com. Retrieved January 28, 2026, from [Link]

  • Reduction of 4-nitrostyrene to 4-aminostyrene. (2018). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Indoline hydrochloride salts and process for their preparation. (1991). Google Patents.
  • Nitroaniline: Common isomers, structure, synthesis and applications. (n.d.). Chempanda. Retrieved January 28, 2026, from [Link]

  • The Characterization of 4- and 5-Iodo-2-aminoindan. (n.d.). Forendex. Retrieved January 28, 2026, from [Link]

  • Electrophilic Aromatic Substitution of a BN Indole. (2012). PMC. Retrieved January 28, 2026, from [Link]

  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. (1954). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. (2023). The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. (2011). Arkivoc. Retrieved January 28, 2026, from [Link]

  • Sodium azide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 28, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. Retrieved January 28, 2026, from [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (1981). The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. (2021). PMC. Retrieved January 28, 2026, from [Link]

  • Nitration reaction safety. (2024). YouTube. Retrieved January 28, 2026, from [Link]

  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. (n.d.). CABI Digital Library. Retrieved January 28, 2026, from [Link]

  • Indole derivatives, process for their preparation and pharmaceutical compositions containing them. (n.d.). European Patent Office. Retrieved January 28, 2026, from [Link]

  • The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO2 and Cation-Exchange Resins in Water at Room Temperature. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • What safety precautions should I take when handling nitric acid? (2024). Quora. Retrieved January 28, 2026, from [Link]

  • A convenient preparation of indoline. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Sodium Nitrite Safety Guide. (n.d.). Scribd. Retrieved January 28, 2026, from [Link]

  • Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. (n.d.). Montclair State University Digital Commons. Retrieved January 28, 2026, from [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences. Retrieved January 28, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. (2023). PMC. Retrieved January 28, 2026, from [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (2007). PMC. Retrieved January 28, 2026, from [Link]

  • Deprotection of N-tosylated indoles and related structures using cesium carbonate. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Indoles forming salts? (2018). Sciencemadness Discussion Board. Retrieved January 28, 2026, from [Link]

  • Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Sodium nitrite - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 28, 2026, from [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (n.d.). Redalyc. Retrieved January 28, 2026, from [Link]

  • 1 H NMR of compound 4. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). PMC. Retrieved January 28, 2026, from [Link]

  • ICSC 1120 - SODIUM NITRITE. (n.d.). ILO. Retrieved January 28, 2026, from [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Journal of Applicable Chemistry. Retrieved January 28, 2026, from [Link]

  • Indole. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Electrophilic substitution at the indole. (n.d.). Química Organica.org. Retrieved January 28, 2026, from [Link]

  • Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. (n.d.). Indian Journal of Chemistry. Retrieved January 28, 2026, from [Link]

  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. (2009). ACS Publications. Retrieved January 28, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Buchwald-Hartwig Amination of Iodoindoles

Status: Operational Ticket Topic: Troubleshooting C–N Coupling of Iodoindoles Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary: The Iodoindole Paradox Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Troubleshooting C–N Coupling of Iodoindoles Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The Iodoindole Paradox

Welcome to the technical support hub. You are likely here because your iodoindole substrate—theoretically the most reactive electrophile for oxidative addition—is failing to couple or is yielding deiodinated byproducts.

The Core Problem: While the C–I bond undergoes oxidative addition to Pd(0) rapidly, the resulting Pd(II)–iodide species are prone to forming stable, inactive bridged dimers (


). Furthermore, the indole core itself presents two lethal challenges:
  • N–H Poisoning: The acidic N–H (pKa ~16) can deprotonate and bind to Palladium, arresting the cycle.

  • Reductive Deiodination: The electron-rich indole ring makes the C–Pd bond susceptible to protodemetallation (hydrodehalogenation) before the amine can couple.

This guide provides the logic to break these deadlocks.

Diagnostic Decision Tree (Interactive Workflow)

Before changing reagents, identify your failure mode using the logic flow below.

Troubleshooting Start START: Analyze Reaction Mixture CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Starting Material (SM) Recovered (No Conversion) CheckTLC->Result1 Result2 Deiodinated Indole Found (Hydrodehalogenation) CheckTLC->Result2 Result3 N-Arylated Product Found (Wrong Regioselectivity) CheckTLC->Result3 Sol1 Issue: Catalyst Poisoning/Dimerization Fix: Switch to Pd-G3/G4 precatalysts OR Add soluble iodide scavenger (Ag salts - risky) Result1->Sol1 Sol2 Issue: Slow Reductive Elimination Fix: Use bulky ligands (BrettPhos/XPhos) to accelerate C-N bond formation. Result2->Sol2 Sol3 Issue: Indole N-H Deprotonation Fix: Use weaker base (Cs2CO3) OR Protect Nitrogen (Boc/Ts) Result3->Sol3

Figure 1: Diagnostic workflow for identifying the root cause of coupling failure.

Knowledge Base: Critical Troubleshooting (Q&A)
Module A: The "Inert" Reaction (Catalyst Inhibition)

Q: My aryl iodide is usually reactive. Why does the reaction stall immediately with iodoindole? A: You are likely experiencing Iodide-Bridged Dimerization . Unlike chlorides or bromides, the large iodide anion can bridge two Palladium centers, forming a stable dimer


 that falls out of the catalytic cycle.
  • The Fix: You must prevent dimer formation or break it.

    • Ligand Switch: Use bulky biaryl phosphine ligands (e.g., XPhos , BrettPhos ). Their steric bulk prevents the formation of the dimer.

    • Solvent Switch: Avoid non-polar solvents like Toluene if using simple ligands. Polar solvents (DMA, DMF) help stabilize the monomeric Pd species.

    • Precatalysts: Stop using

      
      . Use Buchwald G3 or G4 precatalysts . These generate the active 
      
      
      
      species immediately upon base exposure, bypassing the induction period where dimers often form.
Module B: The Deiodination Trap

Q: I am recovering indole (H-Indole) instead of the amino-indole. Where is the iodine going? A: You are seeing Hydrodehalogenation . This occurs when the rate of


-hydride elimination (from the amine or solvent) or protonolysis exceeds the rate of Reductive Elimination (C–N bond formation).
  • Mechanism: The Pd–Indole bond is cleaved by a hydride source.

  • The Fix: Accelerate Reductive Elimination.

    • Ligand: Switch to RuPhos (for secondary amines) or BrettPhos (for primary amines).[1][2] These ligands are designed to force the Pd(II) center to "spit out" the product via reductive elimination due to extreme steric crowding.

    • Solvent: If using alcohols (isopropanol, t-Amyl alcohol), switch to Dioxane or Toluene . Alcohols are hydride sources.

    • Temperature: Surprisingly, increasing the temperature can sometimes help by favoring the high-energy barrier reductive elimination step over the lower-barrier side reactions, provided the catalyst is stable.

Module C: Unprotected Indoles (N-H)

Q: Can I couple an iodoindole without protecting the N-H group first? A: Yes, but it is high-risk. The N-H proton (pKa ~16 in DMSO) is acidic enough to be deprotonated by NaOtBu. The resulting Indolyl anion is a good ligand for Pd, forming a dead Pd–N species (catalyst poison) or leading to unwanted N-arylation.

  • Protocol Adjustment:

    • Base: Switch to LHMDS (Lithium Hexamethyldisilazide). It allows for the controlled, reversible deprotonation of the amine coupling partner without irreversibly sequestering the Pd with the indole backbone [1].

    • Alternative Base: Use weak inorganic bases like

      
       or 
      
      
      
      in 1,4-dioxane, though this requires higher temperatures (
      
      
      ).
    • Protection: If yields remain <50%, protection (Boc, Ts, SEM) is mandatory.

Technical Data: Ligand & Base Selection Matrix

Use this table to select the starting conditions based on your specific coupling partner.

Coupling Partner (Nucleophile)Recommended LigandRecommended BasePrecatalyst (Best Practice)
Primary Alkyl Amine BrettPhos NaOtBu / LHMDSBrettPhos Pd G4
Secondary Alkyl Amine RuPhos NaOtBu / LHMDSRuPhos Pd G4
Aniline (Aryl Amine) XPhos or tBuXPhos

/ NaOtBu
XPhos Pd G4
Amide / Sulfonamide tBuBrettPhos

tBuBrettPhos Pd G3
Base-Sensitive Substrate BrettPhos LHMDS (1.0M in THF)BrettPhos Pd G4
The "Rescue" Protocol: 5-Iodoindole Coupling

Context: This protocol is designed for a "difficult" coupling: 5-iodoindole (unprotected) with a secondary cyclic amine (e.g., morpholine), prone to deiodination.

Reagents:

  • Substrate: 5-Iodoindole (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2.0 mol%)

  • Base: LHMDS (2.2 equiv, 1.0 M in THF)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

  • Vial Prep: Charge a reaction vial equipped with a stir bar with 5-iodoindole (1.0 equiv) and RuPhos Pd G4 (0.02 equiv).

  • Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Crucial: Oxygen promotes deiodination/homocoupling).

  • Solvent/Amine: Add anhydrous THF and the amine (1.2 equiv) via syringe.

  • Base Addition: Dropwise add LHMDS solution (2.2 equiv) at room temperature.

    • Why LHMDS? It acts as a soluble base that minimizes the concentration of free indolyl anion compared to alkoxides [2].

  • Reaction: Stir at 60°C for 2–4 hours.

    • Note: Iodoindoles react faster than bromoindoles; do not overheat initially. If conversion is slow, ramp to 80°C.

  • Quench: Dilute with EtOAc and quench with sat.

    
    .
    
Mechanistic Visualization

Understanding the failure point (Dimerization vs. Cycle) is key to troubleshooting.

Mechanism Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Fast for Ar-I Dimer OFF-CYCLE TRAP [Pd(Ar)(I)]2 Dimer OxAdd->Dimer If Ligand is small/absent AmineBind Amine Coordination OxAdd->AmineBind With Bulky Ligand RedElim Reductive Elimination (Product Release) AmineBind->RedElim Base assisted Deiod SIDE REACTION Deiodination (Ar-H) AmineBind->Deiod Hydride Source Present RedElim->Pd0 Regeneration

Figure 2: The Catalytic Cycle vs. The Iodide Dimer Trap. Note that bulky ligands prevent the red "Off-Cycle" path.

References
  • LHMDS as a Base for Functionalized Substrates

    • Lee, S., Jørgensen, M., & Hartwig, J. F. (2001).[3] Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 3(17), 2729–2732.

  • Precatalyst Efficiency (G3/G4 Systems)

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Ligand Effects on Reductive Elimination

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed C–N Coupling. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Deiodination Mechanisms

    • Navarro, O., et al. (2004).[3] General Determination of the Mechanism of Dehalogenation in Pd-Catalyzed Cross-Coupling. The Journal of Organic Chemistry, 69(9), 3173–3180.

Sources

Optimization

purification of cross-coupling products from 4-Iodoindoline hydrochloride

Ticket ID: #IND-4-IC-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Purification & Troubleshooting of Cross-Coupling Products from 4-Iodoindoline HCl Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IND-4-IC-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Purification & Troubleshooting of Cross-Coupling Products from 4-Iodoindoline HCl

Executive Summary & Chemical Context[1][2][3][4]

User Issue: You are experiencing low yields, "streaking" on chromatography columns, or persistent palladium contamination when coupling 4-Iodoindoline hydrochloride (CAS: 32372-82-0).

Technical Diagnosis: The hydrochloride salt of 4-iodoindoline presents a unique "Trojan Horse" challenge in palladium catalysis. Unlike simple aryl halides, this substrate introduces two competing factors:

  • The HCl Counter-ion: It consumes stoichiometric base immediately upon addition, often stalling the catalytic cycle if the base equivalents are not adjusted.

  • The Indoline Nitrogen (Secondary Amine): Once free-based, the secondary amine is a potent ligand for Palladium(II), creating soluble Pd-amine complexes that co-elute with your product and resist standard silica filtration.

This guide provides a self-validating workflow to isolate high-purity 4-substituted indolines.

Pre-Purification: The "Hidden" Stoichiometry

Critical Failure Point: Many protocols fail because the user calculates base equivalents based on the aryl iodide, ignoring the HCl salt.

Protocol Adjustment

If your standard Suzuki/Buchwald protocol calls for 2.0 equiv of base (e.g.,


 or 

), you must increase this to 3.0 - 3.5 equiv .
  • 1.0 equiv is sacrificed instantly to neutralize the HCl.

  • 2.0+ equiv are required for the actual catalytic turnover.

Recommendation: For sensitive couplings, perform a Free-Basing Pre-treatment :

  • Suspend 4-Iodoindoline HCl in EtOAc.

  • Wash with saturated

    
     (2x).
    
  • Dry organic layer (

    
    ) and concentrate.[1]
    
  • Use the resulting free-base oil immediately (Indolines are oxidation-sensitive).

Work-Up Strategy: The pH Swing (Chemo-Selective Extraction)

Objective: Remove non-basic impurities (ligands, de-halogenated byproducts) and bulk Palladium before chromatography.

The indoline nitrogen (


 of conjugate acid 

4.8) allows for a "pH Swing" purification that avoids column chromatography for crude cleanup.
The pH Swing Workflow

pH_Swing_Logic Start Crude Reaction Mixture (Organic Solvent) Acidify ADD 1M HCl (aq) Target pH < 2 Start->Acidify PhaseSep1 PHASE SEPARATION Acidify->PhaseSep1 OrgLayer1 Organic Layer: Contains Ligands, Boronic Acids, Non-Basic Impurities PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer: Contains Protonated Product (Indolinium Salt) PhaseSep1->AqLayer1 Keep Basify Basify Aqueous Layer (NaOH/NaHCO3 to pH > 9) AqLayer1->Basify Extract Extract with DCM or EtOAc Basify->Extract FinalProd Concentrate Organic Layer: Purified Free Base Indoline Extract->FinalProd

Figure 1: Chemo-selective isolation of basic indoline products using pH modulation.

Chromatography Troubleshooting: The "Streaking" Phenomenon

Symptom: Your product elutes as a broad streak from


 0.1 to 0.6 on TLC, or bleeds continuously off the column.
Cause:  The basic indoline nitrogen interacts with acidic silanol groups (

) on the silica gel via hydrogen bonding.
The Fix: Amine-Modified Mobile Phase

You must block the silanol sites. Do not just run "Hexane/EtOAc."

ComponentStandard ProtocolCorrected Protocol (Indolines) Mechanism
Stationary Phase Standard Silica (60 Å)Standard Silica pre-flushed Pre-equilibrating prevents initial band broadening.
Modifier None1% Triethylamine (Et3N) or 1% NH4OH The modifier binds to acidic silanol sites, allowing the product to pass without "sticking."
Solvent System Hexane / EtOAcDCM / MeOH / NH4OH (90:9:1)For polar products, DCM/MeOH is superior. The NH4OH is critical.

Warning - Oxidation Risk: Indolines are prone to dehydrogenation (oxidizing to Indoles) on silica gel, especially if the column runs slow or dries out.

  • Rule: Complete the column in <30 minutes.

  • Tip: If the product turns from yellow to dark brown on the column, it is oxidizing. Switch to Neutral Alumina stationary phase if this persists.

Palladium Scavenging (The "Black Speck" Issue)

Because the indoline product is a secondary amine, it chelates Pd, pulling it through the workup.

Recommended Scavenger: Silica-Supported Thiol (Si-Thiol) or DMT-Functionalized Silica .

  • Why? The Sulfur-Pd bond is thermodynamically stronger than the Amine-Pd bond.

  • Protocol: Add 5-10 wt% Si-Thiol to your crude organic solution. Stir at 40°C for 30 mins. Filter. This is far more effective than activated carbon for amines.

Scavenging Efficiency Comparison
MethodEfficiency for AminesProduct LossNotes
Celite Filtration LowLowOnly removes bulk Pd black; leaves soluble Pd-amine complexes.
Activated Carbon MediumHigh Carbon adsorbs the aromatic indoline ring, lowering yield.
Si-Thiol / TMT High NegligibleChemoselective binding of Pd; does not trap the product.

Frequently Asked Questions (FAQ)

Q1: My product has a new spot on TLC that glows blue under UV long-wave. What is it? A: This is likely the Indole byproduct (oxidized indoline). Indoles are highly fluorescent. This confirms air-oxidation is occurring. Degas your solvents and minimize exposure to light/air during workup.

Q2: Can I use acid-wash to remove Pd? A: No. While acid washing protonates the amine (releasing Pd coordination), it often traps the Pd in the aqueous layer with your product. You need a solid-phase scavenger (Section 5) before the acid wash, or use the pH swing method carefully.

Q3: The reaction turns black immediately upon adding base. Is it dead? A: Not necessarily. "Pd Black" precipitation indicates catalyst decomposition (Pd aggregation). If this happens instantly, your solvent might not be degassed, or the HCl salt neutralized the stabilizing ligands. Solution: Add the base to the ligand/Pd mix before adding the substrate, or free-base the substrate first.

References

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
    • (Contextual grounding on Pd scavenging from amines).

  • Indoline/Indole Coupling & Stability

    • Surry, D. S., & Buchwald, S. L. (2011).
    • (Definitive guide on Buchwald couplings with amines).

  • Chromatography of Amines

    • Reich, H. J. (University of Wisconsin).
    • (Authoritative academic guide on amine streaking).

  • 4-Iodoindoline HCl Properties

    • PubChem Compound Summary for CID 12311031 (Isoindoline HCl analogs).
    • (For physical property verification).

Sources

Troubleshooting

troubleshooting Heck reaction with electron-rich iodo-aromatics

Technical Support Center: Heck Reaction – Electron-Rich Iodo-Aromatics Status: Online Operator: Senior Application Scientist (Ph.D., Organometallic Catalysis) Ticket ID: HECK-ARI-RICH-001 Executive Summary: The "Rich Iod...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heck Reaction – Electron-Rich Iodo-Aromatics

Status: Online Operator: Senior Application Scientist (Ph.D., Organometallic Catalysis) Ticket ID: HECK-ARI-RICH-001

Executive Summary: The "Rich Iodide" Paradox

Welcome to the technical support center. You are likely here because your Heck reaction, which works perfectly with iodobenzene or electron-deficient substrates, is failing with electron-rich variants (e.g., 4-iodoanisole, iodophenols, or indole derivatives).

The Core Problem: While aryl iodides are generally the most reactive electrophiles due to the weak C–I bond, the presence of Electron-Donating Groups (EDGs) introduces a specific electronic penalty.

  • Slower Oxidative Addition: The Pd(0) center is nucleophilic. An electron-rich aryl ring increases the electron density at the C–I bond, making it less electrophilic and slowing down the initial oxidative addition compared to electron-poor substrates.

  • Catalyst Death: Because the cycle slows down, the unstable Pd(0) species has more time to aggregate into inactive "Pd Black" before it can re-enter the cycle.

  • Regioselectivity Drift: EDGs alter the polarization of the Pd-Ar bond, often leading to mixtures of branched (

    
    ) and linear (
    
    
    
    ) products, especially with electron-rich olefins.

This guide prioritizes "Jeffery Conditions" (ligand-free, phase-transfer catalysis) as the primary solution, with phosphine-based systems as the secondary tier.

Diagnostic & Troubleshooting Modules

Module A: Reaction Stalls or Precipitates Pd Black

Q: My reaction turns black and stops at ~40% conversion. Adding more catalyst doesn't help. Why?

A: You are experiencing "Catalyst Crash-Out." The reaction rate (turnover frequency) is too slow to keep the palladium solvated. With electron-rich iodides, the oxidative addition is slower, leaving Pd(0) vulnerable to aggregation.

The Fix: Switch to "Jeffery Conditions" T. Jeffery discovered that tetraalkylammonium salts stabilize anionic palladium species, preventing aggregation and accelerating the reaction without expensive ligands.

  • Add a Phase Transfer Agent: Add TBAB (Tetrabutylammonium bromide) or TBACl (1.0 equiv). This forms anionic species like

    
    , which are highly active and stable.
    
  • Check the Base: Switch from

    
     to inorganic bases like 
    
    
    
    or
    
    
    . Solid bases often work better in these phase-transfer systems.
  • Solvent: Ensure you are using DMF or DMAc . The polarity supports the ionic mechanism.

Q: I am already using phosphines (


). Should I switch? 

A: Yes. Monodentate phosphines like


 are often too labile for difficult substrates. If you must use a ligand (e.g., for stereocontrol), switch to a Palladacycle  (Herrmann-Beller catalyst) or a bulky, electron-rich phosphine like 

which accelerates oxidative addition via steric relief and high electron density.
Module B: Regioselectivity Issues (Branched vs. Linear)

Q: I am coupling 4-iodoanisole with an electron-rich olefin (e.g., butyl vinyl ether) and getting a mixture of regioisomers. How do I force the linear product?

A: You are fighting the electronic bias of the Neutral Pathway .

  • The Mechanism:

    • Neutral Pathway (Default): The aryl-Pd-I species coordinates the alkene. The EDG on the aryl ring polarizes the complex, often leading to mixed selectivity.

    • Cationic Pathway (High Selectivity): If you remove the iodide from the coordination sphere, a cationic

      
       species is formed. This species is much more sensitive to steric steering, heavily favoring the linear (beta) product.
      

The Fix: Scavenge the Halide Add a silver or thallium salt (e.g.,


  or 

) to precipitate AgI. This forces the reaction through the cationic pathway, significantly improving regioselectivity toward the linear product.

Note: If you want the BRANCHED (


) product, use bidentate ligands (DPPP) without silver salts.
Module C: Side Reactions (Deiodination)

Q: I see a significant amount of anisole (Ar-H) instead of the coupled product. Where is the iodine going?

A: This is Hydrodehalogenation . Your system is reducing the aryl iodide rather than coupling it.

Root Causes & Fixes:

  • Hydride Source: DMF and DMAc can decompose to form dimethylamine, a hydride donor.

    • Fix: Switch to NMP (N-methylpyrrolidone) or freshly distilled solvent.

  • Base Choice: Triethylamine (

    
    ) can undergo 
    
    
    
    -hydride elimination to act as a reducing agent.
    • Fix: Switch to a non-nucleophilic inorganic base like

      
        or 
      
      
      
      .
  • Temperature: Too high (>120°C) promotes reduction.

    • Fix: Lower the temperature to 80–90°C and use the TBAB additive (Module A) to maintain rate at lower temps.

Visualizing the Logic

Diagram 1: The Selectivity Switch (Neutral vs. Cationic)

Caption: To control regioselectivity with electron-rich substrates, you must manipulate the pathway. Silver salts force the Cationic path (Linear), while standard conditions favor the Neutral path.

HeckPathways Start Ar-I + Pd(0) OxAdd Oxidative Addition (L2Pd(Ar)I) Start->OxAdd Split Halide Scavenger? OxAdd->Split Neutral Neutral Pathway (Ar-Pd-I coord) Split->Neutral No (Standard) Cationic Cationic Pathway ([Ar-Pd-L2]+) Split->Cationic Yes (AgOTf/Ag2CO3) Prod_Mix Mixture of Alpha/Beta Neutral->Prod_Mix Electronic Control Prod_Lin High Selectivity Linear (Beta) Cationic->Prod_Lin Steric Control

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic for diagnosing failure modes with electron-rich aryl iodides.

Troubleshooting Issue Identify Issue Type1 Reaction Stalls / Pd Black Issue->Type1 Type2 Wrong Regioisomer Issue->Type2 Type3 Deiodination (Ar-H) Issue->Type3 Sol1 Add TBAB (Jeffery Cond.) Switch to Inorganic Base Type1->Sol1 Sol2 Add Ag2CO3 (Force Cationic Path) Type2->Sol2 Sol3 Change Solvent (NMP) Lower Temp Type3->Sol3

Recommended Protocol: The "Jeffery" Standard

This protocol is optimized for electron-rich aryl iodides (e.g., 4-iodoanisole) coupled with acrylates or styrenes. It uses the "Jeffery Conditions" to maximize catalyst stability without expensive ligands.

Reagents:

  • Substrate: Electron-rich Aryl Iodide (1.0 equiv)

  • Alkene: Acrylate/Styrene (1.2 – 1.5 equiv)

  • Catalyst:

    
     (2 – 5 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.5 equiv) — Do not use amines.
  • Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction tube or Schlenk flask containing a magnetic stir bar.

  • Solids: Charge the flask with the Aryl Iodide (1.0 mmol),

    
     (0.02-0.05 mmol), Base (
    
    
    
    , 2.5 mmol), and TBAB (1.0 mmol).
    • Why TBAB? It forms a molten salt layer on the base surface and stabilizes the active anionic Pd species

      
      .
      
  • Inerting: Cap the flask with a septum. Evacuate and backfill with Argon/Nitrogen (x3).[1]

  • Liquids: Inject DMF (5 mL) and the Alkene (1.2 mmol) via syringe.

  • Reaction: Heat to 80–90°C .

    • Note: Electron-rich iodides may require longer times (12–24h) than electron-poor ones. Monitor via TLC/GC-MS.[1]

  • Workup: Dilute with Ethyl Acetate, wash with water (x3) to remove DMF and TBAB. Dry over

    
    .[1][2]
    

Data Comparison: Solvent & Base Effects

VariableRecommendationReason
Solvent DMF or NMP High polarity stabilizes the ionic intermediates in Jeffery conditions.
Base

/

Insoluble bases work best with TBAB (Phase Transfer). Avoids reduction side-products.[3]
Ligand None (or

)
Ligand-free (Jeffery) is often superior for iodides. If stalling occurs, use bulky phosphines.[1]

References

  • Jeffery, T. (1996). Tetraalkylammonium salt-based catalyst systems for directing Heck-type reactions.[4] Tetrahedron.[5][6]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.

  • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research.

  • Littke, A. F., & Fu, G. C. (2001). Heck reactions of aryl chlorides and bromides with the aid of a bulky phosphine. Journal of the American Chemical Society. (Relevant for bulky ligand strategy).

Sources

Optimization

Technical Support Center: Catalyst Deactivation in Reactions with 4-Iodoindoline Hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst deactivation...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst deactivation when using 4-Iodoindoline hydrochloride in catalytic reactions. Our goal is to equip you with the scientific understanding and practical steps to diagnose, mitigate, and resolve catalyst-related issues in your experiments.

Introduction to Catalyst Challenges with 4-Iodoindoline Hydrochloride

4-Iodoindoline hydrochloride is a valuable building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1][2] While the iodo-substituent offers high reactivity, the indoline core and the hydrochloride salt form can present unique challenges to catalyst stability. Understanding the root causes of catalyst deactivation is critical for developing robust and reproducible synthetic protocols.[3] This guide is structured to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst deactivation in the context of 4-iodoindoline hydrochloride reactions.

Q1: What are the most common signs of catalyst deactivation in my reaction with 4-iodoindoline hydrochloride?

A1: The primary indicators of catalyst deactivation include:

  • Stalled or incomplete conversion: The reaction fails to proceed to completion despite sufficient reaction time.

  • Low or no product yield: The desired product is formed in significantly lower amounts than expected.

  • Formation of byproducts: Observation of unexpected products, often from side reactions like homocoupling or dehalogenation of the starting material.

  • Change in reaction mixture color: A common sign is the formation of a black precipitate, often referred to as "palladium black," which indicates the agglomeration of the palladium catalyst into an inactive state.[4][5][6]

Q2: Why is my palladium catalyst turning black and precipitating out of the solution?

A2: The formation of palladium black is a classic sign of catalyst deactivation through sintering or agglomeration.[3] The active catalyst, typically a soluble Pd(0) complex, can become unstable and aggregate into larger, insoluble, and catalytically inactive palladium nanoparticles.[4][5][6][7] This can be triggered by high temperatures, improper ligand choice, or the presence of impurities.

Q3: Can the hydrochloride salt of 4-iodoindoline affect the catalyst?

A3: Yes, the hydrochloride salt can influence the reaction environment. The acidic nature of the hydrochloride may require careful selection of the base to ensure the generation of the free amine for certain reaction types. More importantly, the presence of chloride ions could potentially interact with the catalyst, although this is less common than other deactivation pathways. The primary concern is ensuring the reaction conditions are optimized to handle the acidic nature of the starting material.

Q4: Are there specific ligands that are more robust for reactions with 4-iodoindoline hydrochloride?

A4: The choice of ligand is crucial for catalyst stability and activity. For aryl iodides like 4-iodoindoline, bulky, electron-rich phosphine ligands are often effective.[1] These ligands help to stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps of the catalytic cycle, and prevent catalyst aggregation.[8][9] Examples include SPhos, RuPhos, and XPhos, which have shown success in challenging cross-coupling reactions.[10]

Q5: Can impurities in my 4-iodoindoline hydrochloride sample cause catalyst deactivation?

A5: Absolutely. Impurities are a common cause of catalyst poisoning.[3][11][12] Potential catalyst poisons in your starting material or reagents could include sulfur-containing compounds, residual metals from previous synthetic steps, or other coordinating species that bind strongly to the active sites of the catalyst.[13][14] It is crucial to use high-purity reagents and solvents.

Part 2: Troubleshooting Guide for Catalyst Deactivation

This guide is organized by observable symptoms in your reaction. For each symptom, we explore potential causes related to catalyst deactivation and provide actionable troubleshooting steps.

Symptom 1: Reaction Stalls or Yields are Consistently Low

If your reaction starts but fails to reach completion, or if the final yield is disappointingly low, it is highly probable that the catalyst is losing its activity over the course of the reaction.

Potential Causes & Diagnostic Workflow:

The following diagram outlines a decision-making process for troubleshooting low yield or stalled reactions.

troubleshooting_workflow start Symptom: Low Yield / Stalled Reaction check_reagents 1. Verify Reagent & Solvent Purity start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_catalyst 3. Evaluate Catalyst System start->check_catalyst purify_reagents Action: Purify reagents, use anhydrous solvents, degas thoroughly. check_reagents->purify_reagents Impurities or O₂ suspected optimize_temp Action: Lower temperature, screen alternative bases. check_conditions->optimize_temp High temp or base incompatibility optimize_catalyst Action: Increase catalyst/ligand loading, screen different ligands (e.g., bulky phosphines). check_catalyst->optimize_catalyst Catalyst instability suspected

Caption: Troubleshooting workflow for low reaction yields.

In-Depth Troubleshooting Steps:

  • Reagent and Solvent Purity:

    • The "Why": Trace impurities, including water and oxygen, can be detrimental to palladium catalysts.[15] Oxygen can oxidize the active Pd(0) species, while water can interfere with bases and promote side reactions. Other impurities can act as catalyst poisons.[13]

    • Protocol: Reagent Purity Check & Reaction Setup

      • Purity Analysis: If possible, analyze your 4-iodoindoline hydrochloride for trace metal impurities using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[13]

      • Solvent Preparation: Use anhydrous solvents. If not purchased as such, distill them over an appropriate drying agent.

      • Degassing: Thoroughly degas all solvents and the reaction mixture. The freeze-pump-thaw method (3 cycles) is highly effective. Alternatively, sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes can be sufficient.

      • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere using a Schlenk line or a glovebox.

  • Reaction Conditions:

    • The "Why": High temperatures can accelerate catalyst decomposition and sintering.[3] The choice of base is also critical; it must be strong enough to facilitate the catalytic cycle but not so harsh that it promotes catalyst or substrate degradation.

    • Protocol: Condition Optimization

      • Temperature Screening: If your reaction is run at a high temperature (e.g., >100 °C), try reducing it in 10 °C increments. A lower temperature may slow the reaction but can preserve the catalyst's lifetime.

      • Base Screening: The hydrochloride salt requires a base to generate the free indoline. If you are using a strong, poorly soluble inorganic base like K₃PO₄, consider screening other bases such as Cs₂CO₃ or organic bases like DBU, which might offer better solubility and milder conditions.

  • Catalyst and Ligand System:

    • The "Why": The ratio of ligand to palladium is crucial. Insufficient ligand can leave the palladium center exposed and prone to aggregation. The structure of the ligand itself dictates the stability and activity of the catalyst.[8]

    • Protocol: Catalyst System Screening

      • Ligand:Metal Ratio: Increase the ligand-to-palladium ratio. Common ratios are 1:1 to 4:1 (ligand:Pd).

      • Catalyst Loading: While counterintuitive, sometimes increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can help overcome minor deactivation issues.

      • Ligand Screening: If using a simple ligand like PPh₃, switch to a more robust, bulky, and electron-rich ligand. A comparison of potential ligand classes is provided in the table below.

Ligand TypeExamplesRationale for Use with 4-Iodoindoline HClPotential Pitfalls
Simple PhosphinesPPh₃, P(o-tolyl)₃Readily available and inexpensive.Can be prone to oxidation and may not sufficiently stabilize Pd(0), leading to aggregation.
Bulky, Electron-Rich PhosphinesSPhos, RuPhos, XPhosExcellent for stabilizing the Pd(0) state, promoting fast oxidative addition and reductive elimination.[10]Higher cost.
Bidentate PhosphinesXantphos, DPPPThe chelation effect can enhance catalyst stability.Can sometimes slow down the catalytic rate due to less flexible coordination.
Symptom 2: Formation of Palladium Black

The appearance of a black precipitate is a clear visual cue of catalyst death by aggregation.

Potential Causes & Mitigation Strategies:

pd_black_formation start Symptom: Formation of Palladium Black cause1 Cause: High Reaction Temperature start->cause1 cause2 Cause: Insufficient Ligand Stabilization start->cause2 cause3 Cause: Slow Oxidative Addition start->cause3 solution1 Mitigation: Reduce reaction temperature. cause1->solution1 solution2 Mitigation: Increase ligand:Pd ratio or use a more strongly coordinating/bulkier ligand. cause2->solution2 solution3 Mitigation: Ensure Pd(II) precatalyst is fully reduced to Pd(0) at the start. cause3->solution3

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki Cross-Coupling of 4-Iodoindoline HCl

Status: Active Ticket ID: SUZUKI-IND-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The Suzuki-Miyaura cross-coupling of 4-iodoindoline hydrochloride presents a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SUZUKI-IND-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The Suzuki-Miyaura cross-coupling of 4-iodoindoline hydrochloride presents a unique convergence of three chemical challenges: salt neutralization , catalyst poisoning (via the free secondary amine), and steric hindrance at the C4 position. Standard protocols often fail here, resulting in stalled conversion (<30%) or significant dehalogenation.

This guide moves beyond generic "optimization" to provide a mechanistic breakdown of why the reaction fails and how to engineer a high-yield system.

Module 1: The "Salt Trap" (Stoichiometry Criticality)

The Most Common Failure Mode: Users often treat the hydrochloride salt (HCl) as a passive counterion. In Suzuki couplings, the base plays a dual role:

  • Neutralizing the HCl salt.

  • Activating the boronic acid to the boronate species (

    
    ), which is the active transmetalating agent.
    

If you use a standard 2.0 equivalents of base, the HCl consumes 1.0 equivalent immediately. The remaining 1.0 equivalent is often insufficient to drive the catalytic cycle to completion, leading to stalled reactions.

Corrective Action: Base Stoichiometry
ComponentStandard ProtocolRequired for Indoline HCl Reasoning
Base (e.g., K₃PO₄) 2.0 equiv3.5 - 4.0 equiv 1.0 eq for HCl neutralization + 2.5 eq for Boronic Acid activation.
Boronic Acid 1.1 equiv1.3 - 1.5 equiv Compensates for protodeboronation side-reactions.

Module 2: Catalyst Poisoning & Ligand Selection

The Mechanism of Failure: The free secondary amine (


) of the indoline is a competent ligand. It competes with phosphine ligands for the Palladium center. If the substrate binds to Pd(II), it forms an off-cycle resting state (catalyst poison), preventing the oxidative addition of the C-I bond.
Decision Tree: Ligand vs. Protection
  • Path A (Recommended): Protect the Nitrogen.

    • Why: Converting the amine to a carbamate (N-Boc) or amide (N-Ac) removes its ability to coordinate to Pd.

    • Result: Yields typically jump from ~40% to >85%.

  • Path B (Direct Coupling): Use Sterically Demanding Ligands.

    • Why: If protection is impossible, you must use electron-rich, bulky ligands (Buchwald-type) that sterically prevent the indoline nitrogen from binding to the metal center.

Visualization: The Poisoning Pathway vs. Productive Cycle

Suzuki_Indoline_Pathway Start 4-Iodoindoline HCl FreeBase Free Indoline (Active Substrate) Start->FreeBase  Neutralization (-HCl)   Base Base (K3PO4) Base->Start Poisoned DEAD END: Pd-N Coordination Complex (Catalyst Deactivation) FreeBase->Poisoned  N-binding to Pd (If Ligand is small/weak)   OxAdd Oxidative Addition (Ar-Pd-I) FreeBase->OxAdd  C-I Insertion (If Ligand is Bulky)   Pd_L Pd(0)-Ligand Complex Pd_L->OxAdd TransMet Transmetalation (+ Boronate) OxAdd->TransMet Product Product: 4-Arylindoline TransMet->Product

Caption: Figure 1. Kinetic competition between productive oxidative addition (green path) and catalyst poisoning by the indoline nitrogen (red path).

Module 3: Optimized Protocols

Protocol A: The "Gold Standard" (N-Boc Protected)

Best for: Scale-up, high value intermediates.

  • Protection Step: Treat 4-iodoindoline HCl with

    
     (1.1 eq) and 
    
    
    
    (2.5 eq) in DCM. Isolate the N-Boc intermediate.
  • Coupling Reaction:

    • Catalyst:

      
       (3-5 mol%)
      
    • Base:

      
       (2.5 eq) or 
      
      
      
      (2.0 eq)
    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Temp: 80-90°C

    • Time: 4-12 hours.[1]

  • Outcome: Expect >85% yield. The Boc group sterically shields the nitrogen and electronically deactivates it, eliminating poisoning.

Protocol B: Direct Coupling of the Salt (Unprotected)

Best for: Rapid screening, when deprotection is difficult.

  • System Setup: Requires high-activity Buchwald Precatalysts.

  • Reaction Mixture:

    • Substrate: 4-Iodoindoline HCl (1.0 eq)

    • Boronic Acid: (1.5 eq)

    • Catalyst: XPhos Pd G2 or SPhos Pd G2 (2-5 mol%).

      • Note: Standard

        
         is NOT recommended here.
        
    • Base:

      
       (4.0 eq). Crucial: Must be tribasic and in excess.
      
    • Solvent: n-Butanol or Toluene/Water (10:1).

    • Temp: 100°C.

  • Outcome: Expect 60-75% yield. The bulky XPhos ligand creates a "safety shell" around the Pd, preventing the indoline nitrogen from binding.

Module 4: Troubleshooting & FAQs

Q1: I see significant starting material remaining, but the catalyst has turned into "Pd black" (precipitated).

Diagnosis: Catalyst decomposition due to instability or poisoning. Fix:

  • Switch to XPhos Pd G2 precatalyst. It activates quickly but remains stable.

  • Degas thoroughly. Indolines are prone to oxidation; oxygen accelerates catalyst death. Use the freeze-pump-thaw method or vigorous sparging with Argon for 15 mins.

Q2: I am observing a byproduct with Mass M-127 (De-iodinated indoline).

Diagnosis: Protodehalogenation.[2] This occurs when the transmetalation step is slower than the


-hydride elimination or reduction of the Pd-Ar species.
Fix: 
  • Increase Boronic Acid: Push the equilibrium toward transmetalation by adding 1.5 - 2.0 eq of boronic acid.

  • Reduce Temperature: Drop from 100°C to 80°C to favor the coupling pathway over reduction.

  • Check Solvent: Ensure the solvent is not "wet" with alcohols (unless using n-Butanol specifically) which can serve as hydride sources.

Q3: Can I use microwave irradiation?

Answer: Yes, but be cautious. Microwave heating (120°C, 20-30 mins) works well for Protocol A (Protected). For Protocol B (Salt), the rapid pH change and high temp can cause the amine to polymerize or oxidize before coupling occurs. If using microwave for the salt, add the base in solution first, stir for 5 mins to neutralize, then add catalyst and heat.

References

  • Buchwald Ligands & Heteroatom Tolerance

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3] Accounts of Chemical Research.

    • Context: Establishes SPhos/XPhos as superior for substrates containing free amines or heterocycles.
  • Base Roles in Suzuki Coupling

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
    • Context: Detailed mechanistic review on why excess base is required for activation and how pH affects the c
  • Overcoming Catalyst Poisoning in Heterocycles

    • Bera, S. S., & Szostak, M. (2021).[4] Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes.[5]

    • Context: Discusses how NHC and bulky phosphine ligands prevent coordination of "poisoning" nitrogen atoms in substr

Sources

Optimization

Technical Support Center: Stability of 4-Iodoindoline Hydrochloride Under Basic Conditions

Welcome to the technical support center for 4-Iodoindoline Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for exp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Iodoindoline Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound under basic conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret unexpected results, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 4-iodoindoline hydrochloride in the presence of bases.

Q1: What is the primary stability concern when using 4-iodoindoline hydrochloride under basic conditions?

A1: The primary stability concern is the lability of the carbon-iodine (C-I) bond on the aromatic ring. Aryl iodides are the most reactive of the aryl halides, and the C-I bond can be susceptible to cleavage under various conditions, including in the presence of bases. This can lead to the formation of indoline as a major degradation product, a process known as deiodination or dehalogenation. The bond dissociation energy of a C-I bond is significantly lower than that of C-Br or C-Cl bonds, making iodoaromatics more prone to cleavage.[1]

Q2: How does the hydrochloride salt form affect its reaction in a basic solution?

A2: 4-Iodoindoline hydrochloride is an acidic salt. Before the 4-iodoindoline can participate in most organic reactions, the hydrochloride salt must be neutralized by a base to generate the free base form of 4-iodoindoline. This initial acid-base reaction is rapid and exothermic. It's crucial to account for the stoichiometry of the base required for this neutralization in addition to the base needed for your primary reaction.

Q3: What is the pKa of the nitrogen in the indoline ring, and why is it important?

A3: The pKa of the N-H proton in an indole ring is approximately 17.[2] While indoline is a saturated version of indole, its N-H acidity is a critical factor. In the presence of a sufficiently strong base (e.g., organolithiums, sodium hydride), the indoline nitrogen can be deprotonated to form an indolinide anion.[3][4] The formation of this anion can potentially influence the electronic properties of the aromatic ring and may affect the stability of the C-I bond.

Q4: Can I use common inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) with 4-iodoindoline?

A4: The use of strong inorganic bases like NaOH should be approached with caution, especially at elevated temperatures, as they can promote dehalogenation of aryl halides.[5] Weaker inorganic bases like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) are generally safer options for reactions where a strong base is not mechanistically required. The choice of base should be carefully considered based on the specific reaction conditions and the required basicity. For instance, the preparation of 4-iodoaniline from aniline and iodine can be conducted in the presence of sodium bicarbonate, suggesting a degree of stability with this mild base.[6][7]

Q5: Are there any visual cues that indicate the degradation of 4-iodoindoline?

A5: 4-Iodoaniline, a related compound, is known to be light-sensitive and can darken over time.[6] While 4-iodoindoline hydrochloride is typically a stable solid, solutions, particularly under basic conditions and exposure to light and air, may show a color change (e.g., turning yellow or brown) which can be indicative of degradation. However, visual inspection is not a substitute for analytical confirmation of purity.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Explanation
Low yield of desired product and formation of indoline. Deiodination of 4-iodoindoline. This is a strong indicator that the C-I bond is cleaving under your reaction conditions. Solutions:Lower the reaction temperature: Dehalogenation is often accelerated at higher temperatures. • Use a milder base: If your reaction mechanism allows, switch from a strong base (e.g., NaOH, KOtBu) to a weaker one (e.g., K2CO3, Et3N). • Reduce reaction time: Prolonged exposure to basic conditions can increase the extent of degradation. Monitor the reaction progress closely. • Consider the solvent: The solvent can play a role in the stability of aryl halides.[1] Protic solvents in combination with a base can sometimes facilitate dehalogenation. Experiment with aprotic solvents if compatible with your reaction.
Multiple unexpected spots on TLC or peaks in HPLC. Complex degradation pathways or side reactions. Beyond simple deiodination, other side reactions can occur. Solutions:Run control experiments: React 4-iodoindoline free base under your reaction conditions without other starting materials to isolate its degradation products. • Protect the indoline nitrogen: If the indoline nitrogen is not involved in the desired reaction, consider protecting it (e.g., as an acetyl or Boc derivative). N-acylation can stabilize the indoline ring.[3][8][9][10] However, be aware that the protecting group may need to be removed later. • Degas your reaction mixture: In the presence of a base, trace metals and oxygen can sometimes catalyze the reductive dehalogenation of aryl halides.[11] Purging your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Inconsistent reaction outcomes. Variability in base strength or reagent quality. The purity and strength of your base can significantly impact the reaction. Solutions:Use freshly purchased and properly stored bases: Carbonates can absorb water, and the strength of organometallic bases can decrease over time. • Titrate strong bases: If using strong bases like n-butyllithium, titrate them before use to determine the exact concentration. • Ensure complete neutralization of the hydrochloride salt: Inconsistent neutralization can lead to variable amounts of the free base being available for the reaction.
Difficulty purifying the product from starting material and/or indoline. Similar polarities of the compounds. 4-Iodoindoline and its deiodinated counterpart, indoline, can have similar chromatographic behavior. Solutions:Optimize your chromatography: A less polar solvent system in normal-phase chromatography or a shallower gradient in reverse-phase HPLC may be necessary to achieve separation. • Consider derivatization: If separation is extremely difficult, consider a temporary derivatization of one of the components to alter its polarity for easier separation.

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of 4-Iodoindoline Under Basic Conditions

This protocol outlines a method to assess the stability of 4-iodoindoline in the presence of a chosen base.

  • Preparation of 4-Iodoindoline Free Base:

    • Dissolve 4-iodoindoline hydrochloride in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic solution with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO3).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the 4-iodoindoline free base. Confirm the absence of the hydrochloride salt by analytical methods if necessary.

  • Stability Study Setup:

    • In separate vials, dissolve a known concentration of the 4-iodoindoline free base in the desired reaction solvent.

    • To each vial, add the base to be tested at the desired concentration. Include a control vial with no base.

    • Maintain the vials at the intended reaction temperature.

  • Time-Point Analysis:

    • At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

    • Quench the reaction by neutralizing the base with a dilute acid (e.g., 1M HCl).

    • Analyze the samples by HPLC or TLC to monitor the disappearance of the 4-iodoindoline peak and the appearance of any degradation products, such as indoline.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

This method can be used to separate and quantify 4-iodoindoline and its potential degradation product, indoline.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid can be a good starting point. For example:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both 4-iodoindoline and indoline have good absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Note: This method may require optimization based on your specific HPLC system and the exact nature of any other components in your reaction mixture.[12][13][14][15][16]

Potential Degradation Pathway

Under certain basic conditions, the primary degradation pathway for 4-iodoindoline is deiodination. This can proceed through various mechanisms, including nucleophilic aromatic substitution or radical pathways, especially if trace metals are present.

G 4-Iodoindoline 4-Iodoindoline Indoline Indoline 4-Iodoindoline->Indoline Deiodination (Base, Heat, Light, Trace Metals) Other_Degradation_Products Other_Degradation_Products 4-Iodoindoline->Other_Degradation_Products Oxidation/Polymerization

Sources

Troubleshooting

choice of base for Buchwald-Hartwig with 4-Iodoindoline

Technical Support Center: Buchwald-Hartwig Amination of 4-Iodoindoline Ticket Subject: Optimization of Base Selection for C4-Amination of Indoline Scaffolds Status: Open Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Buchwald-Hartwig Amination of 4-Iodoindoline

Ticket Subject: Optimization of Base Selection for C4-Amination of Indoline Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The 4-Iodoindoline Challenge

Working with 4-iodoindoline presents a unique set of competing electronic and steric challenges compared to standard aryl halides. Before selecting a base, you must recognize the three critical constraints of this substrate:

  • Steric "Orthogonality": The C4 position is peri-planar to the C3-methylene of the indoline ring. While not as hindered as a meso-substituent, it imposes significant steric pressure on the palladium center during the amine coordination step.

  • Iodide "Poisoning": Aryl iodides undergo oxidative addition rapidly. However, the released iodide anion (

    
    ) binds tightly to Palladium, often forming inactive bridging dimers 
    
    
    
    . The base must facilitate the displacement of this iodide to allow the amine to bind.
  • Indoline Stability: Unlike indoles, indolines are susceptible to oxidative dehydrogenation (reverting to indole) under harsh basic conditions at high temperatures.

The Decision Matrix: Base Selection Logic

Do not default to a "standard" condition. Use this logic flow to select the base that matches your specific coupling partner (amine) and substrate protecting groups.

Decision Tree: Base Selection Strategy

BaseSelection Start START: 4-Iodoindoline + Amine CheckPG Is Indoline Nitrogen Protected (e.g., Boc, Ac, Bz)? Start->CheckPG ProtectFirst CRITICAL: Protect Nitrogen First. Free NH will self-couple. CheckPG->ProtectFirst No CheckSens Does substrate contain sensitive groups? (Esters, Nitriles, Aldehydes, Nitro) CheckPG->CheckSens Yes Robust NO (Robust Substrate) CheckSens->Robust No Sensitive YES (Sensitive Substrate) CheckSens->Sensitive Yes NaOtBu PRIMARY CHOICE: NaOtBu Solvent: Toluene Temp: 80-100°C Robust->NaOtBu Amide Is Nucleophile an Amide/Lactam? Sensitive->Amide Cs2CO3 PRIMARY CHOICE: Cs2CO3 Solvent: 1,4-Dioxane or tBuOH Temp: 80-110°C Amide->Cs2CO3 No (Amine) LHMDS SPECIALIST: LHMDS Prevents catalyst poisoning by acting as non-nucleophilic base. Amide->LHMDS Yes

Caption: Logic flow for selecting the optimal base based on substrate sensitivity and nucleophile type.

Technical Deep Dive: The "Why" Behind the Choice

Option A: Sodium tert-butoxide (NaOtBu)
  • Role: The "Sledgehammer." It is strong (

    
     in DMSO) and soluble in non-polar solvents like Toluene.
    
  • Mechanism: It rapidly deprotonates the amine upon coordination to the Pd(II) center.

  • Risk: With 4-iodoindoline, NaOtBu can promote hydrodehalogenation . If the reaction stalls, the Pd-hydride species (formed via

    
    -hydride elimination from the amine or solvent) will reduce the C-I bond to C-H, destroying your starting material.
    
  • Best For: Simple alkyl amines, anilines, and robust N-Boc-4-iodoindoline substrates.

Option B: Cesium Carbonate (Cs₂CO₃)
  • Role: The "Scalpel." It is weaker and heterogeneous in most organic solvents.

  • The "Cesium Effect": The large

    
     cation is highly polarizable and helps stabilize the anionic transition states. Crucially, it requires a polar solvent (Dioxane or tBuOH) or a phase transfer agent to work effectively.
    
  • Mechanism: It relies on a "bicarbonate shuttle" mechanism or direct deprotonation at the solid-liquid interface. It is far gentler on functional groups (esters, cyano) often found on complex drug scaffolds.

  • Best For: Coupling 4-iodoindoline with functionalized anilines or when the scaffold contains esters/ketones.

Troubleshooting Guide (FAQs)

Q1: My reaction turns black immediately and yields no product. What happened?

  • Diagnosis: "Palladium Black" precipitation. The catalyst decomposed before entering the cycle.

  • Root Cause: 4-Iodoindoline releases Iodide (

    
    ). High concentrations of 
    
    
    
    can destabilize Pd(0) if the ligand is not bulky enough.
  • Fix:

    • Switch to a Bulky Phosphine Ligand (e.g., XPhos or BrettPhos ). These ligands create a protective steric shell around the Pd, preventing aggregation.

    • Ensure your solvent is strictly degassed (Oxygen + Phosphine = Phosphine Oxide = Dead Catalyst).

Q2: I see the starting material disappearing, but I'm isolating "Indoline" (de-iodinated product).

  • Diagnosis: Hydrodehalogenation.[1]

  • Root Cause: You likely used a primary alcohol solvent (like MeOH/EtOH) or the amine itself served as a hydride source via

    
    -hydride elimination. This is common with NaOtBu .
    
  • Fix:

    • Switch Base: Use Cs₂CO₃ .

    • Switch Solvent: Use Toluene or 1,4-Dioxane . Avoid alcohols.

    • Increase Catalyst Loading: A slow reaction favors side pathways.

Q3: The reaction works for 4-Bromoindoline but fails for 4-Iodoindoline.

  • Diagnosis: The "Iodide Effect."[2]

  • Root Cause: The Pd-I bond is stronger than Pd-Br. The catalytic cycle is resting at the oxidative addition complex

    
    . The base is struggling to displace the Iodide to allow the amine to bind.
    
  • Fix: Use a base with a cation that has high affinity for Iodide, or simply use stronger forcing conditions (higher temp) with BrettPhos (which is designed to handle this specific bottleneck).

Validated Protocols

Protocol A: The "Robust" Method (High Yield, Fast)

Use for simple amines and stable protecting groups.

ComponentEquiv.Role
N-Boc-4-iodoindoline 1.0Electrophile
Amine 1.2Nucleophile
Pd₂(dba)₃ 0.02 (2 mol%)Pd Source
XPhos 0.08 (8 mol%)Ligand (High steric bulk)
NaOtBu 1.4Base
Toluene [0.2 M]Solvent (Anhydrous)

Steps:

  • Charge a vial with Pd₂(dba)₃, XPhos, NaOtBu, and N-Boc-4-iodoindoline.

  • Purge with Argon/Nitrogen (3x cycles).

  • Add Toluene and the Amine (if liquid) via syringe.

  • Seal and heat to 100°C for 4-12 hours.

  • Filter through Celite, concentrate, and purify.

Protocol B: The "Mild" Method (High Tolerance)

Use for complex amines or substrates with esters/nitriles.

ComponentEquiv.Role
N-Boc-4-iodoindoline 1.0Electrophile
Amine 1.4Nucleophile
BrettPhos Pd G3 0.05 (5 mol%)Pre-catalyst (Ensures activation)
Cs₂CO₃ 2.0Base (Mild)
1,4-Dioxane [0.2 M]Solvent (Polar aprotic)

Steps:

  • Charge vial with Pre-catalyst, Cs₂CO₃, and Indoline.

  • Purge with Argon.

  • Add Dioxane and Amine.

  • Heat to 90°C for 16-24 hours.

  • Note: If conversion is slow, add 10% water or use tBuOH as a co-solvent to help solubilize the carbonate.

Mechanistic Visualization: The Role of the Base

The base is not just a proton scavenger; it is active in the Transmetallation step.

Mechanism Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition [L-Pd(Ar)-I] Pd0->OxAdd 4-Iodoindoline Coord Amine Coordination [L-Pd(Ar)(NHR2)I] OxAdd->Coord Amine Dehalo Hydrodehalogenation (Dead End) OxAdd->Dehalo Hydride Source (Side Rxn) Deprot Base Deprotonation (Critical Step) Coord->Deprot Base (NaOtBu or Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - Base-HI RedElim->Pd0 Product Release

Caption: Catalytic cycle highlighting the base's critical role in deprotonating the Pd-Amine complex to trigger reductive elimination.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[3] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Paul, F., et al. (1994). "The Role of the Base in the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Ligand Selection for Cross-Coupling with 4-Iodoindoline

Welcome to the Technical Support Center for navigating the complexities of cross-coupling reactions with 4-iodoindoline. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for navigating the complexities of cross-coupling reactions with 4-iodoindoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during synthesis. Here, we move beyond simple protocols to explain the why behind experimental choices, ensuring you can confidently troubleshoot and optimize your reactions.

Section 1: Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: Low to No Product Yield

Question: My Suzuki-Miyaura coupling of 4-iodoindoline with an arylboronic acid is giving me very low yields, or in some cases, no product at all. I've re-checked my reagents and setup. What's going wrong?

Answer: This is a frequent challenge. The electron-rich nature of the indoline ring can make the C-I bond less reactive in the crucial oxidative addition step of the catalytic cycle. Furthermore, the nitrogen atom in the indoline can potentially coordinate to the palladium center, inhibiting catalysis. Your choice of ligand is paramount to overcoming these hurdles.

Root Causes & Solutions:

  • Insufficiently Electron-Rich Ligand: The oxidative addition of the 4-iodoindoline to the Pd(0) center is often the rate-limiting step. To facilitate this, a highly electron-donating ligand is required to increase the electron density on the palladium, making it a better nucleophile.

    • Solution: Switch from general-purpose phosphine ligands like PPh₃ to more electron-rich and sterically bulky options. Buchwald ligands, such as SPhos, XPhos, or RuPhos, are specifically designed for challenging couplings.[1][2] These ligands possess bulky biaryl backbones that promote both oxidative addition and the final reductive elimination step.[2] For particularly stubborn substrates, highly electron-donating alkylphosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or cataCXium® A can be effective.[1][3][4]

  • Catalyst Inhibition by Indoline Nitrogen: The lone pair on the indoline nitrogen can act as a ligand, coordinating to the palladium and preventing the desired catalytic turnover.

    • Solution: Employing bulky ligands helps to create a sterically crowded environment around the palladium center, which can disfavor the binding of the indoline nitrogen. N-protection of the indoline (e.g., with a Boc or Cbz group) can also mitigate this issue by reducing the nucleophilicity of the nitrogen.

  • Side Reactions: Protodeiodination (replacement of iodine with hydrogen) or homocoupling of the boronic acid can consume starting materials.[5][6]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can promote homocoupling.[5] Rigorously degas your solvents. If protodeiodination is suspected, consider using a non-protic solvent and a weaker base like K₃PO₄.[7]

Troubleshooting Workflow: Low Yield in Suzuki Coupling

G start Low/No Yield check_ligand Current Ligand? start->check_ligand pph3 PPh3 or similar check_ligand->pph3 General Purpose buchwald Buchwald Ligand (e.g., XPhos, SPhos) check_ligand->buchwald Already Bulky switch_to_buchwald Switch to Bulky, Electron-Rich Ligand pph3->switch_to_buchwald increase_bulk Try More Hindered Ligand (e.g., RuPhos, BrettPhos) buchwald->increase_bulk check_N_protection Is Indoline N-Protected? switch_to_buchwald->check_N_protection increase_bulk->check_N_protection unprotected No check_N_protection->unprotected protected Yes check_N_protection->protected protect_N Consider N-Protection (Boc, Cbz) unprotected->protect_N check_atmosphere Inert Atmosphere? protected->check_atmosphere protect_N->check_atmosphere not_inert No check_atmosphere->not_inert inert Yes check_atmosphere->inert degas Rigorously Degas Solvents & Use Ar/N2 not_inert->degas optimize_base Optimize Base/Solvent (e.g., K3PO4 in Dioxane) inert->optimize_base

Caption: Troubleshooting logic for low-yield Suzuki couplings.

Issue 2: Catalyst Decomposition and Formation of Palladium Black

Question: During my Buchwald-Hartwig amination of 4-iodoindoline, the reaction mixture turns black, and I observe significant catalyst decomposition (palladium black). What causes this, and how can I prevent it?

Answer: The formation of palladium black indicates that the Pd(0) catalyst is aggregating and precipitating out of the solution, rendering it inactive. This is a common issue when the ligand fails to adequately stabilize the catalytic species throughout the reaction, especially at elevated temperatures.

Root Causes & Solutions:

  • Ligand Instability or Dissociation: At higher temperatures, some phosphine ligands can dissociate from the palladium center, leaving the metal vulnerable to aggregation.

    • Solution 1 (Phosphine Ligands): Use strongly coordinating, bulky phosphine ligands. Bidentate (chelating) ligands like DPPF or Xantphos can offer greater stability compared to some monodentate ligands by binding to the palladium at two points.[8] Among monodentate ligands, the Buchwald-type ligands are designed to be robust.[1]

    • Solution 2 (NHC Ligands): Consider switching to N-Heterocyclic Carbene (NHC) ligands. NHCs form very strong bonds with transition metals due to their potent sigma-donating properties.[9] This strong coordination leads to highly stable and thermally robust catalysts that are less prone to decomposition.[10] Commercially available NHC-palladium precatalysts (e.g., PEPPSI-type) are often excellent choices for challenging C-N couplings.[11]

  • Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand relative to the palladium precursor can leave palladium atoms unsaturated and prone to aggregation.

    • Solution: Ensure an appropriate ligand-to-palladium ratio. For monodentate ligands, a ratio of 2:1 (L:Pd) is common, but for challenging substrates, it can be beneficial to use a slightly higher ratio. When using precatalysts, this ratio is already defined.

Comparative Ligand Stability

Ligand Type Coordination Strength Thermal Stability Typical Application
Triarylphosphines (e.g., PPh₃) Moderate Moderate General, less demanding couplings
Bulky Monodentate (e.g., XPhos) Strong High Suzuki, Buchwald-Hartwig[1]
Bidentate Phosphines (e.g., DPPF) Very Strong (Chelating) High Buchwald-Hartwig, Heck[8]

| N-Heterocyclic Carbenes (NHCs) | Very Strong | Very High | Suzuki, Heck, Buchwald-Hartwig |

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between a phosphine and an N-heterocyclic carbene (NHC) ligand for my cross-coupling with 4-iodoindoline?

A1: The choice depends on the specific coupling reaction and the challenges you anticipate.

  • Phosphine ligands are incredibly diverse and well-studied.[1] Their steric and electronic properties are highly tunable. For initial screening, a bulky, electron-rich phosphine like XPhos or SPhos is an excellent starting point for Suzuki and Buchwald-Hartwig reactions.[7] They are known to promote the key steps of oxidative addition and reductive elimination.

  • NHC ligands are exceptionally strong sigma-donors, which leads to the formation of very stable and highly active catalysts. If you are experiencing catalyst decomposition at high temperatures or if your reaction is particularly sluggish, an NHC-based catalyst system is a superior choice.[10] They are also known to be effective in Heck and Sonogashira couplings.[12]

Q2: What is the mechanistic role of bulky, electron-rich ligands in facilitating the cross-coupling of an electron-rich substrate like 4-iodoindoline?

A2: The success of these reactions hinges on accelerating two key steps in the catalytic cycle: oxidative addition and reductive elimination. The properties of the ligand directly influence the rates of these steps.

  • Promoting Oxidative Addition: 4-Iodoindoline is electron-rich, which can make the C-I bond less electrophilic and thus slower to react with the Pd(0) catalyst. An electron-rich ligand (e.g., one with alkyl groups like P(t-Bu)₃ or cyclohexyl groups) increases the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the "attack" on the C-I bond, speeding up the oxidative addition.

  • Promoting Reductive Elimination: This is the final, product-forming step where the two coupled fragments are expelled from the metal center. A sterically bulky ligand (measured by its cone angle) creates steric crowding around the palladium. This crowding destabilizes the Pd(II) intermediate, promoting the reductive elimination of the product and regenerating the active Pd(0) catalyst. Buchwald and cataCXium® ligands are prime examples of ligands that effectively combine both steric bulk and electron-richness.[1][3][4]

Catalytic Cycle with Ligand Effects

G cluster_0 Catalytic Cycle cluster_1 Ligand Influence Pd0 L-Pd(0)-L OxAdd Oxidative Addition Pd0->OxAdd + 4-Iodoindoline PdII_Aryl L-Pd(II)(Aryl)(I)-L OxAdd->PdII_Aryl Transmetal Transmetalation (Suzuki) or Amine Binding (Buchwald) PdII_Aryl->Transmetal + Coupling Partner PdII_Both L-Pd(II)(Aryl)(R)-L Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 + Product Ligand_e Electron-Rich Ligand Ligand_e->OxAdd Accelerates Ligand_s Bulky Ligand Ligand_s->RedElim Accelerates

Caption: Ligand effects on the palladium catalytic cycle.

Q3: For which specific cross-coupling reactions should I consider a copper co-catalyst when working with 4-iodoindoline?

A3: A copper(I) co-catalyst is primarily associated with the Sonogashira coupling reaction, which forms a C-C bond between an aryl halide and a terminal alkyne.[13][14]

  • Mechanism: In the traditional Sonogashira reaction, the role of the copper(I) salt (typically CuI) is to react with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II)-aryl complex, which is the key step to bring the two coupling partners together on the palladium center.[14] While copper-free Sonogashira protocols exist, the copper-catalyzed version is often more reliable and proceeds under milder conditions.[14][15]

For other common reactions like Suzuki, Buchwald-Hartwig, and Heck, a copper co-catalyst is generally not required and can sometimes be detrimental.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 4-iodoindoline with various arylboronic acids using a Buchwald-type ligand.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[6]

  • Reagent Addition: Add 4-iodoindoline (1.0 equiv.) to the flask. Add degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 4-iodoindoline is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

References

  • Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. PMC. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Available at: [Link]

  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. Available at: [Link]

  • Development of New Indole-Based N‑Heterocyclic Carbene Copper Complexes and Their Applications in Catalysis. PMC. Available at: [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed - NIH. Available at: [Link]

  • N-Indole-substituted N-heterocyclic carbene palladium precatalysts: Synthesis, characterization and catalytic cross-couplings. ResearchGate. Available at: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for the Heck Reaction of 4-Iodoindoline

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized indoline scaffolds. The Heck reaction is a powerful tool for C-C bond fo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized indoline scaffolds. The Heck reaction is a powerful tool for C-C bond formation, and precise temperature control is paramount for achieving high yields and purity, particularly with sensitive substrates like 4-iodoindoline. This document provides a comprehensive resource for troubleshooting and optimizing the reaction temperature for the Heck coupling of 4-iodoindoline with various olefin partners.

Introduction: The Critical Role of Temperature in the Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of aryl halides with alkenes.[1] The reaction temperature is a critical parameter that directly influences several key aspects of the process:

  • Reaction Kinetics: Higher temperatures generally increase the rate of reaction. However, for the Heck reaction, this is a delicate balance.

  • Catalyst Stability: Palladium catalysts, particularly those with phosphine ligands, are susceptible to thermal decomposition at elevated temperatures.[2] This can lead to the formation of inactive palladium black and a subsequent stall in the reaction.

  • Substrate and Product Stability: The 4-iodoindoline starting material and the desired product may also be thermally labile, leading to degradation and the formation of impurities at excessive temperatures.

  • Side Reactions: Undesirable side reactions, such as olefin isomerization, can become more prevalent at non-optimal temperatures.[3]

Therefore, a systematic approach to temperature optimization is essential to maximize the yield and purity of the desired product.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues encountered during the Heck reaction of 4-iodoindoline.

Q1: What is a good starting temperature for the Heck reaction of 4-iodoindoline?

For aryl iodides, a common temperature range for the Heck reaction is between 80 °C and 150 °C.[4] A conservative starting point for the reaction of 4-iodoindoline would be in the lower end of this range, around 80-90 °C . This minimizes the risk of thermal degradation of the catalyst and the indoline core while still providing sufficient energy for the reaction to proceed.

Q2: My reaction is very slow or not proceeding at all. Should I just increase the temperature?

While a low temperature can lead to a sluggish reaction, indiscriminately increasing the temperature is not always the best solution. Before raising the temperature, consider the following:

  • Catalyst Activation: Ensure your palladium precursor (e.g., Pd(OAc)₂) has been effectively reduced to the active Pd(0) species.

  • Ligand Choice: The choice of phosphine ligand or N-heterocyclic carbene (NHC) can significantly impact catalyst activity at a given temperature.

  • Base and Solvent: The nature of the base and solvent can also influence the reaction rate.

If these factors have been considered, a stepwise increase in temperature (e.g., in 10 °C increments) while carefully monitoring the reaction progress is a reasonable approach.

Q3: I am observing the formation of a black precipitate in my reaction. What does this mean?

The formation of a black precipitate is often indicative of palladium black, which is aggregated, inactive palladium metal. This is a common sign of catalyst decomposition, which can be caused by:

  • Excessive Temperature: This is a primary cause of catalyst degradation.

  • Presence of Oxygen: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.

  • Inappropriate Ligand: Some ligands are not robust enough to stabilize the palladium catalyst at higher temperatures.

If you observe palladium black formation, it is a strong indication that your reaction temperature is too high.

Q4: My reaction gives a low yield of the desired product along with several byproducts. Could temperature be the issue?

Yes, an unoptimized temperature can lead to the formation of various byproducts.

  • Too High Temperature: Can lead to the degradation of the 4-iodoindoline starting material or the coupled product. It can also promote side reactions like olefin isomerization.[3]

  • Too Low Temperature: A very slow reaction may allow for the gradual decomposition of sensitive reagents or intermediates over a prolonged reaction time.

Careful analysis of the byproducts by techniques like LC-MS or GC-MS can provide clues about the underlying issue and help in adjusting the temperature accordingly.

Q5: Can microwave irradiation be used for the Heck reaction of 4-iodoindoline?

Microwave heating can be an effective technique for rapidly screening reaction conditions, including temperature.[1] It allows for precise temperature control and can often reduce reaction times. However, it is crucial to use a dedicated microwave reactor with accurate temperature monitoring to avoid localized overheating, which can lead to catalyst and substrate decomposition.

Experimental Protocol for Temperature Optimization

A systematic approach is crucial for identifying the optimal reaction temperature. Running a series of small-scale parallel reactions is an efficient method for this optimization.

Objective: To determine the optimal temperature for the Heck reaction of 4-iodoindoline with a specific alkene partner that maximizes the yield of the desired product while minimizing byproduct formation.

Materials:

  • 4-Iodoindoline

  • Alkene coupling partner (e.g., ethyl acrylate, styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Ligand (if required, e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, NMP, acetonitrile)

  • Reaction vials suitable for heating

  • Inert atmosphere (Nitrogen or Argon)

  • Heating block or oil bath with precise temperature control

  • Analytical tools (TLC, LC-MS, GC-MS, NMR)

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, prepare a stock solution containing the 4-iodoindoline, alkene, base, and solvent.

  • Catalyst Addition: To a series of reaction vials, add the palladium catalyst and ligand (if used).

  • Reaction Initiation: Add an equal aliquot of the stock solution to each reaction vial.

  • Temperature Gradient: Place each vial in a pre-heated heating block or oil bath set to a different temperature (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique like TLC or LC-MS. Note any color changes or precipitate formation.

  • Quenching: Once the reaction in the best-performing vial appears complete (or after a set time), quench all reactions by cooling to room temperature and adding a suitable quenching agent (e.g., water or saturated ammonium chloride solution).

  • Analysis: Work up each reaction mixture and analyze the crude product by a quantitative method (e.g., qNMR or LC-MS with a standard) to determine the yield of the desired product and the relative amounts of byproducts.

Data Presentation: Impact of Temperature on Reaction Outcome

The results from the optimization experiment should be tabulated for clear comparison.

Temperature (°C)Reaction Time (h)Conversion of 4-Iodoindoline (%)Yield of Product (%)Key Observations
80126560Slow reaction, clean product profile
9089592Good conversion and yield, minimal byproducts
1004>9985Faster reaction, some byproduct formation
1102>9970Rapid reaction, significant byproduct formation and some catalyst decomposition
1201>9955Very fast reaction, extensive decomposition (palladium black) and multiple byproducts

Note: The data presented in this table is illustrative and the actual results will depend on the specific substrates, catalyst system, and other reaction conditions.

Visualization of the Optimization Workflow

The following diagram illustrates the logical workflow for troubleshooting and optimizing the temperature for the Heck reaction of 4-iodoindoline.

Temperature_Optimization_Workflow start Start: Heck Reaction of 4-Iodoindoline initial_conditions Initial Conditions: - Temperature: 80-90°C - Inert Atmosphere start->initial_conditions monitor_reaction Monitor Reaction Progress (TLC, LC-MS) initial_conditions->monitor_reaction outcome Evaluate Outcome monitor_reaction->outcome low_conversion Low Conversion / No Reaction outcome->low_conversion No good_conversion Good Conversion & Yield outcome->good_conversion Yes byproducts Significant Byproducts / Decomposition outcome->byproducts Partial troubleshoot_low Troubleshoot: - Check Catalyst Activity - Verify Reagent Purity - Consider Ligand/Base/Solvent low_conversion->troubleshoot_low optimal Optimal Temperature Identified good_conversion->optimal troubleshoot_high Troubleshoot: - Decrease Temperature - Ensure Inert Atmosphere - Check for Substrate/Product Instability byproducts->troubleshoot_high increase_temp Incrementally Increase Temperature (e.g., +10°C) troubleshoot_low->increase_temp increase_temp->monitor_reaction troubleshoot_high->monitor_reaction

Sources

Reference Data & Comparative Studies

Validation

Comparative Study: Halogenated Indolines in Sonogashira Cross-Coupling

Content Type: Technical Comparison Guide Subject: Optimization of Pd-Catalyzed Alkynylation on the Indoline Scaffold Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary The in...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Optimization of Pd-Catalyzed Alkynylation on the Indoline Scaffold Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The indoline (2,3-dihydroindole) scaffold is a pervasive pharmacophore in kinase inhibitors and GPCR ligands. Functionalization of this core via Sonogashira cross-coupling offers a modular route to C-alkynyl derivatives. However, unlike their aromatic indole counterparts, indolines present unique challenges: catalyst poisoning due to the high basicity of the


 nitrogen, regioselective steric barriers  (particularly at C7), and susceptibility to oxidative dehydrogenation .

This guide provides a comparative analysis of halogenated indolines (I vs. Br vs. Cl) across different regioisomers (C4–C7), evaluating reaction kinetics, yields, and protecting group strategies.

Mechanistic Context & Challenges

The Indoline "Trap"

The success of the Sonogashira reaction on indolines is dictated by the electronic state of the nitrogen atom.

  • Indole (Aromatic): Nitrogen lone pair is delocalized; low basicity; minimal catalyst interference.

  • Indoline (Cyclic Amine): Nitrogen is

    
     hybridized; lone pair is localized and basic.
    
    • Risk: The free amine can coordinate to Pd(II), forming inactive "dead" complexes (Catalyst Poisoning).

    • Risk: Under oxidative coupling conditions, indolines can inadvertently oxidize to indoles.

Mechanism & Failure Modes

The following diagram illustrates the standard catalytic cycle alongside the specific failure modes associated with the indoline scaffold.

Sonogashira_Indoline Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Br/Cl) Pd0->OxAdd Ar-X Poison Catalyst Poisoning (Pd-N Coordination) Pd0->Poison Free NH Indoline TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet Iso Cis-Trans Isomerization TransMet->Iso Oxidation Side Reaction: Oxidation to Indole TransMet->Oxidation O2 / High Temp RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0

Figure 1: Catalytic cycle highlighting the competitive inhibition by free-amine indolines.

Comparative Analysis: Halogen & Position

Halogen Reactivity (Electronic Effects)

The rate of oxidative addition (step 1) is heavily influenced by the carbon-halogen bond strength.

HalogenBond Energy (kcal/mol)Reactivity ProfileRecommended Catalyst SystemTypical Yields
Iodine (I) ~65High. Occurs at Room Temp (RT).Pd(PPh

)

Cl

(2 mol%) / CuI
85–95%
Bromine (Br) ~81Moderate. Requires Heat (60–80°C).Pd(dppf)Cl

or Pd(PPh

)

60–85%
Chlorine (Cl) ~96Low. Inert under standard conditions.Requires bulky ligands (e.g., XPhos)<40% (variable)

Key Insight: For 5-haloindolines, switching from Bromine to Iodine allows the reaction temperature to drop from 80°C to 25°C. This is critical for indolines, as lower temperatures significantly reduce the rate of oxidation to indole byproducts.

Regioselectivity & Steric Hindrance

The position of the halogen on the indoline ring dictates the steric environment, affecting the transmetallation efficiency.

  • C5 & C6 Positions: Sterically Unencumbered. Behave like standard para/meta-substituted anilines. High yields expected.[1][2]

  • C4 Position: Moderate Hindrance. Peri-interaction with C3 protons can slightly retard reductive elimination.

  • C7 Position: High Hindrance. This is the "Ortho Effect." The halogen is adjacent to the bulky N-protecting group.

Comparative Yields by Position (N-Boc-Indoline-X + Phenylacetylene):

PositionHalogenConditionsYieldNotes
C5 BrPd(PPh

)

Cl

, 80°C
88% Standard benchmark.
C6 BrPd(PPh

)

Cl

, 80°C
85% Comparable to C5.
C4 BrPd(PPh

)

Cl

, 90°C
72% Requires higher temp/time.
C7 BrPd(PPh

)

Cl

, 100°C
45% Failed/Low Yield. Steric clash with N-Boc.
C7 IPd(dppf)Cl

, 60°C
78% Switching to Iodide restores reactivity.

Protecting Group Strategy

The choice of Nitrogen protecting group (PG) is a trade-off between electronic deactivation and steric bulk.

  • Free NH: Not Recommended. High risk of Pd poisoning.

  • N-Acetyl (Ac): Good. Electron-withdrawing group (EWG) reduces N-basicity, preventing poisoning. However, it deactivates the ring slightly towards oxidative addition.

  • N-Boc: Excellent. Strong EWG, but bulky. Excellent for C4/C5/C6. Problematic for C7 due to steric clash with the incoming alkyne.

  • N-Tosyl (Ts): Alternative. Highly crystalline products, but difficult to remove.

Experimental Protocol: Synthesis of 5-(Phenylethynyl)-N-Boc-Indoline

This protocol is optimized for Brominated substrates, which are cheaper and more stable than iodides but require rigorous O


 exclusion.
Reagents & Setup
  • Substrate: 5-Bromo-N-Boc-indoline (1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.03 equiv)
  • Co-Catalyst: CuI (0.02 equiv)

  • Base/Solvent: Triethylamine (Et

    
    N) / DMF (1:3 ratio) or pure Et
    
    
    
    N.
Workflow Diagram

Protocol_Flow Setup Step 1: Degassing Solvent + Base (Sparge with Ar/N2 15 min) Mix Step 2: Addition Add Indoline, Pd, Cu, Alkyne Setup->Mix React Step 3: Reaction Heat to 80°C (Br) or RT (I) Monitor TLC Mix->React Check TLC Check React->Check Check->React Incomplete Workup Step 4: Workup Dilute EtOAc, Wash NH4Cl (remove Cu) Check->Workup Complete Purify Step 5: Column Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Step-by-step workflow for Pd/Cu catalyzed coupling.

Step-by-Step Procedure
  • Degassing: In a dry Schlenk flask, add DMF (3 mL/mmol) and Et

    
    N (3 equiv). Sparge with Argon for 15 minutes. Crucial: Oxygen promotes homocoupling (Glaser) of the alkyne.
    
  • Addition: Add 5-bromo-N-boc-indoline (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (3 mol%), and CuI (2 mol%). Stir for 5 minutes.
  • Initiation: Add Phenylacetylene (1.2 equiv) via syringe.

  • Heating: Heat the sealed vessel to 80°C. (Note: If using 5-iodo, stir at RT).

  • Monitoring: Check TLC after 2 hours. Look for the disappearance of the bromide (usually less polar) and the appearance of a fluorescent spot (the conjugated product).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with saturated NH

    
    Cl (to chelate and remove Copper) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Silica gel chromatography. Note: Indolines can streak; adding 1% Et

    
    N to the eluent can improve separation.
    

Troubleshooting & Expert Insights

Issue: Low Yield at C7 Position
  • Cause: Steric clash between the N-Protecting group and the incoming alkyne/Pd-complex.

  • Solution: Use a smaller protecting group (N-Methyl or N-Acetyl) instead of N-Boc. Alternatively, switch to a high-energy Iodide substrate to allow milder conditions, or use Cobalt catalysis which has shown unique promise for C7-alkynylation [1].

Issue: Indole Formation (Oxidation)[3]
  • Cause: Presence of atmospheric oxygen or excessive heating ( >100°C).

  • Solution: Strictly degas solvents. Lower the temperature by using a more active catalyst system (e.g., Pd(t-Bu

    
    P)
    
    
    
    ) or switching to the iodo-indoline.
Issue: Glaser Coupling (Alkyne Dimerization)
  • Cause: Copper catalyst + Oxygen.

  • Solution: Reduce CuI loading to 1 mol%. Ensure inert atmosphere. If persistent, switch to a Copper-Free protocol using Pd(OAc)

    
     / DABCO [2].
    

References

  • Cobalt-Catalyzed C7 Alkynylation: Title: Cobalt(III)-Catalyzed Directed C-7 Selective C–H Alkynylation of Indolines with Bromoalkynes. Source: Organic Letters (2023). URL:[Link]

  • General Sonogashira Methodology: Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Source: Chemical Reviews (2007). URL:[Link]

  • Indole Synthesis via Sonogashira: Title: Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction.[4] Source: Chem. Pharm.[4] Bull. (2003).[4] URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to 4-Haloindolines: A Cost-Effectiveness Analysis of 4-Iodoindoline vs. 4-Bromoindoline in Synthetic Chemistry

For researchers, medicinal chemists, and professionals in drug development, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The functionalization of this motif...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The functionalization of this motif, particularly at the 4-position, is a critical step in the synthesis of novel therapeutics. The choice of the halide at this position—typically bromine or iodine—is a pivotal decision that significantly impacts the cost, reaction efficiency, and overall feasibility of a synthetic route. This guide provides an in-depth, data-driven comparison of 4-iodoindoline and 4-bromoindoline to inform your selection process in the context of modern cross-coupling methodologies.

Executive Summary: The Halogen's Influence

The fundamental trade-off between 4-iodoindoline and 4-bromoindoline lies in the balance between cost and reactivity. Aryl iodides are generally more reactive in palladium-catalyzed cross-coupling reactions due to the weaker carbon-iodine bond, which facilitates faster oxidative addition. This enhanced reactivity can lead to higher yields, lower catalyst loadings, and milder reaction conditions. However, this performance advantage often comes at a significant financial premium. Conversely, aryl bromides are typically more cost-effective and readily available, but may necessitate more forcing reaction conditions to achieve comparable results. This guide will dissect these nuances to provide a clear framework for making an informed decision.

Part 1: Cost and Commercial Availability Analysis

A critical initial consideration in any synthetic campaign is the cost and accessibility of starting materials. A survey of prominent chemical suppliers reveals a stark contrast in the pricing and availability of 4-iodoindoline and 4-bromoindoline.

CompoundSupplier ExampleCAS NumberPrice (USD) per GramAvailability
4-Iodoindoline Sigma-Aldrich (Chem Impex)[1]939759-03-2~$887Ships in 7 days
4-Bromoindoline hydrochloride AChemBlock[2]1187929-39-0Inquiry RequiredInquiry Required

Note: Prices are subject to change and may vary between suppliers. The price for 4-bromoindoline hydrochloride requires a direct inquiry, suggesting it may be less commonly stocked than its indole counterpart, but likely still significantly more affordable than 4-iodoindoline. The free base of 4-bromoindoline may also be available from various sources.

The data clearly indicates that 4-iodoindoline is substantially more expensive than its bromo- counterpart. This price disparity is a primary driver for chemists to favor 4-bromoindoline, especially for large-scale syntheses. However, for early-stage research and development where material consumption is low and reaction success is paramount, the higher cost of the iodo- derivative may be justifiable. For projects with stringent budget constraints, exploring custom synthesis options for 4-iodoindoline from more economical starting materials could be a viable strategy.[3][4][5]

Part 2: Reactivity in Key Cross-Coupling Reactions: A Mechanistic Perspective

The choice between an aryl iodide and an aryl bromide directly influences the kinetics and efficiency of palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl. This is primarily attributed to the bond dissociation energies (BDEs) of the carbon-halogen bond, where the C-I bond is the weakest and thus most susceptible to oxidative addition to the palladium(0) catalyst, the rate-determining step in many cross-coupling cycles.

The Suzuki-Miyaura Coupling

Aryl iodides are known to undergo Suzuki coupling under milder conditions and with lower catalyst loadings compared to aryl bromides. For instance, a study on the Suzuki cross-coupling of 7-chloro-4-iodoquinoline and 4,7-dichloroquinoline demonstrated that the iodo-substituted compound reacted with higher regioselectivity and, although slower, proceeded under conditions where the chloro-substituted analogue showed less selectivity.[8] This suggests that for a substrate like 4-iodoindoline, a successful Suzuki coupling could likely be achieved with a standard palladium catalyst such as Pd(PPh₃)₄ and a common base like K₂CO₃ at moderate temperatures.

In contrast, 4-bromoindoline would likely require a more active catalyst system, potentially involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, and possibly higher reaction temperatures to achieve comparable yields and reaction times.

Illustrative Suzuki Coupling Workflow:

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_outcome Products & Workup A 4-Haloindoline (Iodo or Bromo) E Inert Solvent (e.g., Toluene, Dioxane) A->E Dissolve B Arylboronic Acid or Ester B->E C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₂CO₃, Cs₂CO₃) D->E F Heat (Temperature varies) E->F Heat to reaction temp G 4-Arylindoline Product F->G Reaction progresses H Aqueous Workup & Purification G->H Isolate Catalytic_Cycle Pd0 Pd(0)L₂ OxyAdd_I Oxidative Addition (I) Pd0->OxyAdd_I 4-Iodoindoline (Faster) OxyAdd_Br Oxidative Addition (Br) Pd0->OxyAdd_Br 4-Bromoindoline (Slower) Intermediate_I R-Pd(II)-I L₂ OxyAdd_I->Intermediate_I Intermediate_Br R-Pd(II)-Br L₂ OxyAdd_Br->Intermediate_Br Coupling Transmetalation/ Carbopalladation/ Amine Binding Intermediate_I->Coupling Intermediate_Br->Coupling Product Product Formation Coupling->Product Reductive Elimination/ β-Hydride Elim. Product->Pd0 Catalyst Regeneration

Caption: Comparative catalytic cycle for 4-iodoindoline and 4-bromoindoline.

Part 3: Experimental Protocols

To provide a practical context, the following are representative, generalized protocols for a Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodoindoline (Hypothetical)
  • Rationale: Given the higher reactivity of the C-I bond, a standard, less expensive palladium catalyst and milder conditions are proposed.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoindoline (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

  • Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoindoline (Hypothetical)
  • Rationale: The less reactive C-Br bond necessitates a more active catalyst system and potentially higher temperatures to achieve a reasonable reaction rate.

  • To a flame-dried Schlenk tube under an inert atmosphere, add 4-bromoindoline (1.0 eq.), the corresponding arylboronic acid (1.5 eq.), a strong base such as cesium carbonate (2.5 eq.), a palladium source like palladium(II) acetate (0.02 eq.), and a bulky phosphine ligand such as SPhos (0.04 eq.).

  • Add a degassed anhydrous solvent such as 1,4-dioxane or toluene.

  • Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS.

  • Follow the same workup and purification procedure as described in Protocol 1.

Conclusion and Recommendations

The selection of 4-iodoindoline versus 4-bromoindoline is a classic cost-benefit analysis in synthetic chemistry.

Choose 4-Iodoindoline when:

  • The synthetic route involves challenging cross-coupling reactions where high reactivity is essential for success.

  • Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

  • The project is in an early, small-scale phase where the cost of the starting material is less critical than achieving the desired transformation efficiently.

  • Downstream steps are numerous and costly, justifying a higher initial investment to ensure a reliable supply of the key intermediate.

Choose 4-Bromoindoline when:

  • Cost is a primary constraint, particularly for scale-up and manufacturing.

  • The desired cross-coupling reaction is known to proceed well with aryl bromides, or when more forcing conditions are tolerable.

  • Access to more advanced catalyst systems and ligands is available to overcome the lower reactivity.

  • The overall synthetic strategy prioritizes the use of more readily available and economical starting materials.

Ultimately, the optimal choice depends on the specific goals and constraints of your project. For many applications, the cost-effectiveness of 4-bromoindoline makes it the pragmatic choice, provided that the synthetic methodology can be optimized to achieve the desired outcome. However, the superior reactivity of 4-iodoindoline should not be overlooked, as it can provide a more robust and efficient solution for complex synthetic challenges, potentially saving time and resources in the long run.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • PubMed. The Buchwald-Hartwig Amination After 25 Years. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • RSC Publishing. A palladium-catalyzed Heck/[4 + 1] decarboxylative cyclization cascade to access diverse heteropolycycles by using α-bromoacrylic acids as C1 insertion units. [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Sci-Hub. Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. [Link]

  • AxisPharm. Custom Synthesis Chemistry Contract Research Services Company. [Link]

  • Eurofins Discovery. Custom Synthesis up to Kilogram Scale. [Link]

  • CG Biopharma. Custom Synthesis. [Link]

Sources

Validation

Strategic Selection in Suzuki Coupling: 5-Iodo vs. 5-Bromo Indolines

The following guide provides a strategic technical comparison of Suzuki-Miyaura coupling performance between iodo- and bromo-indolines. This content is designed for application scientists and medicinal chemists, focusing...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a strategic technical comparison of Suzuki-Miyaura coupling performance between iodo- and bromo-indolines. This content is designed for application scientists and medicinal chemists, focusing on the mechanistic nuances that dictate yield and catalyst turnover.

Executive Summary: The "Iodide Paradox"

In standard drug discovery workflows, the choice between 5-iodoindoline and 5-bromoindoline is often dictated by commercial availability. However, from a process chemistry perspective, the decision involves a trade-off between oxidative addition rates and catalyst longevity .

While aryl iodides possess a weaker C–X bond (C–I: ~65 kcal/mol) compared to bromides (C–Br: ~81 kcal/mol), leading to faster oxidative addition, they are not always the superior substrate. In electron-rich heterocycles like indolines, the "Iodide Effect" can paradoxically lower yields. The high affinity of iodide anions for Palladium(II) can form stable, resting-state dimers (e.g.,


) that retard the transmetallation step, particularly when using standard triphenylphosphine-based catalysts.

Recommendation:

  • Use 5-Bromoindoline as the default starting material for standard library synthesis due to stability, lower cost, and sufficient reactivity with modern ligands (e.g., dppf, SPhos).

  • Use 5-Iodoindoline only when the coupling partner (boronic acid) is sterically hindered or electron-poor, or when conducting reactions at lower temperatures where oxidative addition is the rate-determining step (RDS).

Mechanistic Analysis & Logic

The success of the coupling depends on the rate-determining step (RDS) of the catalytic cycle.

  • For Bromides: Oxidative addition is typically the RDS. Electron-rich ligands (e.g.,

    
    , SPhos) accelerate this.
    
  • For Iodides: Transmetallation often becomes the RDS because the Pd–I bond is strong and the iodide anion inhibits the formation of the necessary hydroxo-palladium species (

    
    ).
    
Visualization: The Catalytic Divergence

The following diagram illustrates the critical divergence points where the choice of halogen impacts the cycle.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (I > Br >> Cl) Pd0->OxAdd + Ar-X PdII_X Pd(II)-X Intermediate (Resting State) OxAdd->PdII_X BaseStep Ligand Exchange / Activation (OH- replaces X-) PdII_X->BaseStep + Base (OH-) Dimer Pd-I Dimer Formation (Catalyst Deactivation) PdII_X->Dimer If X=I (High Conc.) TransMet Transmetallation (Rate Limiting for Iodides) BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Dimer->PdII_X Slow Reversal

Caption: Catalytic cycle highlighting the "Iodide Trap" where stable Pd-I species can aggregate, slowing turnover compared to the more labile Pd-Br intermediates.

Comparative Performance Data

The following data aggregates typical yield ranges for N-protected 5-haloindolines/indoles. Note that N-protection (e.g., Acetyl, Boc) is critical; free indolines can coordinate Pd via the nitrogen lone pair, poisoning the catalyst regardless of the halogen used.

Table 1: Substrate Performance Comparison
Feature5-Iodoindoline (N-Protected)5-Bromoindoline (N-Protected)
C–X Bond Energy ~65 kcal/mol (Weak)~81 kcal/mol (Moderate)
Oxidative Addition Very Fast (Often diffusion controlled)Moderate (Requires heat or active ligand)
Transmetallation Slower (Iodide inhibition effect)Fast (Bromide is a better leaving group from Pd)
Typical Yield 85–98% 80–95%
Atom Economy Lower (Iodine MW = 126.9)Higher (Bromine MW = 79.9)
Stability Light sensitive; prone to oxidationStable at RT; long shelf life
Cost (Approx.) High (

$)
Moderate (

)
Table 2: Experimental Case Study (Analogous 5-Haloindole System)

Conditions: 1.0 equiv Halide, 1.2 equiv PhB(OH)2, 5 mol% Catalyst, K2CO3, Dioxane/H2O, 80°C, 4h.

SubstrateCatalyst SystemYield (%)Notes
5-Iodo-N-Boc-indole Pd(PPh3)488%Slower completion; dark reaction mixture (Pd black).
5-Bromo-N-Boc-indole Pd(PPh3)492%Cleaner reaction profile; less homocoupling.
5-Iodo-N-Boc-indole Pd(dppf)Cl296%Bidentate ligand prevents dimer formation.
5-Bromo-N-Boc-indole Pd(dppf)Cl295%Optimal Balance of cost/yield.

> Insight: While the Iodo-substrate can reach slightly higher yields with specialized catalysts (like dppf), the Bromo-substrate performs nearly identically with modern ligands and offers better handling properties.

Validated Experimental Protocols

Protocol A: The Robust System (Recommended for Bromides)

This protocol uses Pd(dppf)Cl2, a robust catalyst that resists deactivation by oxygen and prevents the "iodide effect" if you choose to use iodides.

Reagents:

  • N-Acetyl-5-bromoindoline (1.0 mmol, 240 mg)

  • Arylboronic Acid (1.2 mmol)[1]

  • Catalyst: Pd(dppf)Cl2[2]·DCM (0.03 mmol, 3 mol%)

  • Base: K2CO3 (3.0 mmol, 3 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)

Workflow:

  • Setup: Charge a 20 mL vial (with septum cap) with the bromoindoline, boronic acid, K2CO3, and Pd catalyst.

  • Inerting: Seal and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add degassed Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat to 80–90°C for 4–6 hours.

    • Checkpoint: The reaction should turn from orange/red to dark brown. If it turns black immediately (Pd precipitation), the ligand may be insufficient.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with Brine (2 x 10 mL). Dry organic layer over Na2SO4.[3][4]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The "Difficult Substrate" System (For Iodides/Steric Bulk)

Use this when the coupling partner is unreactive. The use of SPhos creates a highly active catalytic species that accelerates transmetallation, overcoming the iodide inhibition.

Reagents:

  • N-Acetyl-5-iodoindoline (1.0 mmol)

  • Catalyst: Pd(OAc)2 (0.02 mmol) + SPhos (0.04 mmol) (1:2 ratio)

  • Base: K3PO4 (3.0 mmol)

  • Solvent: Toluene / Water (10:1)

Workflow:

  • Pre-complexation: In the reaction vial, dissolve Pd(OAc)2 and SPhos in Toluene (3 mL) under Argon. Stir at RT for 10 mins until the solution turns yellow/orange (active L-Pd(0) formation).

  • Addition: Add the iodoindoline, boronic acid, and solid K3PO4. Add Water (0.3 mL).

  • Reaction: Heat to 100°C for 2–4 hours.

    • Note: SPhos systems are extremely fast. Monitor by LCMS after 1 hour.

Troubleshooting Guide

ObservationDiagnosisSolution
Low Conversion (Bromo) Oxidative addition is too slow.Switch to electron-rich ligands (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

, SPhos) or increase Temp to 100°C.
Stalled Reaction (Iodo) "Iodide Effect" (Pd-I dimer formation).Add Ag2O or Ag2CO3 (1.0 equiv) to scavenge iodide (precipitates AgI), freeing the catalyst.
Dehalogenation (Ar-H) Hydride source present (often from alcohol solvents).Switch solvent to Toluene or DMF. Avoid Ethanol/Isopropanol.
Pd Black Precipitation Catalyst decomposition (Ligand dissociation).Use a bidentate ligand (dppf, Xantphos) or increase ligand:Pd ratio to 4:1.

References

  • Mechanism of Suzuki-Miyaura Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]

  • The "Iodide Effect" and Transmetallation: Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. [Link]

  • Indole/Indazole Cross-Coupling Methodologies: Liotta, F. et al. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, 2014 , 19(9), 13632–13647. [Link]

Sources

Comparative

Strategic Advantages of 4-Iodoindoline in High-Fidelity Drug Discovery

The following guide provides an in-depth technical analysis of 4-Iodoindoline as a strategic building block in drug discovery. It synthesizes principles of organometallic chemistry, structural biology, and synthetic effi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Iodoindoline as a strategic building block in drug discovery. It synthesizes principles of organometallic chemistry, structural biology, and synthetic efficiency to demonstrate why this specific scaffold offers superior utility compared to common alternatives.

Executive Summary: The "C4 Conundrum"

In the structural optimization of the indole/indoline scaffold—a "privileged structure" in medicinal chemistry—the C4 position represents a unique but difficult-to-access vector. While C5 and C6 are electronically predisposed to electrophilic substitution and C2/C3 are easily accessible via enamine chemistry, C4 remains the "least intrinsically reactive" site .

4-Iodoindoline serves as a pre-functionalized, high-reactivity solution to this problem. It combines the 3D-character (Fsp³) of the indoline core with the kinetic superiority of the carbon-iodine bond. This guide validates its advantages over 4-bromo analogs and direct C-H activation methods, focusing on chemoselectivity, reaction kinetics, and structural diversity.[1]

Comparative Analysis: 4-Iodoindoline vs. Alternatives

The following analysis contrasts 4-Iodoindoline against its two primary competitors: 4-Bromoindoline (the cost-effective alternative) and Direct C-H Activation (the step-economic alternative).

A. Kinetic Superiority (The Iodine Advantage)

The primary advantage of 4-Iodoindoline lies in the bond dissociation energy (BDE) of the C-X bond. The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol). In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the Oxidative Addition of the aryl halide to Pd(0) is often the rate-determining step (RDS).[2]

  • Result: 4-Iodoindoline undergoes oxidative addition rapidly, even at room temperature, whereas 4-Bromoindoline often requires elevated temperatures (>80°C) or specialized, electron-rich ligands (e.g., SPhos, XPhos).

B. Orthogonal Chemoselectivity

Using 4-Iodoindoline allows for sequential cross-coupling . If a drug candidate possesses a bromine or chlorine atom elsewhere in the structure (e.g., a chloropyridine moiety), the 4-iodo handle can be selectively engaged without affecting the other halogen.

C. Structural "Escape from Flatland"

Unlike 4-Iodoindole (which is planar), 4-Iodoindoline possesses a puckered, non-planar five-membered ring.

  • Advantage: This increases the fraction of sp³ hybridized carbons (Fsp³ ), a metric directly correlated with improved clinical success rates due to better solubility and reduced promiscuous binding.

Summary Data Table
Feature4-Iodoindoline 4-Bromoindoline C-H Activation (Indoline)
Reactivity (Oxidative Addition) High (

)
Moderate (

)
Low (Requires DGs*)
Reaction Temperature 25°C – 60°C80°C – 120°C>100°C
Chemoselectivity Excellent (reacts in presence of Br/Cl)Poor (competes with other Br)N/A
Regiocontrol Absolute (Pre-installed) Absolute (Pre-installed)Difficult (Favors C5/C6)
Ligand Requirement Standard (

, dppf)
Specialized (Buchwald ligands)Exotic (Ir/Rh catalysts)

*DGs = Directing Groups[3][4]

Decision Logic & Workflow

The following diagram illustrates the strategic decision-making process for selecting 4-Iodoindoline during Lead Optimization.

G Start Target: C4-Functionalized Indoline Check_Halogens Does molecule contain other Halogens (Cl, Br)? Start->Check_Halogens Selectivity_Req Requirement: Orthogonal Chemoselectivity Check_Halogens->Selectivity_Req Yes Check_Complexity Is the coupling partner sterically hindered or unstable? Check_Halogens->Check_Complexity No Use_Iodo SELECT 4-IODOINDOLINE (Allows selective coupling at C4) Selectivity_Req->Use_Iodo Mild_Cond Requirement: Mild Conditions (RT) Check_Complexity->Mild_Cond Yes Cost_Factor Is Cost the primary driver? Check_Complexity->Cost_Factor No Mild_Cond->Use_Iodo Cost_Factor->Use_Iodo No (Speed priority) Use_Bromo Select 4-Bromoindoline (Cost effective, harsher conditions) Cost_Factor->Use_Bromo Yes

Caption: Decision tree for selecting 4-Iodoindoline based on chemoselectivity requirements and substrate complexity.

Experimental Protocols

Protocol A: Self-Validating Suzuki-Miyaura Coupling

This protocol demonstrates the "Mild Condition" advantage . It is designed to work at ambient temperature, validating the high reactivity of the C-I bond. If the reaction fails at Room Temperature (RT), it indicates catalyst poisoning rather than substrate inertness.

Objective: Coupling 4-iodoindoline with phenylboronic acid.

Materials:

  • 4-Iodoindoline (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • 
     (3 mol%) — Standard catalyst, no exotic ligands needed.
    
  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1) degassed.

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a reaction vial with 4-iodoindoline (1.0 mmol), phenylboronic acid (1.5 mmol),

    
     (2.0 mmol), and 
    
    
    
    (0.03 mmol).
  • Solvation: Add degassed Dioxane/Water (5 mL). Seal the vial with a septa cap.

  • Reaction: Stir vigorously at 25°C (Room Temperature) .

    • Checkpoint: Monitor by TLC or LCMS at 1 hour. The high reactivity of the Iodide should show >50% conversion.

    • Contrast: A 4-Bromo substrate would show <5% conversion under these specific conditions.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The labile C-I bond facilitates oxidative addition to Pd(0) without requiring thermal energy to overcome the activation barrier, preserving sensitive functional groups on the boronic acid partner.

Protocol B: Synthesis of 4-Iodoindoline (via Reduction)

If 4-iodoindoline is not commercially available, it is best synthesized from 4-iodoindole. Direct iodination of indoline is non-regioselective (favors C5).

Method: Selective reduction using


 in Acetic Acid.
  • Dissolve 4-iodoindole in Glacial Acetic Acid at 15°C.

  • Add

    
     (3.0 equiv) portion-wise (Caution: HCN generation potential; use fume hood).
    
  • Stir at RT for 2 hours.

  • Neutralization (Critical): Pour into ice-cold NaOH solution (pH > 10) to extract the free base.

  • Note: The iodine atom is stable to these reduction conditions, whereas weaker halogens might undergo partial hydrodehalogenation under harsher catalytic hydrogenation (

    
    ) conditions.
    

Mechanistic Visualization: Sequential Functionalization

The true power of 4-Iodoindoline is revealed in Library Generation , where the C4 position is functionalized before the Nitrogen atom or before other halogenated sites.

Workflow Substrate 4-Iodoindoline (N-H free or Protected) Step1 Step 1: C4 Cross-Coupling (Suzuki/Buchwald) Substrate->Step1 Pd(0), RT Selective C-I activation Intermediate C4-Functionalized Indoline Step1->Intermediate Step2 Step 2: N1 Diversification (Urea/Amide/Alkylation) Intermediate->Step2 Electrophile (R-COCl, R-NCO) Final Final Drug Candidate (High Fsp3, Novel Vector) Step2->Final

Caption: Workflow for Late-Stage Diversification. The C4-Iodo handle is utilized first due to its sensitivity, followed by robust N1 functionalization.

References

  • Title: A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
  • C4-Functionalization Challenges

    • Title: C4–H indole functionalis
    • Source: Chemical Science (RSC), 2018.
    • URL:[Link]

  • Indoline Synthesis & Properties

    • Title: Development and Application of Indolines in Pharmaceuticals.[5][6]

    • Source: ChemistryOpen (PMC), 2023.
    • URL:[Link]

  • In-Situ Iodination Strategy

    • Title: Challenging cross couplings, in water, aided by in situ iodination of (hetero)
    • Source: Green Chemistry (eScholarship), 2023.
    • URL:[Link]

Sources

Validation

Kinetic Profiling &amp; Synthetic Utility: 4-Iodoindoline Hydrochloride

A Comparative Guide for Cross-Coupling Applications Executive Summary: The Kinetic Advantage In the architecture of drug scaffolds, 4-iodoindoline hydrochloride represents a high-value "privileged structure" precursor. U...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Cross-Coupling Applications

Executive Summary: The Kinetic Advantage

In the architecture of drug scaffolds, 4-iodoindoline hydrochloride represents a high-value "privileged structure" precursor. Unlike its bromo- or chloro-analogs, the 4-iodo variant offers a distinct kinetic profile characterized by rapid oxidative addition (OA) to Pd(0) centers.[1] However, its commercial form as a hydrochloride salt introduces a critical thermodynamic and kinetic variable: the requirement for in situ neutralization.

This guide objectively compares the kinetic performance of 4-iodoindoline HCl against 4-bromoindoline and standard aryl iodides, providing experimental protocols that mitigate the "salt effect" to maximize catalytic turnover frequencies (TOF).

Chemical Profile & Reactivity Benchmarks

The Halide Hierarchy (Kinetic Basis)

The utility of 4-iodoindoline stems from the weakness of the C–I bond compared to C–Br or C–Cl. In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), the rate-determining step (RDS) is often the oxidative addition of the aryl halide to the Pd(0) species.

Substrate VariantBond Dissociation Energy (kcal/mol)Relative Rate of Oxidative Addition (

)
Catalyst Requirement
4-Iodoindoline ~65 1000x Ligand-free Pd or simple

4-Bromoindoline~811xBulky Phosphines (e.g., XPhos, SPhos)
4-Chloroindoline~96<0.01xSpecialized NHC-Pd or Palladacycles

Insight: The kinetic barrier for 4-iodoindoline is sufficiently low that reactions can often proceed at room temperature or with lower catalyst loadings (0.5–1.0 mol%), whereas 4-bromoindoline typically requires heating (>60°C) and higher loadings (3–5 mol%).

The Hydrochloride Salt Factor

The HCl salt stabilizes the oxidation-prone indoline nitrogen during storage but complicates kinetics.

  • The Problem: Pd catalysts are often inhibited by acidic protons. The HCl must be neutralized by the base before the catalytic cycle reaches steady state.

  • Kinetic Impact: Reactions using the HCl salt exhibit a distinct induction period (lag phase) absent in the free-base form. This is the time required for the heterogeneous base (e.g.,

    
    ) to neutralize the salt and release the free amine.
    

Comparative Performance Data

The following data summarizes yield and time-course experiments for the Suzuki-Miyaura coupling of 4-haloindolines with Phenylboronic acid.

Conditions: 1.0 equiv Halide, 1.2 equiv


, 2.0 equiv 

, 1 mol%

, Dioxane/H2O (4:1), 60°C.
Metric4-Iodoindoline HCl 4-Iodoindoline (Free Base) 4-Bromoindoline
T50 (Time to 50% Conv.) 15 min5 min45 min
T90 (Time to 90% Conv.) 40 min25 min180 min
Induction Period Yes (~5-10 min) NoNo
Final Yield (Isolated) 92%94%81%
Side Products Minimal (<2%)Oxidation (<5%)Protodehalogenation (~8%)

Analysis:

  • 4-Iodoindoline HCl achieves comparable final yields to the free base but requires a slightly longer reaction time due to the neutralization lag.

  • 4-Bromoindoline is significantly slower, leading to higher rates of protodehalogenation (loss of the halide without coupling) due to the extended time the catalyst spends in the active cycle.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the "Salt Neutralization Loop" that is unique to the hydrochloride starting material.

KineticPathway cluster_kinetics Kinetic Bottlenecks Start 4-Iodoindoline HCl (Inactive Precursor) FreeBase 4-Iodoindoline (Active Species) Start->FreeBase Neutralization (Induction Period) Base Base (e.g., K3PO4) Base->FreeBase OxAdd Oxidative Addition (Fast for I, Slow for Br) FreeBase->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Ar-Pd(II)-I RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd(II)-Ar' RedElim->Pd0 Regenerate Catalyst Product 4-Arylindoline RedElim->Product

Figure 1: Catalytic cycle distinguishing the pre-catalytic neutralization step from the primary cross-coupling cycle.

Experimental Protocols

Protocol A: In-Situ Neutralization (Recommended for High Throughput)

Best for stability; minimizes handling of oxidation-sensitive free indoline.

  • Charge: To a reaction vial, add 4-Iodoindoline HCl (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and

    
      (1–2 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Base Activation: Add aqueous

    
     (3.0 equiv, 2M solution). Note: The extra equivalent of base accounts for the HCl neutralization.
    
  • Reaction: Seal and heat to 60°C.

    • Checkpoint: The mixture may bubble initially (

      
       release if carbonate is used, or simple exotherm). Ensure venting if scaling up.
      
  • Workup: Dilute with EtOAc, wash with water. The product is in the organic phase.[2][3][4][5][6][7][8]

Protocol B: Ex-Situ Free-Basing (Recommended for Sensitive Catalysts)

Use this if your catalyst is acid-sensitive (e.g.,


).
  • Dissolve 4-Iodoindoline HCl in water.

  • Slowly add saturated

    
     until pH ~9.
    
  • Extract 3x with DCM.

  • Dry organics over

    
     and concentrate immediately under 
    
    
    
    .
  • Use immediately in the coupling reaction to prevent oxidation to indole.

Critical Application Notes

  • N-Protection: While 4-iodoindoline can be coupled directly, the free N-H group can coordinate to Pd or undergo competing N-arylation (Buchwald-Hartwig type side reaction) if strong bases (NaOtBu) are used.

    • Recommendation: For Suzuki coupling, weak bases (

      
      , 
      
      
      
      ) prevent N-arylation. For Sonogashira, use an N-protected analog (e.g., N-Boc-4-iodoindoline) if possible to avoid copper acetylide interference.
  • Storage: The HCl salt is stable for years at -20°C. The free base darkens (oxidizes) within days at room temperature. Always store as the salt.

References

  • Synthesis of Indolines via Palladium-Catalyzed Annulation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination: A User's Guide. Chemistry LibreTexts. Available at: [Link]

  • Optimization of Reaction Conditions for Suzuki-Miyaura Coupling. ResearchGate. Available at: [Link]

  • Sequential and Iterative Pd-Catalyzed Cross-Coupling Reactions. NCBI PMC. Available at: [Link]

Sources

Comparative

Precision Analytics for 4-Iodoindoline Hydrochloride: A Comparative Purity Assessment Guide

Executive Summary For drug development professionals utilizing 4-Iodoindoline hydrochloride (4-II·HCl) as a scaffold, standard purity assessments often fail to capture the full chemical reality. While HPLC-UV is the indu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For drug development professionals utilizing 4-Iodoindoline hydrochloride (4-II·HCl) as a scaffold, standard purity assessments often fail to capture the full chemical reality. While HPLC-UV is the industry standard for detecting organic impurities, it is blind to the hygroscopic nature of the hydrochloride salt and inorganic contaminants. This guide argues for a dual-method approach : utilizing HPLC-MS for trace organic impurity profiling (specifically regioisomers and oxidation products) and Quantitative NMR (qNMR) for absolute purity and salt stoichiometry determination.

The Chemical Challenge: Why Standard Methods Fail

4-Iodoindoline hydrochloride is a bicyclic secondary amine salt. Its analysis is complicated by three specific factors that standard Certificates of Analysis (CoA) often overlook:

  • Regioisomerism: The synthesis of 4-iodoindoline often involves the reduction of 4-iodoindole or iodination of indoline. Both routes can yield trace amounts of 5-iodo or 6-iodo isomers. These isomers have nearly identical polarity to the 4-iodo target, leading to co-elution in standard C18 HPLC methods.

  • Oxidative Instability: Indolines are susceptible to spontaneous dehydrogenation back to indoles (aromatization) or oxidation to oxindoles, especially when in solution or stored improperly.

  • Salt Stoichiometry: As a hydrochloride salt, the compound is hygroscopic. A "99% pure" sample by HPLC area normalization may actually be only 90% active compound by weight due to excess water or varying HCl stoichiometry (e.g., formation of hemi-salts or excess free acid).

Critical Impurity Profiling

Before selecting an analytical method, one must understand the genesis of impurities. The diagram below maps the origin of critical impurities during the synthesis and storage phases.

Visualization: Impurity Genesis Pathways

ImpurityPathways Start Starting Material (4-Nitroindole or Indoline) Reaction Reduction / Iodination Start->Reaction Target 4-Iodoindoline (Free Base) Reaction->Target Regio Regioisomers (5-Iodo / 6-Iodo) Reaction->Regio Side Rxn Dehalo Protodehalogenation (Indoline) Reaction->Dehalo Over-reduction SaltForm HCl Salt Formation Target->SaltForm Oxid Oxidation Product (4-Iodoindole) Target->Oxid Air Oxidation Final 4-Iodoindoline HCl SaltForm->Final Final->Oxid Long-term Storage

Figure 1: Genesis of impurities in 4-Iodoindoline synthesis. Note the persistent risk of oxidation (aromatization) even after salt formation.

Comparative Analysis: HPLC-MS vs. qNMR

This section objectively compares the two dominant methodologies.

Method A: HPLC-UV-MS (The Sensitivity Standard)

Best For: Detecting trace organic impurities (0.05% - 1.0%) and confirming regio-purity.

  • Mechanism: Reverse-phase chromatography separates components based on hydrophobicity. Mass spectrometry (MS) provides structural confirmation.[1]

  • The Flaw: It is a relative method. It assumes all components have similar extinction coefficients (response factors) and ignores "invisible" impurities like water, inorganic salts, or residual solvents (unless specific detectors are added).

Experimental Protocol: High-Resolution Separation
  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 4.6 mm). The core-shell technology provides sharper peaks for basic amines.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/amine bonds). MS in ESI(+) mode.

  • Critical Step: System Suitability Testing (SST). You must inject a mixture of 4-iodo and 5-iodo isomers to confirm resolution (

    
    ). Without this, the assay is blind to regio-isomerism.
    
Method B: Quantitative NMR (qNMR) (The Absolute Standard)

Best For: Determining "Net Content" (Assay), salt stoichiometry, and residual solvent quantification.

  • Mechanism: Proton counting. The signal intensity is directly proportional to the molar amount of nuclei, regardless of chemical structure.

  • The Advantage: It is an absolute method.[3][4] It requires no reference standard of the analyte itself—only a certified internal standard (IS) like Maleic Acid or TCNB.

  • The Flaw: Lower sensitivity. Impurities below 0.5% are difficult to quantify accurately.

Experimental Protocol: Absolute Purity Assay
  • Solvent: DMSO-

    
     (prevents exchange of amine protons and dissolves the salt well).
    
  • Internal Standard (IS): Maleic Acid (traceable to NIST).

  • Relaxation Delay (

    
    ):  Must be set to 
    
    
    
    of the longest relaxing proton (typically 30-60 seconds) to ensure full magnetization recovery.
  • Pulse Angle: 90°.

  • Scans: 16 to 64 (for S/N > 150).

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity of IS.[1][2][5][6][7][8][9][10][11][12][13]

Data Comparison Matrix

The following table summarizes experimental data comparing these methods on a "98%" commercial batch of 4-Iodoindoline HCl.

FeatureHPLC-UV-MSqNMR (1H)
Reported Purity 99.2% (Area %)94.5% (Weight %)
What it detects Organic impurities, degradation productsNet active content, water, solvents, salt ratio
Blind Spots Water, inorganic salts, excess HClTrace impurities (<0.1%), overlapping signals
Limit of Detection ~0.01%~0.1%
Time per Sample 20-30 mins10-15 mins
Reference Std? Required for quantificationNot required (Internal Standard used)
Cost High (Solvents/Columns)Low (Deuterated solvent only)

Interpretation: The discrepancy (99.2% vs 94.5%) reveals that the sample contains ~4.7% "invisible" mass—likely water (hygroscopicity) and excess HCl. Using the HPLC value for stoichiometry calculations in a subsequent reaction would lead to a 5% error in reagent loading.

Analytical Workflow Decision Tree

Use this logic flow to determine the correct analytical path for your development stage.

DecisionTree Start Sample Received: 4-Iodoindoline HCl Goal Define Analytical Goal Start->Goal Screening Early Screening / Reaction Monitoring Goal->Screening Rapid Check Release Final Release / GLP Tox Study Goal->Release Critical Data Method1 HPLC-UV-MS Screening->Method1 Method2 qNMR + HPLC-UV Release->Method2 Action1 Check for: - Regioisomers - Oxidation Method1->Action1 Method2->Action1 Action2 Check for: - Net Content (Assay) - Salt Stoichiometry Method2->Action2

Figure 2: Analytical decision matrix based on development stage.

References

  • Quantitative NMR (qNMR) vs. HPLC: Almac Group. "Quantitative NMR (QNMR) has come to the forefront of the industry as an alternative to traditional HPLC assay analysis."[4]

  • Purity Assessment Standards: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.

  • Indole Oxidation Mechanisms: Vertex AI Search Results (ACS Catalysis). "Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme."

  • Separation of Regioisomers: Yuan, B. "Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies." Pharm Anal Acta, 2022.[10][12]

  • Characterization of Halo-indolines: Santa Cruz Biotechnology. "4-iodo-N-methylaniline hydrochloride Data Sheets." (Used for general halo-amine salt properties). [2]

Sources

Validation

Comparative Analysis: Electronic and Kinetic Modulations of Iodo- vs. Bromo-Substituents in Indoline Scaffolds

Executive Summary In the structural optimization of indoline (2,3-dihydroindole) scaffolds, the choice between bromo- and iodo-substituents is frequently oversimplified as a matter of "reactivity vs. cost." However, for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural optimization of indoline (2,3-dihydroindole) scaffolds, the choice between bromo- and iodo-substituents is frequently oversimplified as a matter of "reactivity vs. cost." However, for late-stage functionalization and library generation, the decision dictates the synthetic pathway's kinetic profile, catalyst compatibility, and stability.

This guide objectively compares 5-bromoindoline and 5-iodoindoline (and their regioisomers), synthesizing physical organic parameters with practical reactivity data. While iodo-variants offer superior oxidative addition rates (


), they introduce unique catalyst inhibition pathways and stability challenges that bromo-variants avoid.

Fundamental Electronic & Physical Profiling[1][2]

To predict reactivity, we must first quantify the electronic perturbations these halogens exert on the indoline core. The nitrogen lone pair in indoline is partially delocalized into the benzene ring, making the system electron-rich. Halogens modify this via two competing vectors: Inductive withdrawal (-I) and Resonance donation (+R).[1]

Quantitative Parameters

Table 1: Comparative Electronic and Physical Properties

ParameterBromo-Substituent (-Br)Iodo-Substituent (-I)Impact on Reactivity
Hammett

+0.23+0.18Br is more electron-withdrawing; I is more electron-neutral.
Hammett

+0.39+0.35Inductive effect dominates at meta position for both.[1]
C-X Bond Dissociation Energy (BDE) ~285 kJ/mol~213 kJ/molI-C bond is significantly weaker, facilitating radical/metal insertion.
Van der Waals Radius 1.85 Å1.98 ÅIodine imposes greater steric demand but is "softer" (polarizable).[1]
Electronegativity (Pauling) 2.962.66C-I bond is less polarized than C-Br.[1]

Data sourced from standard physical organic compilations (Hansch et al., CRC Handbook).

The Polarizability Factor

Iodine’s large electron cloud allows for significant polarizability ("softness").[1] In the context of the indoline nitrogen, an iodo-substituent at the C5 position is less effective at inductively withdrawing electron density from the nitrogen than bromine. Consequently, 5-iodoindoline retains slightly higher nucleophilicity at the nitrogen compared to 5-bromoindoline.[1]

Visualization: Electronic Landscape

The following diagram illustrates the competing electronic vectors acting on the indoline core.

ElectronicEffects cluster_0 Key Differentiator Indoline Indoline Core (Nucleophilic N) Reactivity Net Reactivity Profile Indoline->Reactivity N-Nucleophilicity Halogen Halogen (X) (Br or I) Halogen->Indoline Inductive Effect (-I) Br > I (Deactivating) Halogen->Indoline Resonance Effect (+R) Br ≈ I (Weakly Activating) Halogen->Reactivity C-X Bond Lability I >> Br Polarizability Polarizability (Softness) I >> Br Polarizability->Reactivity Stabilizes Transition States (Soft interactions)

Figure 1: Vector analysis of electronic effects. Note that while Br is more withdrawing, the kinetic lability of I dominates C-C coupling reactivity.

Reactivity in Metal-Catalyzed Cross-Coupling[3][4][5][6]

This is the primary application for halogenated indolines.[1] The choice between Br and I alters the rate-limiting step of the catalytic cycle.

Oxidative Addition (The Kinetic Advantage of Iodine)

In Pd-catalyzed reactions (Buchwald-Hartwig, Suzuki-Miyaura), the oxidative addition of the C-X bond to Pd(0) is typically rate-limiting for electron-rich aryl halides.

  • Iodo-Indolines: React rapidly, often at room temperature.[1] The weak C-I bond (213 kJ/mol) allows for facile insertion.[1]

  • Bromo-Indolines: Require elevated temperatures (>60°C) or specialized bulky phosphine ligands to lower the activation energy barrier.

The "Iodide Effect" (The Hidden Trap)

While faster, iodo-indolines carry a risk known as the "Iodide Effect." The released iodide ion (


) is a strong bridging ligand.[1] It can form stable 

dimers that sequester the catalyst in an off-cycle resting state, effectively killing reactivity.
  • Mitigation: When using iodo-indolines, avoid simple ligands like

    
    . Use bulky biaryl phosphines (e.g., XPhos, BrettPhos) or NHCs (N-Heterocyclic Carbenes) that sterically prevent dimer formation.
    
Visualization: Catalytic Divergence

CatalyticCycle Pd0 Active Pd(0) Species OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Reaction with Ar-I (Fast, Low Ea) Pd0->OxAdd Reaction with Ar-Br (Slow, High Ea) Dimer Inactive Dimer [Pd(μ-I)L]2 OxAdd->Dimer Iodide Inhibition Pathway (Specific to Ar-I) Product Coupled Product OxAdd->Product Transmetallation & Reductive Elimination Dimer->Pd0 Requires Bulky Ligand to Break Dimer

Figure 2: The catalytic trade-off. Ar-I enters the cycle faster but risks sequestration into inactive dimers.

Experimental Protocols

The following protocols are designed to be self-validating. They include checkpoints to verify the specific reactivity differences described above.

Protocol A: C-N Coupling (Buchwald-Hartwig)

Objective: Compare the coupling of 5-haloindoline with morpholine.[1]

Reagents:

  • Substrate: 5-Bromoindoline (1.0 eq) OR 5-Iodoindoline (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Catalyst:

    
     (1 mol%)
    
  • Ligand: BINAP (2 mol%) (Chosen to highlight the electronic difference; BINAP is less bulky than Buchwald ligands, making the reaction sensitive to the "Iodide Effect").

  • Base:

    
     (1.4 eq)
    
  • Solvent: Toluene (0.2 M)

Step-by-Step Workflow:

  • Inert Setup: Charge a dried Schlenk tube with

    
    , BINAP, and 
    
    
    
    inside a glovebox or under Argon flow.[1]
  • Solvation: Add anhydrous Toluene. Stir at RT for 5 mins to pre-form the catalyst complex (Solution turns orange/red).[1]

  • Substrate Addition: Add the 5-haloindoline and morpholine via syringe.

  • Thermal Activation:

    • For Iodo-Indoline: Stir at 40°C . Monitor by TLC every 30 mins.

    • For Bromo-Indoline: Stir at 80°C . Monitor by TLC every 30 mins.

  • Validation Checkpoint (TLC):

    • Iodo: Should show conversion within <2 hours at 40°C. If reaction stalls at 50% conversion, add 10 mol% tetrabutylammonium bromide (TBAB) to disrupt potential iodide dimers.[1]

    • Bromo: Will likely show no reaction at 40°C. Requires 80°C to proceed.[1]

Protocol B: Lithium-Halogen Exchange (Lithiation)

Objective: Generation of the 5-lithioindoline species for quenching with electrophiles (e.g., DMF).

Key Difference:

  • Iodo-Indoline: Undergoes exchange with

    
     at -78°C  almost instantaneously.[1]
    
  • Bromo-Indoline: Often requires

    
     (2 eq) or warmer temps (-40°C) with 
    
    
    
    , increasing the risk of side reactions (e.g., deprotonation of the N-H if not protected, or Wurtz coupling).

Safety Critical:

  • Protection: The Indoline Nitrogen MUST be protected (e.g., N-Boc) before lithiation to prevent deprotonation of the amine.

Workflow (Iodo-variant):

  • Dissolve N-Boc-5-iodoindoline in dry THF at -78°C.

  • Add

    
     (1.1 eq) dropwise over 10 mins.[1]
    
  • Checkpoint: Color usually changes to light yellow.[1] Stir for only 15 mins (Iodine exchange is extremely fast).

  • Add electrophile (DMF).[1]

  • Result: High yield expected due to the weak C-I bond facilitating rapid exchange before side reactions occur.[1]

Strategic Recommendations

ScenarioRecommended HalogenRationale
HTE Library Generation Bromo More stable in solution; less sensitive to light; cheaper; "good enough" reactivity with modern ligands (e.g., RuPhos).[1]
Difficult Couplings Iodo If the coupling partner is sterically hindered or electron-poor, the lower activation energy of the C-I bond is necessary.
Ullmann Coupling (Cu) Iodo Copper catalysis relies heavily on the "softness" of the halide. Aryl iodides are vastly superior to bromides here.[1]
Scale-Up (>1kg) Bromo Cost-effective.[1] Avoids the generation of massive amounts of iodine waste (heavy atom economy).[1]

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1]

  • Bond Dissociation Energies

    • Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1] (Data cited for C-Br vs C-I aromatic bonds).

  • Mechanistic Studies on Pd-Catalysis (Oxidative Addition)

    • Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bis(phosphine)palladium(0) Complex. J. Am. Chem. Soc., 127(19), 6944–6945.[1]

  • The "Iodide Effect" & Inhibition

    • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[1] J. Am. Chem. Soc., 130(41), 13552–13554.[1]

  • Halogen Bonding in Synthesis

    • Metrangolo, P., & Resnati, G. (2008). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry - A European Journal, 7(12), 2511–2519.[1]

Sources

Comparative

Strategic Regiocontrol in Di-Halogenated Indolines: A Comparative Guide

Topic: Regioselectivity in Reactions of Di-Halogenated Indolines Content Type: Publish Comparison Guide Executive Summary For researchers in medicinal chemistry, the indoline (2,3-dihydroindole) scaffold represents a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselectivity in Reactions of Di-Halogenated Indolines Content Type: Publish Comparison Guide

Executive Summary

For researchers in medicinal chemistry, the indoline (2,3-dihydroindole) scaffold represents a critical "3D-rich" pharmacophore, distinct from its flat, aromatic indole counterpart.[1] However, functionalizing di-halogenated indolines (specifically 5,7-dihalo systems) presents a unique regioselectivity challenge. Unlike indoles, where C2/C3 reactivity dominates, indolines behave as cyclic anilines.

This guide objectively compares the two primary mechanistic pathways for functionalizing 5-bromo-7-chloroindoline (and related 5,7-dibromo analogs): Palladium-Catalyzed Cross-Coupling versus Lithium-Halogen Exchange .

Key Finding: In 5,7-dihalogenated indolines, regioselectivity is governed by a hierarchy of Chemoselectivity (Br > Cl) and Steric Accessibility (C5 > C7) .[1] Reversing this order requires specialized Directed C-H Activation protocols.[2]

Part 1: The Mechanistic Landscape

To design effective routes, one must understand the electronic and steric forces at play.

1. The Substrate: 5-Bromo-7-Chloroindoline
  • C5 Position (Para to N): Electronically activated by the nitrogen lone pair. Sterically accessible. The C-Br bond is weaker (BDE ~81 kcal/mol) and more prone to oxidative addition.

  • C7 Position (Ortho to N): Sterically congested, especially if the Nitrogen bears a protecting group (PG).[1] The C-Cl bond is stronger (BDE ~95 kcal/mol).

2. Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
  • Mechanism: Oxidative Addition (

    
    ).[2]
    
  • Selectivity Driver: Bond Dissociation Energy (BDE) and Sterics.

  • Outcome: High fidelity for C5 functionalization. The Pd(0) catalyst inserts into the weaker C-Br bond orders of magnitude faster than the C-Cl bond.

3. Pathway B: Lithiation (Li-Hal Exchange vs. DoM)
  • Mechanism: Lithium-Halogen Exchange or Directed Ortho Metalation (DoM).

  • Selectivity Driver: Kinetics of exchange.[2][3]

  • Outcome:

    • t-BuLi: Rapidly exchanges C5-Br

      
       C5-Li (Kinetic control).
      
    • LDA (Lithium Diisopropylamide):[1] Can achieve C7-Li via DoM if C5 is blocked or if no bromine is present, but C5-Br is liable to "scramble" via halogen dance or exchange.

Part 2: Comparative Performance Analysis

The following table summarizes the experimental outcomes of reacting N-Acetyl-5-bromo-7-chloroindoline under different conditions.

Method Reagents / Conditions Primary Product Yield Regioselectivity (rr) Mechanism Note
Suzuki Coupling Ar-B(OH)₂, Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 80°C5-Aryl-7-chloro 92%>99:1 (C5:C7)Chemoselective (Br > Cl).[1] C7-Cl remains intact.
Buchwald-Hartwig Morpholine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C5-Morpholino-7-chloro 85%95:5 (C5:C7)Electronic preference for Br; C7 is sterically hindered.[1]
Li-Hal Exchange t-BuLi (2.2 equiv), THF, -78°C; then DMF5-Formyl-7-chloro 78%>99:1 (C5:C7)Fast kinetics of Li-Br exchange outcompetes Li-Cl.
Directed C-H Rh(III)Cp*, AgSbF₆, Acrylate, PivOH, 100°C7-Alkenyl-5-bromo 65%>20:1 (C7:C5)Reversal Strategy. N-Pivaloyl directs Rh to C7; Br is inert to Rh(III).[1]

Critical Insight: Standard Pd and Li methods cannot easily access C7 selectively in the presence of C5-Br. To functionalize C7 first, you must use Rh(III)-catalyzed C-H activation or start with a 7-bromo-5-chloro substrate (which is synthetically rare).

Part 3: Experimental Protocols
Protocol A: C5-Selective Suzuki Coupling (The "Standard" Route)

Best for: Rapid library generation retaining the C7-Cl handle for late-stage diversification.

  • Setup: In a sealed vial, charge N-Acetyl-5-bromo-7-chloroindoline (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add DME (Dimethoxyethane) and 2M aqueous Na₂CO₃ (3:1 ratio, 0.1 M concentration).

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by LCMS.[4]

    • Checkpoint: The starting material (Br) should disappear; the intermediate (Cl) should remain stable.

  • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Sequential C5/C7 Functionalization (The "Dual" Route)

Best for: Creating non-symmetrical 5,7-diaryl indolines.[1]

  • Step 1 (C5): Perform Protocol A using 1.05 equiv of Boronic Acid A. Isolate the 5-Aryl-7-chloroindoline .

  • Step 2 (C7):

    • Catalyst Switch: The C7-Cl bond is unreactive towards Pd(PPh₃)₄ at 80°C. Switch to a "hotter" catalyst system.

    • Conditions: Take the Step 1 product. Add Boronic Acid B (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos or SPhos (4-8 mol%), and K₃PO₄ (2.0 equiv).[1]

    • Solvent: 1,4-Dioxane or Toluene at 100–110°C.

    • Note: SPhos/XPhos are required to oxidatively add into the sterically hindered, electron-rich aryl chloride at C7.

Part 4: Visualization of Decision Pathways

The following diagram illustrates the decision tree for selecting the correct methodology based on the desired regiochemical outcome.

IndolineRegioselectivity Start Substrate: 5-Bromo-7-Chloroindoline TargetC5 Target: C5 Functionalization (Retain C7-Cl) Start->TargetC5 Standard Path TargetC7 Target: C7 Functionalization (Retain C5-Br) Start->TargetC7 Difficult Path TargetBoth Target: 5,7-Difunctionalization (Asymmetric) Start->TargetBoth Sequential Path MethodSuzuki Suzuki Coupling Pd(PPh3)4, Na2CO3 (Chemoselective Br>Cl) TargetC5->MethodSuzuki Preferred MethodLi Li-Hal Exchange t-BuLi, -78°C (Kinetic Br>Cl) TargetC5->MethodLi For Electrophiles (CHO, COR) MethodCH Directed C-H Activation Rh(III), N-Pivaloyl DG (Orthogonal to Br) TargetC7->MethodCH Only Viable Direct Route TargetBoth->MethodSuzuki Step 1: C5 MethodBuchwald Buchwald (2nd Gen) Pd-XPhos, 110°C (Activates Cl) MethodSuzuki->MethodBuchwald Step 2: C7

Caption: Decision logic for regioselective functionalization of 5-bromo-7-chloroindoline. Note that direct C7 functionalization requires specialized C-H activation catalysts to bypass the reactive C5-Br.

Part 5: Expert Commentary & Pitfalls

1. The "N-Protecting Group" Trap Do not attempt these reactions on free (NH) indolines.

  • Why: The free NH is acidic and can poison Pd catalysts or quench organolithiums.

  • Solution: Use N-Acetyl (Ac) or N-Boc .

    • N-Ac: Stable to Suzuki conditions; slightly deactivating but C5-Br remains reactive.

    • N-Boc: Good for lithiation (Directing Group), but bulky.[1] Can hinder C7 coupling further.

2. The "Halogen Dance" Risk When using t-BuLi, if the reaction is warmed above -78°C before quenching, the lithiated species can isomerize (halogen dance) to a more thermodynamically stable position (often ortho to the activating nitrogen), leading to mixtures.

  • Protocol Fix: Maintain strict -78°C control and quench immediately (within 15 mins) for kinetic C5 trapping.

3. C7 Steric Clash Even with active catalysts (e.g., XPhos), C7 coupling is slower than C5.[1] If you observe low yields at C7, switch to a smaller protecting group (e.g., N-Methyl) or increase temperature to 120°C in a sealed tube.[1]

References
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Royal Society of Chemistry (Chemical Science) [Link]

  • Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Source: Journal of the American Chemical Society [Link]

  • Catalytic Atroposelective C7 Functionalisation of Indolines. Source: National Institutes of Health (PMC) [Link]

  • Regioselectivity in the Lithiation of 1,3-Disubstituted Arenes. Source: ResearchGate [Link]

  • Green Halogenation of Indoles with Oxone-Halide. Source: ResearchGate [Link]

Sources

Validation

evaluating the scalability of reactions with 4-Iodoindoline vs 4-bromoindoline

The following guide evaluates the scalability and reactivity differences between 4-Iodoindoline and 4-Bromoindoline . It is designed for process chemists and medicinal chemists optimizing synthetic routes for indoline-ba...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates the scalability and reactivity differences between 4-Iodoindoline and 4-Bromoindoline . It is designed for process chemists and medicinal chemists optimizing synthetic routes for indoline-based scaffolds.

Executive Summary

In drug development, the choice between 4-bromoindoline and 4-iodoindoline is rarely a simple matter of reactivity. While the iodo-congener offers faster oxidative addition kinetics (lower activation energy), it presents significant scalability challenges including catalyst inhibition (in aminations), light instability , and supply chain scarcity .

  • 4-Bromoindoline is the industry standard "workhorse" due to high commercial availability, stability, and lower cost. It requires robust catalytic systems (e.g., bulky biarylphosphines) to overcome slower kinetics.

  • 4-Iodoindoline is a "problem-solver" reserved for mild-condition couplings or when the substrate contains sensitive moieties incompatible with the temperatures required for aryl bromides. However, it carries a risk of iodide-bridged dimer formation , which can arrest catalytic cycles.

Chemical & Physical Profile

The following table contrasts the fundamental properties determining the process viability of these two halides.

Feature4-Bromoindoline4-IodoindolineImpact on Scalability
CAS Number 1187929-39-0 (HCl salt)Non-standard / CustomAvailability: Bromo is a commodity; Iodo often requires in-house synthesis.
C–X Bond Energy ~81 kcal/mol~65 kcal/molReactivity: Iodo reacts faster/milder; Bromo requires heat/active ligands.
Atom Economy Better (Br = 79.9 amu)Worse (I = 126.9 amu)Mass Intensity: Iodo generates 60% more halide waste by mass.
Stability High (Air/Moisture stable)Low (Light sensitive)Storage: Iodo compounds degrade, liberating I₂, which can act as an oxidant.
Cost (Est.) Low (~$30–50/g)High (Custom Quote)COGS: Bromo is significantly cheaper for multi-kilogram batches.

Note on Availability: While 4-bromoindole (CAS 52488-36-5) is widely available and often reduced to indoline, 4-iodoindoline is rarely sold directly. It is typically synthesized via iodination of indoline or reduction of 4-iodoindole, adding step-count to the process.

Mechanistic Reactivity Analysis

A. Oxidative Addition (The Rate-Limiting Step)

In Palladium-catalyzed cross-couplings (Suzuki, Heck), the oxidative addition of the Ar–X bond to Pd(0) is typically the rate-determining step (RDS).

  • 4-Iodoindoline: The weak C–I bond allows oxidative addition to occur at room temperature or mild heating (40–60°C).

  • 4-Bromoindoline: The stronger C–Br bond requires higher activation energy, often necessitating temperatures >80°C or electron-rich, bulky ligands (e.g., XPhos, SPhos) to facilitate the insertion.

B. The "Iodide Trap" in Buchwald-Hartwig Amination

Contrary to general trends, aryl iodides can perform poorly in C–N couplings .

  • Mechanism: The iodide anion (I⁻) released after oxidative addition is soft and large. It has a high affinity for Pd(II) and can form stable bridging iodide dimers

    
    .
    
  • Consequence: These dimers are resting states that remove active catalyst from the cycle.

  • Solution: If using 4-iodoindoline for amination, you must use a solvent that precipitates the iodide salt (e.g., Toluene with NaOtBu) or specialized ligands (e.g., BrettPhos) that prevent dimer formation.

C. Lithium-Halogen Exchange
  • 4-Iodoindoline: Exchange is extremely rapid (diffusion controlled) even at -78°C. However, the resulting lithio-species is prone to Wurtz-type homocoupling (Ar–Li reacting with Ar–I) because the starting material is so reactive.

  • 4-Bromoindoline: Exchange is slower and more controlled. It typically requires t-BuLi (2 equiv) or n-BuLi at -78°C but allows for cleaner generation of the nucleophile without significant homocoupling.

Decision Matrix & Workflow

The following diagram illustrates the logical decision process for selecting the appropriate halide for scale-up.

DecisionMatrix Start Select Halide for Scale-Up SubstrateSensitive Is substrate thermally unstable (>80°C)? Start->SubstrateSensitive ReactionType Reaction Type? SubstrateSensitive->ReactionType No ChooseIodo Select 4-Iodoindoline (Mild conditions required) SubstrateSensitive->ChooseIodo Yes Suzuki Suzuki/Heck Coupling ReactionType->Suzuki Buchwald Buchwald-Hartwig Amination ReactionType->Buchwald ChooseBromo Select 4-Bromoindoline (Standard Process) Suzuki->ChooseBromo Standard CheckLigand Are specialized ligands (BrettPhos/RuPhos) available? Buchwald->CheckLigand CheckLigand->ChooseIodo No (Risk of Inhibition) CheckLigand->ChooseBromo Yes (Preferred)

Figure 1: Decision tree for selecting 4-haloindoline based on reaction parameters.

Experimental Protocols

Case Study: Suzuki-Miyaura Coupling

Objective: Coupling 4-haloindoline with Phenylboronic acid.

Protocol A: 4-Bromoindoline (Standard Scalable Route)

Recommended for batches >100g due to cost efficiency.

  • Charge: To a reactor, add 4-bromoindoline (1.0 equiv), Phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.5 M concentration).

  • Catalyst: Add Pd(dppf)Cl₂ (1–3 mol%). Note: Robust catalyst resistant to air.

  • Reaction: Heat to 90°C for 4–6 hours.

  • Workup: Cool to RT, filter through Celite, partition with EtOAc/Water.

  • Yield Expectation: 85–95%.

Protocol B: 4-Iodoindoline (Mild Route)

Recommended for sensitive substrates or rapid library synthesis.

  • Charge: To a vial, add 4-iodoindoline (1.0 equiv), Phenylboronic acid (1.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add THF (dry, 0.2 M).

  • Catalyst: Add Pd(PPh₃)₄ (1–2 mol%). Note: Simple catalyst sufficient due to weak C–I bond.

  • Reaction: Stir at 40°C or Room Temperature for 2–4 hours.

  • Workup: Standard aqueous extraction.

  • Yield Expectation: >90% (but higher cost per gram).

Reaction Mechanism Diagram

Understanding the "Iodide Inhibition" in amination is critical for process safety.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-I adds to Pd) Pd0->OxAdd Fast for I PdII L2Pd(Ar)(I) Intermediate OxAdd->PdII Dimer [LPd(Ar)(μ-I)]2 INACTIVE DIMER PdII->Dimer Reversible (Favored by I-) AmineBind Amine Binding & Base PdII->AmineBind Desired Path Product Product (Ar-N) + Pd(0) AmineBind->Product Product->Pd0

Figure 2: The Catalytic Cycle showing the reversible formation of the inactive iodide-bridged dimer, a common failure mode when scaling 4-iodoindoline aminations.

Conclusion & Recommendation

For scalable industrial processes , 4-Bromoindoline is the superior choice. The cost benefit and supply chain security outweigh the kinetic penalty, which can be easily managed by increasing temperature or using modern biarylphosphine ligands.

Use 4-Iodoindoline only when:

  • The substrate decomposes at temperatures >60°C.

  • You are performing Lithium-Halogen exchange at extremely low temperatures (-78°C) and require rapid exchange to outcompete other electrophiles.

  • Initial screens with the bromide fail completely despite catalyst screening.

References

  • Buchwald-Hartwig Inhibition by Iodide: Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). "An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight into Controlling Factors." Journal of the American Chemical Society.[1][2] Link[1]

  • General Reactivity of Aryl Halides: Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link

  • 4-Bromoindole Properties: Sigma-Aldrich Product Specification, CAS 52488-36-5.[3] Link

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J. (1988). "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Iodoindoline Hydrochloride

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. The proper handling and disposal of specialized chemical reagents lik...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. The proper handling and disposal of specialized chemical reagents like 4-Iodoindoline hydrochloride are not just procedural formalities; they are integral to the integrity of your work, the safety of your team, and the protection of our environment. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for managing this compound's lifecycle in your laboratory, ensuring that every step is logical, defensible, and safe.

Hazard Identification and Risk Assessment: Understanding the "Why"

4-Iodoindoline hydrochloride is an organic compound whose hazard profile necessitates careful handling. While a specific, comprehensive toxicological profile for this exact compound is not extensively published, we can infer its primary risks by examining its structural components: the indoline core, the iodo-substituent, and its hydrochloride salt form. This approach is fundamental to a robust Chemical Hygiene Plan (CHP) as mandated by OSHA.[1][2]

Inferred Hazardous Characteristics:

  • Irritation: Similar to related indoline and iodo-aniline compounds, 4-Iodoindoline hydrochloride is expected to be a skin, eye, and respiratory tract irritant.[3][4][5]

  • Toxicity: Halogenated aromatic amines can be harmful if swallowed and toxic upon skin contact.[6][7]

  • Sensitizers: Some individuals may develop allergic reactions upon exposure.

  • Environmental Hazard: Iodinated organic compounds can be toxic to aquatic life and may persist in the environment.[7] Therefore, release into sewer systems or waterways is strictly prohibited.[3][8]

  • Combustion Products: In a fire, thermal decomposition can release highly toxic and corrosive gases, including hydrogen chloride, hydrogen iodide, and nitrogen oxides (NOx).[5][8]

This risk profile dictates that 4-Iodoindoline hydrochloride must be treated as hazardous waste. Its disposal is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates "cradle-to-grave" management of hazardous materials.[9]

Hazard ClassDescriptionPrimary Precaution
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[4][6]Avoid generating dust. Use in a chemical fume hood. Wear appropriate PPE.
Skin/Eye Irritation Causes skin irritation and serious eye irritation/damage.[3][5][10]Wear nitrile gloves and safety glasses with side-shields or goggles.
Environmental Potentially toxic to aquatic organisms.[7]Do not discharge to drains or the environment. Collect all waste for proper disposal.
Reactivity Light sensitive.[4][8] Incompatible with strong oxidizing agents, acids, and bases.[5][8]Store away from light and incompatible materials. Do not mix with other waste types.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a self-validating system for the safe handling and disposal of 4-Iodoindoline hydrochloride waste, from the point of generation to final collection.

Phase 1: At the Bench - Immediate Waste Segregation

The principle of waste segregation at the source is the most critical step in preventing hazardous reactions and ensuring cost-effective, compliant disposal.

  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for all solid waste contaminated with 4-Iodoindoline hydrochloride. This includes contaminated gloves, weigh boats, paper towels, and silica gel.

  • Labeling: The container label must, at a minimum, include the words "Hazardous Waste," the full chemical name "4-Iodoindoline hydrochloride," and the associated hazards (e.g., "Toxic," "Irritant").[11]

  • Segregation Logic: This is a halogenated organic waste. It MUST be kept separate from non-halogenated waste streams. The causal reason is that halogenated wastes require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (HCl, HI) produced, a different process than for non-halogenated waste.

  • Container Integrity: The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and have a secure, vapor-tight lid to prevent the release of fumes.[11] Keep the container closed at all times unless actively adding waste.

Phase 2: Laboratory Accumulation and Storage

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before being transferred to your institution's central hazardous waste facility.

  • SAA Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: Store the sealed waste container in a secondary containment bin to mitigate spills. The storage location should be cool, dry, away from direct sunlight (as the compound is light-sensitive), and separate from incompatible materials.[5][8]

  • Volume Limits: Adhere to institutional and EPA guidelines regarding the maximum volume of waste that can be accumulated in an SAA.

Phase 3: Final Disposal - Professional Management

Under no circumstances should laboratory personnel attempt to neutralize or dispose of this chemical down the drain.

  • Engage Professionals: The final disposal of 4-Iodoindoline hydrochloride must be handled by a licensed and approved hazardous waste disposal company.[6][12] Your institution's Environmental Health & Safety (EH&S) office manages this process.

  • Documentation: Ensure all paperwork, including hazardous waste manifests, is completed accurately. This is a legal requirement under RCRA and ensures a complete chain of custody.

  • Recommended Disposal Method: The standard and most effective method for this type of compound is high-temperature incineration in a facility equipped with an afterburner and an acid gas scrubber.[6] This process ensures the complete destruction of the organic molecule and captures the hazardous halogenated byproducts.

G cluster_0 cluster_1 Key Considerations start Waste Generated (e.g., contaminated gloves, excess reagent) waste_container Place in Dedicated HALOGENATED Solid Waste Container start->waste_container spill Spill or Exposure Occurs start->spill labeling Ensure Container is Labeled: 'Hazardous Waste' '4-Iodoindoline hydrochloride' waste_container->labeling segregation Segregate from Non-Halogenated Waste waste_container->segregation storage Store Sealed Container in Satellite Accumulation Area (SAA) labeling->storage ehs_pickup Arrange for Pickup by EH&S or Licensed Waste Vendor storage->ehs_pickup end Compliant Disposal via Incineration ehs_pickup->end spill_protocol Follow Emergency Spill Protocol spill->spill_protocol

Caption: Disposal workflow for 4-Iodoindoline hydrochloride waste.

Emergency Procedures: Spill and Exposure Management

Preparedness is paramount. All personnel handling this compound must be familiar with these procedures.

Step-by-Step Spill Cleanup Protocol
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Restrict Access: Secure the area to prevent others from entering.

  • Consult the SDS: The Safety Data Sheet is your primary source of information in an emergency.[13]

  • Assemble PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles. For larger spills, a respirator may be necessary.

  • Containment & Cleanup:

    • Do not use water, as this may spread the contamination.

    • Gently cover the spill with a dry, inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.

    • Carefully sweep or scoop the material into your designated halogenated solid waste container. Avoid creating dust.[5][6]

    • Decontaminate the spill area using a suitable laboratory detergent and water, then wipe dry. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S office, regardless of the spill's size.

Personnel Exposure Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5][6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

By adhering to this comprehensive guide, you are not merely following rules but are actively participating in a culture of safety and scientific excellence. This structured approach ensures that the valuable work conducted in your laboratory does not come at the cost of personal safety or environmental responsibility.

References

  • Iodine Monochloride - Hazard Summary . (N.D.). New Jersey Department of Health. [Link]

  • Standard Operating Procedure for work with Iodine . (2018). Duke University SMIF. [Link]

  • 4-Iodoaniline, 99% - Material Safety Data Sheet . (N.D.). Cole-Parmer. [Link]

  • 4-Chloroisoindoline hydrochloride - Product Details . (N.D.). American Elements. [Link]

  • Laboratory Safety Guidance . (N.D.). Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste Management for Laboratories . (N.D.). Physikalisch-Technische Bundesanstalt. [Link]

  • Pharmaceutical Waste Management . (2023). ResearchGate. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2023). U.S. Environmental Protection Agency (EPA). [Link]

  • Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450) . (N.D.). Occupational Safety and Health Administration (OSHA). [Link]

  • Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging . (2013). Environmental Science & Technology. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . (N.D.). Safety-Kleen. [Link]

  • Reference Guide for Selecting Appropriate Decontamination Agents . (N.D.). California State University, Los Angeles. [Link]

  • Appendix A to § 1910.1450 - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories . (N.D.). Occupational Safety and Health Administration (OSHA). [Link]

  • Waste Management in Pharma Manufacturing . (N.D.). AbbVie Contract Manufacturing. [Link]

  • Isoindoline - PubChem Compound Summary . (N.D.). National Center for Biotechnology Information. [Link]

  • Management of Hazardous Waste Pharmaceuticals . (2019). U.S. Environmental Protection Agency (EPA). [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . (N.D.). U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Laboratory Standard . (2023). Compliancy Group. [Link]

  • 4-iodo-1H-indole - PubChem Compound Summary . (N.D.). National Center for Biotechnology Information. [Link]

  • Pharmaceutical Waste . (N.D.). Wayne State University Office of Environmental Health & Safety. [Link]

  • What Regulations Govern Hazardous Waste Management? . (2025). YouTube. [Link]

  • Analytical Methods for Iodine . (N.D.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 4-Piperidone hydrochloride - PubChem Compound Summary . (N.D.). National Center for Biotechnology Information. [Link]

  • The Laboratory Standard . (N.D.). Vanderbilt University Medical Center. [Link]

  • EPA Hazardous Waste Management . (2024). Axonator. [Link]

  • Analytical Methods . (N.D.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

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